Lys-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H53N10O19P3S |
|---|---|
Molecular Weight |
994.8 g/mol |
IUPAC Name |
[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C31H53N10O19P3S/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51)/t18-,19+,23+,24+,25-,30+/m0/s1 |
InChI Key |
YGZKIOPJGFQDSR-QGSWMBNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Lys-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Lys-CoA, a critical molecule in the study of epigenetic regulation. Primarily known as a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), this compound serves as an invaluable tool for dissecting cellular processes governed by protein acetylation. This document outlines its biochemical interactions, kinetic parameters, and the experimental methodologies used to characterize its function.
Core Mechanism of Action: Selective Inhibition of p300 Histone Acetyltransferase
This compound functions as a bisubstrate analog, mimicking both the acetyl-CoA cofactor and the lysine (B10760008) substrate of histone acetyltransferases.[1] Its primary mechanism of action is the selective and potent inhibition of the p300 histone acetyltransferase (HAT), and by extension, its close homolog CREB-binding protein (CBP).[2] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails and other protein substrates.[3][4][5] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription.[3][5]
By binding tightly to the active site of p300, this compound physically obstructs the binding of both acetyl-CoA and the lysine-containing substrate, thereby preventing the acetylation reaction.[1][2] This inhibition leads to a downstream decrease in p300-dependent transcription. The selectivity of this compound for p300 over other HATs, such as PCAF, makes it a valuable chemical probe for studying p300/CBP-specific functions.
Structural Basis of Inhibition
The crystal structure of the p300 HAT domain in complex with this compound reveals the molecular basis for its inhibitory activity. The this compound molecule occupies both the acetyl-CoA binding tunnel and the lysine substrate binding groove.[1][2] A key feature of the p300 HAT domain is an unusually long L1 loop, which makes significant contact with the lysine portion of this compound, contributing to the high-affinity binding.[2] Specifically, a hydrogen bond forms between the oxygen of p300's Trp1436 residue and a nitrogen on the lysine side chain of the inhibitor.[2] The adenosine (B11128) ring of the coenzyme A portion is situated between Arg1462 and Lys1456, while Arg1410 forms critical hydrogen bonds with the phosphate (B84403) groups.[1]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through various enzymatic assays. The following tables summarize the key kinetic parameters.
| Parameter | Enzyme | Value | Reference |
| IC50 | p300 | 50-500 nM | |
| IC50 | PCAF | ~200 µM | |
| IC50 (Autoacetylation) | p300 | ~100 nM | [6] |
Table 1: Inhibitory Potency of this compound.
| Parameter | Enzyme | Substrate | Value | Reference |
| Km | p300 | Acetyl-CoA (for autoacetylation) | 3.3 ± 0.8 µM | [6] |
Table 2: Enzyme Kinetic Parameters for p300.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound in the context of p300-mediated acetylation and its experimental characterization.
Caption: Inhibition of the p300 signaling pathway by this compound.
Caption: Logical relationship of this compound's binding affinity.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of biochemical and biophysical techniques. Below are outlines of the key experimental protocols.
Histone Acetyltransferase (HAT) Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of this compound against a specific HAT enzyme like p300.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the HAT enzyme (e.g., recombinant p300), a histone peptide substrate, and a buffer system.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.
-
Initiation: The reaction is initiated by the addition of radiolabeled [³H]acetyl-CoA.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific time period to allow for the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the radiolabeled acetylated histone peptides are separated from the unreacted [³H]acetyl-CoA. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the histone peptides, followed by washing to remove the unincorporated acetyl-CoA.
-
Quantification: The amount of radioactivity incorporated into the histone substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity and thermodynamics of the interaction between this compound and the HAT enzyme.
Methodology:
-
Sample Preparation: The purified HAT enzyme is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of this compound into the enzyme solution is performed.
-
Heat Measurement: The heat change associated with each injection is measured by the calorimeter. As this compound binds to the enzyme, heat is either released (exothermic) or absorbed (endothermic).
-
Saturation: As the enzyme becomes saturated with this compound, the heat change per injection decreases.
-
Data Analysis: The raw data of heat change per injection is integrated and plotted against the molar ratio of this compound to the enzyme. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the HAT enzyme in complex with this compound to understand the molecular basis of inhibition.
Methodology:
-
Protein Expression and Purification: The HAT enzyme (or its catalytic domain) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified enzyme is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find conditions that promote the formation of well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the regularly arranged molecules in the crystal, producing a diffraction pattern.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A molecular model is then built into this electron density map and refined to obtain the final three-dimensional structure.
-
Structural Analysis: The resulting structure of the enzyme-inhibitor complex is analyzed to identify key interactions, conformational changes, and the overall binding mode of this compound.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a powerful chemical tool whose mechanism of action is centered on the selective inhibition of the p300/CBP histone acetyltransferases. Through its function as a bisubstrate analog, it effectively blocks the catalytic activity of these enzymes, leading to a reduction in protein acetylation and downstream effects on gene transcription. The quantitative data on its inhibitory potency and the detailed structural insights into its binding mode provide a solid foundation for its use in research and as a potential starting point for the development of therapeutic agents targeting diseases with dysregulated p300/CBP activity. The experimental protocols outlined herein represent the standard methodologies for characterizing such inhibitors and can be adapted for the study of other enzyme systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 3. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Histone Acetyltransferase | HATs Domain Enzymes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Lys-CoA: A Potent and Selective Inhibitor of p300 Histone Acetyltransferase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The reversible acetylation of lysine (B10760008) residues on histones and other proteins is a fundamental mechanism for regulating gene expression and cellular processes.[1] Histone acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), are the enzymes responsible for catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine side chains.[1][2] Among these, the p300/CBP (CREB-binding protein) family of transcriptional coactivators are crucial regulators of numerous cellular pathways, including cell cycle control, differentiation, and apoptosis.[3][4] Aberrant p300/CBP activity is implicated in a variety of diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[4][5][6]
Lys-CoA, a conjugate of lysine and coenzyme A, has emerged as a highly potent and selective inhibitor of the p300 histone acetyltransferase.[5][7][8][9] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the study and targeting of p300.
Mechanism of Action and Selectivity
This compound functions as a bisubstrate inhibitor, mimicking the binding of both acetyl-CoA and the lysine-containing substrate to the p300 active site.[6][7][10][11] The structural basis for its potent and selective inhibition of p300 lies in the unique features of the p300 HAT domain.[5] The p300 active site contains a shallow and acidic substrate-binding pocket, which favorably interacts with the basic lysine portion of this compound.[5] A key structural element, the L1 loop, is an unusually long loop within the p300 HAT domain that plays a critical role in binding the lysine moiety of this compound.[5]
Several key interactions contribute to the high-affinity binding of this compound to p300:
-
Hydrogen Bonding: A hydrogen bond forms between the oxygen of p300's Trp1436 residue and a nitrogen atom in the lysine side chain of this compound.[5]
-
Hydrophobic Interactions: The aliphatic portion of the lysine residue interacts with a hydrophobic tunnel within the p300 active site, formed by residues Tyr1397, Trp1436, Tyr1446, and Cys1438.[5]
-
Coenzyme A Moiety: The CoA portion of the inhibitor also contributes significantly to the overall binding affinity.[5]
This intricate network of interactions explains the high potency of this compound. Its selectivity for p300 over other HATs, such as PCAF (p300/CBP-associated factor), is attributed to differences in the topology and electrostatic properties of their respective active sites.[5] In contrast to p300, the substrate-binding pockets of other HATs like Gcn5 and Esa1 are deeper and more apolar.[5]
The proposed kinetic mechanism for p300 is a Theorell-Chance "hit and run" mechanism.[12] This involves the initial, stable binding of acetyl-CoA, followed by a weak and transient interaction with the histone substrate to allow for acetyl transfer.[12] this compound effectively traps the enzyme in a state that mimics the post-reaction complex.[6][13]
Quantitative Inhibition Data
The inhibitory potency of this compound against p300 and its selectivity over PCAF have been quantified using various enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Inhibitor | IC50 Value | Fold Selectivity (p300 vs. PCAF) | Reference |
| p300 | This compound | 50-500 nM | ~100-400 fold | [7][8][9] |
| PCAF | This compound | 200 µM | [7][8][9] |
Experimental Protocols
The characterization of this compound as a p300 inhibitor relies on robust and reproducible in vitro assays. The following sections detail the methodologies for key experiments.
Radioactive Filter-Binding Assay for HAT Activity
This assay directly measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA onto a histone substrate.[14]
Materials:
-
Recombinant human p300 enzyme
-
Core histones or a specific histone peptide (e.g., H3 or H4 peptides)
-
[³H]-Acetyl-CoA or [¹⁴C]-Acetyl-CoA
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100 (v/v), 50 µg/mL BSA[14]
-
Quenching Solution (e.g., 14% SDS, strong acid/base, or high concentration of a known inhibitor)[14]
-
Filter paper or filter mats
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, recombinant p300 enzyme (e.g., 1 µg/ml), and the histone substrate (e.g., 3.33 µg/ml core histones).[3]
-
Inhibitor Pre-incubation: Add the test compound (this compound) or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 90 minutes at 37°C).[3]
-
Initiation of Reaction: Initiate the acetyltransferase reaction by adding radiolabeled acetyl-CoA (e.g., 0.1 µCi [³H]-Acetyl-CoA).[3]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to ensure the reaction is in the linear range.
-
Quenching: Stop the reaction by adding a quenching solution.[14]
-
Substrate Capture: Spot the reaction mixture onto filter paper or filter mats to capture the radiolabeled acetylated histones.
-
Washing: Wash the filters to remove unincorporated [³H]-acetyl-CoA.
-
Detection: Measure the radioactivity on the filters using a scintillation counter to determine the amount of acetylated histone formed.[3]
-
Data Analysis: Calculate the percent inhibition of p300 activity at different concentrations of this compound to determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for HAT Activity
The AlphaLISA is a non-radioactive, bead-based immunoassay that is highly sensitive and suitable for high-throughput screening.[15][16]
Principle:
The assay measures the enzymatic transfer of an acetyl group from acetyl-CoA to a biotinylated histone peptide substrate.[15][16] An antibody specific to the acetylated lysine residue on the peptide and streptavidin-coated donor beads are used for detection. When the substrate is acetylated, the antibody and streptavidin beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.[17]
Materials:
-
p300 Homogeneous Assay Kit (containing recombinant p300, biotinylated histone peptide substrate, acetyl-CoA, and specific antibody)
-
AlphaLISA Acceptor beads (e.g., anti-Rabbit AlphaLISA® Acceptor Beads)[16]
-
Streptavidin-coated Donor beads
-
This compound (or other test compounds)
-
384-well white opaque microplates
-
AlphaScreen-capable microplate reader
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the biotinylated histone peptide substrate and acetyl-CoA in the provided assay buffer.
-
Reaction Setup: Add the master mix to the wells of a 384-well plate.
-
Inhibitor Addition: Add the test inhibitor (this compound) or vehicle control to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding diluted recombinant p300 enzyme to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[16]
-
Detection Mix Addition: Add a detection mix containing the anti-acetylated lysine antibody and AlphaLISA Acceptor beads. Incubate at room temperature (e.g., 30 minutes).[16]
-
Donor Bead Addition: Add the Streptavidin-coated Donor beads and incubate in the dark at room temperature (e.g., 30 minutes).[16]
-
Signal Reading: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Determine the IC50 value by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[18][19][20]
Principle:
A solution of the ligand (this compound) is titrated into a solution of the macromolecule (p300) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.
Materials:
-
Highly purified recombinant p300 protein
-
This compound
-
ITC instrument
-
Appropriate buffer (dialyze both protein and ligand in the same buffer to minimize heats of dilution)
Procedure:
-
Sample Preparation: Prepare solutions of p300 and this compound in the same, degassed buffer. The protein is placed in the sample cell and the ligand in the injection syringe.
-
Titration: A series of small, precise injections of the this compound solution are made into the p300 solution while the temperature is held constant.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: The raw data (heat per injection) is integrated and plotted against the molar ratio of this compound to p300. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of p300 inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound Selectivity
Caption: Structural basis for the selectivity of this compound.
Conclusion
This compound stands out as a valuable chemical probe for studying the biological functions of p300. Its high potency and selectivity, stemming from the unique structural features of the p300 active site, make it an indispensable tool for dissecting p300-mediated signaling pathways. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of this compound and other potential p300 inhibitors. For researchers in the field of epigenetics and drug discovery, a thorough understanding of this compound's properties and the methods to assess its activity is crucial for advancing our knowledge of p300's role in health and disease and for the development of novel therapeutics targeting this important enzyme.
References
- 1. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuous, nonradioactive assay for histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Inhibition of Lysine Acetyltransferase KAT3B/p300 Activity by a Naturally Occurring Hydroxynaphthoquinone, Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound | Tocris Bioscience [tocris.com]
- 10. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. tgrbiosciences.com [tgrbiosciences.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of Lys-CoA in lysine catabolism and metabolic pathways.
An In-depth Technical Guide on Lysine (B10760008) Catabolism and the Role of Acyl-CoAs
Introduction
Lysine, an essential amino acid in mammals, plays a critical role beyond protein synthesis, influencing a range of cellular processes from epigenetic regulation to energy metabolism.[1] Its catabolism is a crucial metabolic pathway, converting lysine into energy precursors and signaling molecules. A central product of this breakdown is acetyl-CoA, a vital metabolite that links carbohydrate, fat, and protein metabolism.[1] This guide provides a comprehensive overview of the lysine catabolic pathways, the significance of its end-products like acetyl-CoA, and the role of related synthetic molecules such as Lys-CoA in biochemical research and drug development. We will delve into the enzymatic reactions, present quantitative data, detail experimental protocols, and visualize the intricate pathways for researchers, scientists, and drug development professionals.
The Primary Pathways of Lysine Catabolism
In mammals, lysine is primarily degraded through two main pathways: the saccharopine pathway and the pipecolate pathway. The saccharopine pathway, predominantly occurring in the mitochondria of the liver and kidney, is considered the major route for systemic lysine degradation.[1][2][3]
The Saccharopine Pathway
This pathway converts L-lysine into α-aminoadipate, which is further metabolized to glutaryl-CoA and ultimately to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle.[4][5] The initial steps are catalyzed by a bifunctional enzyme, aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities.[5][6][7]
Key Enzymatic Steps:
-
Lysine-ketoglutarate reductase (LKR): Condenses lysine and α-ketoglutarate to form saccharopine.[6][8]
-
Saccharopine dehydrogenase (SDH): Cleaves saccharopine to yield α-aminoadipic semialdehyde (AASA) and glutamate.[6][8]
-
α-aminoadipic semialdehyde dehydrogenase (AASADH): Oxidizes AASA to α-aminoadipate (AAA).[9]
-
α-aminoadipate aminotransferase: Converts α-aminoadipate to α-ketoadipate.[5]
-
α-ketoadipate dehydrogenase complex: Oxidatively decarboxylates α-ketoadipate to glutaryl-CoA.[3][5]
-
Glutaryl-CoA dehydrogenase (GCDH): Converts glutaryl-CoA to crotonyl-CoA.[10]
-
Further processing: Crotonyl-CoA is subsequently converted to acetoacetyl-CoA and finally to two molecules of acetyl-CoA, which can enter the TCA cycle for energy production.[5]
Because this pathway ultimately yields acetyl-CoA without producing any intermediates that can be converted to glucose, lysine is classified as a purely ketogenic amino acid.[8]
The Pipecolate Pathway
While the saccharopine pathway is dominant in the liver, the pipecolate pathway is believed to be more active in other tissues, such as the brain.[2][9] This pathway also converges on the formation of α-aminoadipic semialdehyde (AASA).[9]
Acetyl-CoA: The Link to Cellular Metabolism and Regulation
The catabolism of lysine to acetyl-CoA integrates this amino acid into central energy metabolism. Beyond its role in the TCA cycle, acetyl-CoA is the universal acetyl group donor for the post-translational modification of proteins, most notably the acetylation of lysine residues on histones and other proteins.[11][12]
Lysine acetylation is a dynamic and reversible process crucial for regulating gene expression, enzyme activity, and protein stability.[12][13] The enzymes responsible are lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), and lysine deacetylases (KDACs). The availability of nuclear and mitochondrial acetyl-CoA pools, which are influenced by metabolic states and nutrient breakdown (including lysine catabolism), directly impacts the activity of KATs and the overall acetylation landscape of the cell.[11][13]
This compound: A Tool for Probing Metabolic Regulation
It is critical to distinguish between the metabolic product acetyl-CoA and the synthetic molecule This compound . This compound is not a natural intermediate of lysine catabolism. Instead, it is a potent, selective, and cell-permeable bi-substrate inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[14][15]
Structurally, this compound is a conjugate of L-lysine and coenzyme A.[16] It acts as a bi-substrate inhibitor by simultaneously occupying the binding sites for both acetyl-CoA and the lysine-containing substrate protein within the p300 active site.[15][16] This mechanism of inhibition has made this compound an invaluable tool for studying the catalytic mechanism of p300/CBP and for investigating the biological roles of these crucial transcriptional coactivators in health and disease.[15][17]
Quantitative Data
The study of lysine metabolism and its regulation involves precise quantification of enzyme activity and metabolite levels.
Table 1: Enzyme Kinetic Properties
| Enzyme | Organism/Source | Substrate | Km | Notes | Reference |
| Acetyl-CoA: L-lysine N6-acetyltransferase | Saccharomyces cerevisiae | Acetyl-CoA | 0.8 mM | Catalyzes the first step of lysine carbon catabolism in yeast. | [18] |
| Acetyl-CoA: L-lysine N6-acetyltransferase | Saccharomyces cerevisiae | L-lysine | 5.8 mM | - | [18] |
| LKR/SDH | Mammalian | α-aminoadipate semialdehyde | Ki = 0.2 mM | Strongly inhibited by its product, preventing excessive catabolism. | [1] |
| SDH | Plant | Saccharopine | 0.143 mM | Km determined for the enzyme from Coix seeds. | [19] |
| SDH | Plant | NAD+ | 0.531 mM | Km determined for the enzyme from Coix seeds. | [19] |
Table 2: Inhibitor Potency
| Inhibitor | Target Enzyme | IC50 | Selectivity | Notes | Reference |
| This compound | p300 HAT | 50-500 nM | ~100-fold vs. PCAF | A selective, bi-substrate inhibitor. | [14] |
| This compound | PCAF HAT | 200 µM | - | Significantly less potent against PCAF compared to p300. | [14] |
Table 3: Metabolite Concentration Changes
| Condition | Metabolite | Fold Change | Time Point | System | Reference |
| L-lysine injection | Saccharopine | 3-fold increase | 2 hours | C57BL/6J mouse plasma | [9] |
| L-lysine injection | Aminoadipic acid | 24-fold increase | 2 hours | C57BL/6J mouse plasma | [9] |
| L-lysine injection | Pipecolic acid | 3.4-fold increase | 2 hours | C57BL/6J mouse plasma | [9] |
| L-lysine supplementation (400 µM) | Lysine degradation intermediates | Significantly increased | 7 days | MG63 osteoblast-like cells | [20][21] |
Experimental Protocols
Protocol: Simultaneous Detection of Lysine Metabolites by LC-MS/MS
This method allows for the simultaneous quantification of key lysine degradation products in plasma without derivatization, as described for analyzing samples from C57BL/6J mice.[9]
1. Sample Preparation:
-
Collect blood samples into EDTA-coated tubes and centrifuge to obtain plasma.
-
To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., methanol (B129727) containing internal standards).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for separating polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B), then ramp down to elute polar compounds.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions must be optimized for each metabolite (e.g., saccharopine, aminoadipic acid, pipecolic acid).
-
Generate a standard curve for each analyte using known concentrations to quantify the metabolites in the samples.
-
Protocol: Lysine Colorimetric Assay
This assay measures the amount of free lysine in biological samples.[22]
1. Principle:
-
Lysine oxidase converts lysine to 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide (H₂O₂).
-
Horseradish peroxidase (HRP) then catalyzes a reaction between H₂O₂ and a colorimetric probe, producing a detectable color change. The intensity of the color is directly proportional to the lysine concentration.
2. Procedure:
-
Standard Curve Preparation: Prepare a dilution series of a known lysine standard (e.g., 0 to 100 µM).
-
Sample Preparation: Prepare biological samples (e.g., cell lysates, plasma) and dilute as necessary in 1X assay buffer. Each sample requires two wells: one with lysine oxidase (+LO) and one without (-LO) to account for background H₂O₂.
-
Reaction Setup:
-
Add 50 µL of standards and samples to a 96-well plate.
-
Prepare a Reaction Mix containing the colorimetric probe, HRP, and assay buffer. For the "+LO" wells, also add lysine oxidase to the mix.
-
Add 50 µL of the appropriate Reaction Mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Read the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.
-
-
Calculation: Subtract the absorbance of the "-LO" well from the "+LO" well for each sample to get the net absorbance. Calculate the lysine concentration based on the standard curve.
Conclusion
The catabolism of lysine is a fundamental metabolic process that channels this essential amino acid into central energy pathways, primarily yielding acetyl-CoA. This product not only fuels the TCA cycle but also serves as the key substrate for lysine acetylation, a widespread post-translational modification that regulates nearly every aspect of cell biology. While not a natural metabolite, the synthetic inhibitor this compound has proven to be an indispensable chemical probe for elucidating the function of p300/CBP histone acetyltransferases. A thorough understanding of these interconnected pathways—from catabolism to epigenetic regulation—is vital for researchers and drug developers aiming to unravel the complexities of metabolic diseases, cancer, and aging, and to design novel therapeutic interventions targeting these critical cellular processes.
References
- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lysine degradation I (saccharopine pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Reactome | Lysine catabolism [reactome.org]
- 6. scielo.br [scielo.br]
- 7. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. mdpi.com [mdpi.com]
- 13. rupress.org [rupress.org]
- 14. This compound | Tocris Bioscience [tocris.com]
- 15. rcsb.org [rcsb.org]
- 16. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of acetyl-CoA: L-lysine N6-acetyltransferase, which catalyses the first step of carbon catabolism from lysine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
Discovery and initial characterization of Lys-CoA.
A comprehensive analysis of the scientific literature reveals that "Lys-CoA" is not a naturally occurring metabolite that was "discovered" in the traditional sense. Rather, the term predominantly refers to a synthetic molecule, S-[2-[[(5S)-5-(Acetylamino)-6-amino-6-oxohexyl]amino]-2-oxoethyl]coenzyme A, developed as a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). This guide, therefore, addresses the broader and more biologically significant context of lysine (B10760008) acylation, a critical post-translational modification where various acyl-Coenzyme A molecules serve as donors for the modification of lysine residues on proteins. This process is fundamental to regulating protein function, gene expression, and metabolism.
Introduction to Lysine Acylation
Lysine acylation is a reversible post-translational modification where an acyl group is transferred from an acyl-Coenzyme A (acyl-CoA) molecule to the ε-amino group of a lysine residue within a protein.[1] This modification neutralizes the positive charge of the lysine side chain and can introduce a variety of chemical moieties, thereby influencing protein structure, protein-protein interactions, and enzymatic activity.[1] The most well-studied form of lysine acylation is acetylation, which plays a crucial role in regulating chromatin structure and gene expression.[2][3][4] However, a growing body of research has identified numerous other forms of lysine acylation, including succinylation, malonylation, glutarylation, and fatty acylation, each linked to distinct metabolic pathways and cellular functions.[5][6][7]
Key Acyl-CoA Donors in Lysine Acylation
The diverse array of lysine acylations is a direct reflection of the cellular pool of acyl-CoA molecules, which are central intermediates in metabolism. The availability of these acyl-CoA donors is tightly regulated and linked to the metabolic state of the cell.
| Acyl-CoA Donor | Corresponding Lysine Acylation | Key Metabolic Source(s) |
| Acetyl-CoA | Acetylation | Glycolysis, fatty acid oxidation, amino acid catabolism[2][8] |
| Succinyl-CoA | Succinylation | Tricarboxylic acid (TCA) cycle[5] |
| Malonyl-CoA | Malonylation | Fatty acid synthesis[5][9] |
| Glutaryl-CoA | Glutarylation | Lysine and tryptophan catabolism[10] |
| Fatty Acyl-CoAs | Fatty Acylation | Fatty acid metabolism[6] |
| Propionyl-CoA | Propionylation | Odd-chain fatty acid degradation, amino acid catabolism[9] |
| Butyryl-CoA | Butyrylation | Lipid metabolism[9] |
| Crotonyl-CoA | Crotonylation | Fatty acid oxidation, amino acid catabolism[9] |
Enzymatic Regulation of Lysine Acylation
The dynamic nature of lysine acylation is controlled by the opposing activities of two enzyme families: lysine acyltransferases (KATs), which add the acyl group, and lysine deacylases (KDACs), which remove it.
Lysine Acetyltransferases (KATs)
Lysine acetyltransferases (also known as histone acetyltransferases or HATs) catalyze the transfer of an acetyl group from acetyl-CoA to a lysine residue.[2][5] While initially discovered for their role in histone acetylation, it is now known that KATs target a vast number of non-histone proteins involved in virtually all cellular processes.[4][11] Some KATs, such as p300/CBP, have been shown to catalyze other types of acylations, albeit with lower efficiency than acetylation.[7]
Lysine Deacylases (KDACs)
Lysine deacetylases (also known as histone deacetylases or HDACs) remove acetyl groups from lysine residues.[5] This family of enzymes includes the zinc-dependent HDACs and the NAD+-dependent sirtuins.[6] Similar to KATs, KDACs also act on a wide range of non-histone substrates. Some sirtuins have been shown to have robust deacylase activity against other modifications, such as succinylation and fatty acylation.[6]
Experimental Protocols for Studying Lysine Acylation
The study of lysine acylation involves a variety of techniques to identify acylated proteins, map modification sites, and characterize the enzymes involved.
Identification of Acylated Proteins by Mass Spectrometry
Objective: To identify proteins that are post-translationally modified by a specific acylation.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., Trichostatin A, nicotinamide) to preserve the acylation state.
-
Protein Digestion: Reduce and alkylate the protein extract, followed by digestion with a protease (e.g., trypsin).
-
Immunoaffinity Enrichment (Optional but Recommended): Use an antibody specific to the acyl-lysine of interest to enrich for acylated peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the acylated peptides and their corresponding proteins.
-
Data Analysis: Use database search algorithms to identify the peptides and localize the acylation sites.
In Vitro Acyltransferase Assay
Objective: To determine if a specific protein is a substrate for a particular lysine acyltransferase.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a purified recombinant lysine acyltransferase, a purified substrate protein, and the corresponding acyl-CoA in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the acyl-lysine of interest to detect the acylated substrate.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts in the study of lysine acylation.
References
- 1. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Role of Protein Lysine Acetylation in the Pathogenesis and Treatment of Obesity and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Acyl-CoA Specificity of Human Lysine Acetyltransferase KAT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 9. Pathways of Non-enzymatic Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The biology of lysine acetylation integrates transcriptional programming and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Nexus of Lysine Metabolism and Gene Regulation: An Indirect Regulatory Role for Lys-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: The regulation of gene expression is intrinsically linked to the metabolic state of the cell. While the role of acetyl-CoA as a key substrate for histone acetylation is well-established, the functions of other metabolic intermediates are an emerging area of intense investigation. This technical guide explores the function of lysyl-Coenzyme A (Lys-CoA), an intermediate in lysine (B10760008) catabolism, as a potent regulator of epigenetic machinery. Contrary to being a direct donor for a novel histone modification, current evidence points to this compound acting as a powerful inhibitor of p300/CBP histone acetyltransferases (HATs). This document provides an in-depth analysis of the metabolic context of this compound, its mechanism of action on p300/CBP, and the potential downstream consequences for gene expression. We consolidate quantitative data on its inhibitory effects and provide detailed experimental protocols for investigating the interplay between lysine metabolism and chromatin modification.
Introduction: Lysine Metabolism and Its Epigenetic Significance
Lysine is an essential amino acid with two primary cellular fates: incorporation into proteins and catabolism for energy production. The catabolic pathway, occurring primarily in the liver mitochondria, converts lysine into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[1][2] A key intermediate in this pathway is lysyl-CoA (this compound).
The ε-amino group of lysine residues within histone tails is a critical hub for a variety of post-translational modifications (PTMs), including acetylation, methylation, ubiquitination, and succinylation.[1][3] These modifications, written and erased by specific enzymes, alter chromatin structure and function as binding sites for regulatory proteins, thereby controlling gene transcription.[4][5] Histone lysine acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the lysine side chain, leading to a more open chromatin structure (euchromatin) that is generally associated with active transcription.[6][7] The availability of various acyl-CoA molecules, derived from cellular metabolism, directly links the cell's metabolic status to the regulation of gene expression through these histone modifications.[8][9]
This compound: A Potent Inhibitor of p300/CBP Histone Acetyltransferases
While various acyl-CoAs can serve as substrates for histone acylation, this compound has been identified not as a substrate, but as a potent bisubstrate inhibitor of the p300/CBP family of HATs.[10] p300 and its paralog CBP are crucial transcriptional co-activators that acetylate histones and numerous other proteins, regulating a vast array of cellular processes.
The this compound molecule acts as a bisubstrate analog, incorporating structural features of both coenzyme A and the lysine-containing substrate.[10] This allows it to bind to the p300 active site with high affinity, effectively blocking both the acetyl-CoA and the substrate protein from binding and preventing the acetyl-transfer reaction. This inhibitory role suggests that fluctuations in intracellular this compound levels could provide a feedback mechanism, linking lysine catabolism directly to the global state of histone acetylation and gene expression.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound as a p300 inhibitor has been quantified through kinetic analyses. These studies are critical for understanding its potential physiological relevance and for its use as a chemical probe in research.
| Parameter | Value | Enzyme | Notes | Reference |
| Ki | 19 - 20 nM | p300 | Ki (inhibition constant) indicates a very high binding affinity. | [10][11] |
| IC50 | ~100 nM | p300 | IC50 for autoacetylation with 20 µM acetyl-CoA. | [11] |
| Binding | Slow, tight-binding | p300 | The IC50 can vary depending on preincubation time with the enzyme. | [10] |
| Specificity | >50-fold tighter binding than CoASH alone | p300 | Demonstrates specificity over the product Coenzyme A. | [10] |
Experimental Protocols
Investigating the impact of lysine metabolism and this compound on gene expression requires a combination of biochemical and molecular biology techniques.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of p300.
Materials:
-
Recombinant human p300 (catalytic domain)
-
Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound (inhibitor)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA
-
Detection reagents (e.g., AlphaLISA® or similar proximity-based assay system)
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing assay buffer, the H3 peptide substrate (e.g., 100 nM final concentration), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Enzyme Addition: Add recombinant p300 enzyme (e.g., 500 nM final concentration) to all wells except the negative control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add Acetyl-CoA (e.g., 20 µM final concentration) to initiate the acetylation reaction. Incubate for 1 hour at 30°C.
-
Stop Reaction & Detection: Stop the reaction by adding a buffer containing EDTA and the detection reagents (e.g., streptavidin-coated donor beads and anti-acetylated lysine antibody-conjugated acceptor beads).
-
Signal Reading: Incubate in the dark for 1 hour, then read the plate on a compatible plate reader.
-
Data Analysis: Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Analysis of Histone Acetylation in Cultured Cells
This protocol details how to assess changes in cellular histone acetylation levels in response to manipulations of lysine metabolism.
Materials:
-
Cell culture medium, with and without lysine
-
Cell lysis buffer (RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Sodium Butyrate)
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibodies (e.g., anti-H3K27ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture Treatment: Culture cells (e.g., HEK293T or HepG2) in standard medium. For the experimental condition, switch to a lysine-free medium or a medium supplemented with high levels of lysine for 24-48 hours.
-
Protein Extraction: Harvest cells, wash with PBS, and lyse using RIPA buffer containing protease and deacetylase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (15-20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against a specific acetylation mark (e.g., anti-H3K27ac) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensity and normalize the acetyl-histone signal to the total histone H3 signal to determine the relative change in acetylation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of p300 target genes.
Materials:
-
Treated cells (as in 4.2)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target genes and a housekeeping gene like GAPDH or ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment group to the control group.[12]
Conclusion and Future Directions
The role of this compound as a potent inhibitor of p300/CBP HATs provides a compelling mechanism linking lysine catabolism to epigenetic regulation. This inhibition can theoretically reduce global histone acetylation, leading to a more condensed chromatin state and altered gene expression. This positions this compound as a potential endogenous regulator of cellular transcription programs in response to metabolic shifts.
For drug development professionals, the high affinity of the this compound-p300 interaction underscores the feasibility of designing potent and specific small-molecule inhibitors targeting HAT active sites. For researchers, critical future work should focus on determining the physiological concentrations of this compound within the nucleus and whether these levels fluctuate sufficiently under different metabolic conditions to modulate p300/CBP activity in vivo. Validating the downstream effects of this inhibition on specific gene targets will be essential to fully elucidate the role of this metabolic-epigenetic crosstalk.
References
- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. Review of Lysine Metabolism with a Focus on Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetics - Wikipedia [en.wikipedia.org]
- 4. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetylation & Co: an expanding repertoire of histone acylations regulates chromatin and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin lysine acylation: On the path to chromatin homeostasis and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of dietary valine:lysine ratio on the performance, amino acid composition of tissues and mRNA expression of genes involved in branched-chain amino acid metabolism of weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction Between Lys-CoA and the p300 Active Site
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcriptional coactivator p300 is a histone acetyltransferase (HAT) that plays a critical role in regulating gene expression by acetylating histones and other transcription factors.[1] Its dysregulation is implicated in a variety of diseases, including cancer, making it a significant target for therapeutic intervention.[2][3] Lys-CoA, a bisubstrate analog that mimics the reaction intermediate of acetyl transfer, is a potent and selective inhibitor of p300.[4] Understanding the precise molecular interactions between this compound and the p300 active site is fundamental for the rational design of novel epigenetic modulators. This guide provides a comprehensive overview of the p300 catalytic mechanism, structural details of the p300-Lys-CoA complex, quantitative inhibition data, and detailed experimental protocols for studying this interaction.
The p300 Catalytic Mechanism: A "Hit-and-Run" Approach
Unlike other histone acetyltransferases that form a stable ternary complex with both acetyl-CoA and the histone substrate, p300 employs an unusual Theorell-Chance, or "hit-and-run," catalytic mechanism.[3][5][6] This mechanism is characterized by the ordered binding of the acetyl-CoA cofactor first, followed by a transient, weak association of the lysine (B10760008) substrate.[6][7][8] The acetyl group is then rapidly transferred, and the acetylated product is quickly released, while the departure of the CoASH product is the rate-limiting step.[4][6] The ternary complex of enzyme, acetyl-CoA, and substrate never accumulates to a significant concentration.[3][7] This unique mechanism has profound implications for inhibitor design, favoring compounds that can occupy the acetyl-CoA binding pocket.
This compound: A Potent Bisubstrate Inhibitor
This compound was designed as a minimalist bisubstrate analog, covalently linking the lysine substrate to the coenzyme A cofactor.[4] This design allows it to simultaneously occupy both the acetyl-CoA binding tunnel and the lysine-binding channel within the p300 active site, effectively mimicking a late-stage reaction intermediate.[9] The high-resolution crystal structure of the p300 HAT domain in complex with this compound (PDB ID: 3BIY) confirmed that this compound binds in an extended conformation within a narrow tunnel in the enzyme.[1][9] This structure has been foundational for understanding p300's substrate specificity and for the structure-based design of subsequent small-molecule inhibitors.[3][8]
Key active site residues that interact with this compound and are critical for catalysis include:
-
W1436: The hydrophobic indole (B1671886) ring of W1436 promotes an uncharged state for the substrate lysine's ε-amino group and positions it for nucleophilic attack.[4]
-
Y1467: This residue acts as a general acid, protonating the coenzyme A leaving group during the acetyl transfer reaction.[4][10][11]
-
E1505 and D1628: Located on a shallow, acidic surface, these residues are thought to interact with basic residues flanking the target lysine on the protein substrate, contributing to p300's broad substrate specificity.[4]
Quantitative Analysis of p300/CBP Inhibition
This compound is a highly potent inhibitor of p300, with significantly greater selectivity for p300 over other HATs like PCAF. Its inhibitory activity provides a benchmark for the development of new therapeutic agents targeting the p300/CBP family. The table below summarizes the inhibitory constants for this compound and other notable p300/CBP inhibitors.
| Compound | Target | Inhibition Metric | Value | Reference(s) |
| This compound | p300 | IC50 | 50 - 500 nM | ,, |
| This compound | PCAF | IC50 | ~200 µM | ,, |
| C646 | p300 | Ki | 400 nM | [8] |
| A-485 | p300-BHC | Ki | 3.2 nM | [12] |
| Acetonyl-CoA | p300 | - | Potent Inhibitor | [13] |
Experimental Protocols
Studying the p300-Lys-CoA interaction requires robust biochemical and biophysical assays. Below are detailed methodologies for key experiments.
In Vitro p300 Histone Acetyltransferase (HAT) Assay (Radioactive Filter-Binding)
This protocol measures the enzymatic transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a histone peptide substrate.
Materials:
-
Recombinant p300 enzyme
-
[³H]-Acetyl-CoA
-
Histone H3 or H4 peptide substrate
-
This compound or other test inhibitors
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture in HAT Assay Buffer containing the histone peptide substrate and the desired concentration of this compound (or other inhibitor dissolved in an appropriate solvent like DMSO).
-
Enzyme Addition: Add recombinant p300 enzyme to the mixture. Pre-incubate for 15-30 minutes at 30°C to allow inhibitor binding.
-
Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction & Spot: Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose filter paper. The positively charged paper binds the acetylated histone peptide while the unbound [³H]-Acetyl-CoA does not bind efficiently.
-
Washing: Wash the filter papers multiple times (e.g., 3 times for 5 minutes each) in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove all unbound radiolabel.
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition by comparing the radioactivity in inhibitor-treated samples to a vehicle control. Determine IC50 values by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction in a single experiment.[14][15]
Materials:
-
Isothermal Titration Calorimeter
-
Purified, dialyzed p300 protein in a suitable buffer (e.g., HEPES or PBS)
-
This compound dissolved in the identical buffer used for the protein
-
Degassing station
Procedure:
-
Sample Preparation: Prepare the p300 solution (typically in the sample cell) and the this compound solution (in the injection syringe) at appropriate concentrations. Both solutions must be in the exact same, degassed buffer to minimize heat of dilution effects.
-
Instrument Setup: Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
Loading: Load the p300 solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of this compound into the p300 solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Data Acquisition: Record the heat change for each injection. As the protein becomes saturated with the ligand, the heat change per injection decreases, eventually reaching the heat of dilution of the ligand.
-
Data Analysis: Integrate the raw power data to obtain the heat change per injection (ΔH). Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
p300 Signaling and Therapeutic Implications
p300 is a crucial node in numerous signaling pathways that control cell growth, differentiation, and apoptosis.[5][16] It acts as a coactivator for a wide range of transcription factors, including NF-κB, p53, and C/EBP family proteins.[16][17][18] For instance, in the NF-κB pathway, p300 is recruited to the p65 subunit, where it acetylates histones at target gene promoters, leading to chromatin relaxation and the transcription of pro-inflammatory cytokines.[17]
The development of potent and selective p300 inhibitors, guided by the structural understanding of the p300-Lys-CoA interaction, is a promising strategy for treating diseases driven by aberrant p300 activity.[12] By competitively blocking the acetyl-CoA binding site, these inhibitors can prevent the acetylation of key substrates, thereby modulating pathological gene expression programs in cancer and inflammatory diseases.[8][17][19]
Conclusion
The interaction between the bisubstrate inhibitor this compound and the p300 active site provides a canonical example of rational inhibitor design based on enzymatic mechanism. Structural and biochemical studies have elucidated the key features of this interaction, revealing p300's unique "hit-and-run" catalytic cycle and the critical residues for binding and catalysis.[1][3][5] This knowledge has not only advanced our fundamental understanding of epigenetic regulation but has also paved the way for the development of a new generation of selective p300/CBP inhibitors with significant therapeutic potential. The experimental frameworks detailed herein provide researchers with the tools to further probe this interaction and accelerate the discovery of novel modulators of p300 activity.
References
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the Reaction Coordinate of the p300/CBP Histone Acetyltranferase with Bisubstrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic mechanism of histone acetyltransferase p300: from the proton transfer to acetylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of p300 in complex with acyl-CoA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. p300 Regulates Liver Functions by Controlling p53 and C/EBP Family Proteins through Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcription coactivator p300 promotes inflammation by enhancing p65 subunit activation in type 2 diabetes nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP300 - Wikipedia [en.wikipedia.org]
- 19. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Lysine Acylation in Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological significance of lysine (B10760008) acylation, a critical post-translational modification, in cellular processes. While the specific molecule "Lys-CoA" is a synthetic bisubstrate inhibitor used in research, this guide will delve into the broader and fundamentally important world of endogenous acyl-CoAs and their impact on protein function through lysine acylation. We will examine the enzymatic machinery, metabolic interplay, and the powerful insights gained from research tools like this compound.
Introduction to Lysine Acylation
Lysine acylation is a widespread and reversible post-translational modification where an acyl group from an acyl-coenzyme A (acyl-CoA) donor is transferred to the ε-amino group of a lysine residue on a protein.[1] This process is central to regulating a vast array of cellular functions, from gene transcription and metabolism to signal transduction and protein stability.[2][3] The addition of an acyl group neutralizes the positive charge of the lysine side chain and adds steric bulk, which can alter protein conformation, protein-protein interactions, and protein-DNA interactions.[4]
The most well-studied form of this modification is lysine acetylation, where the acetyl group is donated by acetyl-CoA.[5] However, a growing body of research has identified numerous other short-chain and long-chain lysine acylations, including crotonylation, succinylation, malonylation, and butyrylation, each mediated by their corresponding acyl-CoA.[2][6]
The Enzymatic Machinery of Lysine Acylation
The dynamic state of lysine acylation is tightly controlled by the opposing actions of two enzyme families:
-
Lysine Acetyltransferases (KATs): Also known as histone acetyltransferases (HATs), these enzymes catalyze the transfer of an acetyl group from acetyl-CoA to a lysine residue.[5][7] Prominent families of KATs include GNAT (Gcn5-related N-acetyltransferases), p300/CBP, and MYST.[3]
-
Lysine Deacetylases (KDACs): These enzymes remove acetyl groups from lysine residues.[5] They are broadly classified into two main families: the classical zinc-dependent HDACs and the NAD+-dependent sirtuins (SIRTs).[3][8]
The balance between KAT and KDAC activity determines the acetylation status of a protein and, consequently, its function. This balance is intimately linked to the metabolic state of the cell, particularly the availability of acetyl-CoA.[9]
This compound: A Powerful Tool for Studying Lysine Acetylation
This compound is a synthetic bisubstrate analog that acts as a potent and selective inhibitor of the p300/CBP family of histone acetyltransferases.[4] It mimics both the acetyl-CoA cofactor and the lysine-containing substrate, binding tightly to the p300 active site.[10] Its high affinity and selectivity have made it an invaluable tool for elucidating the catalytic mechanism of p300 and for probing its biological functions.[4][11]
Quantitative Data on this compound Inhibition
| Inhibitor | Target Enzyme | Inhibition Constant (IC50 / Ki) | Reference |
| This compound | p300 | 50-500 nM (IC50) | |
| This compound | p300 | 19 nM (Ki) | [4] |
| This compound | PCAF | ~200 µM (IC50) |
The Broader Spectrum of Lysine Acylation and Acyl-CoAs
Cellular metabolism generates a diverse pool of acyl-CoA molecules beyond acetyl-CoA, each capable of serving as a donor for lysine acylation.[6] The intracellular concentrations of these acyl-CoAs fluctuate with the metabolic state, influencing the landscape of protein acylation and cellular function.
Cellular Concentrations of Acyl-CoAs
| Acyl-CoA Species | Cellular Concentration (in HepG2 cells, pmol/cell x 10^-8) | Reference |
| Acetyl-CoA | ~350 | [12] |
| Propionyl-CoA | ~20-350 times lower than Acetyl-CoA | [12][13] |
| Succinyl-CoA | ~20-350 times lower than Acetyl-CoA | [12][13] |
| Crotonyl-CoA | Similar to Lactoyl-CoA | [12][13] |
| Lactoyl-CoA | 1.14 | [12][13] |
Note: Concentrations can vary significantly between cell types and metabolic conditions.
Signaling Pathways and Cellular Processes Regulated by Lysine Acylation
Lysine acetylation plays a critical role in regulating key metabolic pathways. For instance, acetylation of enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation can modulate their activity to match the cell's energetic needs.[8][14]
Diagram: Regulation of Metabolic Pathways by Lysine Acetylation
Caption: Interplay between lysine acetyltransferases (KATs), deacetylases (KDACs), and acetyl-CoA in regulating key metabolic pathways.
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is designed to measure the activity of a specific lysine acetyltransferase on a histone substrate.[15]
Materials:
-
Purified recombinant lysine acetyltransferase (e.g., p300/CBP)
-
Purified recombinant histone substrate (e.g., H3, H4)
-
Acetyl Coenzyme A solution (freshly prepared)
-
HAT reaction buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
5X SDS-PAGE loading buffer
-
Anti-acetyl-lysine antibody
-
Secondary antibody conjugated to HRP
-
PVDF membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
HAT reaction buffer
-
Purified histone substrate (e.g., 1-5 µg)
-
Purified KAT enzyme (e.g., 100-200 ng)
-
-
Initiate the reaction by adding acetyl-CoA to a final concentration of 100-200 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 5X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-acetyl-lysine antibody to detect the acetylated substrate.
-
Visualize the results using a chemiluminescent substrate and an appropriate imaging system.
Control Experiments:
-
No-Enzyme Control: Omit the KAT enzyme to assess non-enzymatic acetylation.[15]
-
Heat-Inactivated Enzyme Control: Use heat-inactivated KAT to confirm that the observed acetylation is due to catalytic activity.[15]
Diagram: In Vitro HAT Assay Workflow
Caption: A simplified workflow for a typical in vitro histone acetyltransferase (HAT) assay.
Quantification of Acyl-CoAs by LC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.[16][17]
Materials:
-
Biological sample (cells or tissue)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Stable isotope-labeled internal standards for each acyl-CoA of interest
-
C18 reversed-phase HPLC column
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Extraction:
-
For cultured cells, aspirate the media and add ice-cold 10% TCA to the plate. Scrape the cells and transfer to a microcentrifuge tube.[13]
-
For tissues, homogenize in a suitable buffer on ice.
-
Spike the samples with a known amount of stable isotope-labeled internal standards.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.
-
Carefully collect the supernatant.[16]
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the pellet in a solvent compatible with LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).[16]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Separate the acyl-CoAs using a suitable gradient of mobile phases.
-
Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
-
Data Analysis:
-
Calculate the concentration of each acyl-CoA by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard against a standard curve.
-
Diagram: Acyl-CoA Quantification Workflow
Caption: General workflow for the quantification of acyl-CoA species from biological samples using LC-MS/MS.
Conclusion and Future Directions
Lysine acylation is a fundamental regulatory mechanism that integrates cellular metabolism with a wide range of biological processes. The study of this post-translational modification, aided by powerful chemical probes like this compound, continues to unveil new layers of cellular control. For researchers in drug development, the enzymes that mediate lysine acylation, such as KATs and KDACs, represent promising therapeutic targets for a variety of diseases, including cancer and metabolic disorders.[18] Future research will likely focus on deciphering the specific roles of less-abundant acyl-CoA modifications, understanding the crosstalk between different acylation marks, and developing more specific inhibitors to therapeutically modulate these pathways.
References
- 1. portlandpress.com [portlandpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The biology of lysine acetylation integrates transcriptional programming and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein acetylation - Wikipedia [en.wikipedia.org]
- 6. Protein lysine four-carbon acylations in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the Orphan Functions of Lysine Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ovid.com [ovid.com]
- 10. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Structural Biochemistry/Enzyme Regulation/Protein Lysine Acetylation in metabolism - Wikibooks, open books for an open world [en.wikibooks.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Protein Lysine Acetylation in the Pathogenesis and Treatment of Obesity and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Lys-CoA and its Role in the Regulation of Post-Translational Modifications
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Post-translational modifications (PTMs) of lysine (B10760008) residues are a cornerstone of cellular regulation, dynamically altering protein function in response to metabolic and environmental cues. Among the most studied of these are lysine acylations, where an acyl group from a donor acyl-Coenzyme A (acyl-CoA) molecule is transferred to the ε-amino group of a lysine residue. This guide provides a comprehensive technical overview of this process, with a specific focus on the role of Lysyl-Coenzyme A (Lys-CoA). Contrary to what its name might suggest, this compound is not established as a widespread donor for a "lysylation" PTM. Instead, its primary characterized role is as a potent and selective synthetic inhibitor of the p300 histone acetyltransferase (HAT), making it a critical tool for studying the regulation of protein acetylation. This document details the broader landscape of lysine acylation, the metabolic pathways that supply the necessary acyl-CoA donors, the specific inhibitory action of this compound, and the experimental protocols required to investigate these modifications.
The Landscape of Lysine Acylation
Lysine acylation is a reversible PTM that neutralizes the positive charge of the lysine side chain, impacting protein structure, stability, and function. This process is governed by three key components:
-
"Writers" (Acyltransferases): Enzymes that transfer an acyl group from an acyl-CoA donor to a protein substrate. A prominent example is the p300/CBP family of lysine acetyltransferases (KATs), which are known to be promiscuous and can utilize various short-chain acyl-CoAs.[1][2]
-
"Erasers" (Deacylases): Enzymes that remove these modifications. The sirtuin family of deacetylases, such as SIRT5, are notable erasers, capable of removing not only acetyl groups but also succinyl, malonyl, and glutaryl groups from lysine residues.[3][4][5][6]
-
Acyl-CoA Donors: Metabolites derived from central carbon metabolism that serve as the source of the acyl group. The availability of these molecules directly links the cell's metabolic state to the regulation of protein function.[7][8][9]
The general mechanism of lysine acylation is a dynamic, reversible process central to cellular signaling.
Common forms of lysine acylation are directly tied to the availability of their respective acyl-CoA donors, which are intermediates in major metabolic pathways.
| Modification | Acyl-CoA Donor | Primary Metabolic Origin | Key Eraser |
| Acetylation | Acetyl-CoA | TCA Cycle, Fatty Acid Oxidation, Glycolysis | Sirtuins, HDACs |
| Succinylation | Succinyl-CoA | TCA Cycle | SIRT5 |
| Malonylation | Malonyl-CoA | Fatty Acid Synthesis | SIRT5 |
| Propionylation | Propionyl-CoA | Amino Acid Catabolism, Odd-Chain Fatty Acid Oxidation | SIRT2/SIRT3 |
| Butyrylation | Butyryl-CoA | Fatty Acid Metabolism | SIRT2/SIRT3 |
| Glutarylation | Glutaryl-CoA | Amino Acid Catabolism | SIRT5 |
Metabolic Origins of Acyl-CoA Pools
The cellular concentration of acyl-CoA molecules is a direct reflection of the metabolic state, connecting nutrient availability to the regulation of protein function via lysine acylation. Key metabolic hubs like the TCA cycle, glycolysis, and fatty acid metabolism are the primary sources for these essential PTM donors.
This compound as a Selective Inhibitor of p300 Histone Acetyltransferase
The primary and most well-documented role of this compound in the context of PTMs is its function as a potent and selective inhibitor of the histone acetyltransferase p300.[10] It acts as a competitive inhibitor with respect to Acetyl-CoA, binding to the enzyme's active site but not serving as a donor for a subsequent "lysylation" reaction. This selectivity makes this compound an invaluable chemical probe for dissecting p300-specific functions from those of other acetyltransferases like PCAF.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified against several histone acetyltransferases, highlighting its selectivity for p300.
| Enzyme Target | IC₅₀ (nM) | Selectivity vs. p300 | Reference |
| p300 | 50 - 500 | - | [10] |
| PCAF | > 50,000 | ~100-fold | [10] |
Note: IC₅₀ values can vary based on assay conditions.
A Special Case: β-Lysylation of Bacterial Elongation Factor P (EF-P)
While this compound is not a known donor for general protein lysylation, a distinct PTM known as β-lysylation occurs on a single, specific lysine residue of the bacterial Elongation Factor P (EF-P).[11][12] This modification is essential for the activity of EF-P in rescuing ribosome stalling during the translation of polyproline motifs.[12] Importantly, this process is catalyzed by a dedicated enzymatic system (YjeA and YjeK) that is structurally related to lysyl-tRNA synthetases and does not utilize this compound as a direct substrate.[12] This specialized modification highlights a unique biological use of lysine addition that is mechanistically distinct from the canonical acyl-CoA-dependent acylations.
Experimental Protocols
Protocol 1: In Vitro p300 Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on p300 activity using a core histone substrate and detection by western blot.
Materials:
-
Recombinant human p300 (catalytic domain)
-
Core histones (e.g., from calf thymus)
-
Acetyl-CoA sodium salt
-
This compound
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Stop solution (0.1 M HCl)
-
SDS-PAGE reagents
-
Primary antibody (e.g., anti-acetyl-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in HAT assay buffer (e.g., from 10 µM to 10 nM). Include a no-inhibitor control.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
5 µL of HAT assay buffer
-
2 µL of core histones (1 mg/mL)
-
2 µL of p300 enzyme (e.g., 50 nM final concentration)
-
1 µL of this compound dilution or buffer control.
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 2 µL of Acetyl-CoA (e.g., 50 µM final concentration) to start the reaction.
-
Incubation: Incubate for 30 minutes at 30°C.
-
Stop Reaction: Add 10 µL of stop solution.
-
Analysis:
-
Neutralize samples with 2x Laemmli sample buffer.
-
Resolve proteins via SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Perform western blot using the anti-acetyl-lysine primary antibody.
-
Detect with HRP-conjugated secondary antibody and chemiluminescence.
-
-
Quantification: Quantify band intensity using densitometry software. Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
Protocol 2: Workflow for Proteomic Identification of Lysine Acylation Sites
This protocol provides a general workflow for the enrichment and identification of lysine-acylated peptides from complex biological samples using mass spectrometry.
Procedure Outline:
-
Protein Extraction and Digestion: Lyse cells or tissues under denaturing conditions and digest proteins into peptides using an enzyme like trypsin.
-
Affinity Enrichment: Incubate the peptide mixture with beads conjugated to a pan-specific anti-acyl-lysine antibody (e.g., anti-succinyl-lysine or a broad-spectrum anti-acetyl-lysine antibody). This selectively captures peptides containing the modification of interest.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound peptides. Elute the enriched acylated peptides using a low-pH solution.
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The search parameters must include the specific acyl modification as a variable modification on lysine residues. This allows for the identification of the modified proteins and the precise localization of the acylation sites. For quantitative studies, stable isotope labeling (e.g., SILAC) or label-free methods can be integrated into this workflow.[13][14][15]
Conclusion and Future Outlook
The study of lysine acylation provides a direct window into how cellular metabolism governs protein function and signaling. While a wide variety of acyl-CoA species act as donors for these modifications, the role of this compound is currently understood as a selective inhibitor of the p300 acetyltransferase, serving as a valuable tool for chemical biology. The principles and protocols outlined in this guide—from understanding the metabolic origins of acyl-CoAs to applying proteomic techniques for site discovery—provide a robust framework for researchers. Future investigations may yet uncover endogenous roles for this compound or similar molecules in cellular regulation, further expanding our understanding of the intricate dialogue between metabolism and the proteome.
References
- 1. Lysine propionylation and butyrylation are novel post-translational modifications in histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-techne.com [bio-techne.com]
- 11. protein-lysine lysylation | SGD [yeastgenome.org]
- 12. Post-translational Modification by β-Lysylation Is Required for Activity of Escherichia coli Elongation Factor P (EF-P) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis and Discovery of Lysine and Arginine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Nature and Biochemical Context of Lys-CoA: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-CoA has emerged as a significant tool in the study of epigenetics and transcriptional regulation. However, a common misconception exists regarding its origin. This technical guide clarifies that this compound is a synthetically derived molecule, not a naturally occurring metabolite. Its primary application is as a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). This document provides a comprehensive overview of the synthesis of this important research compound, places it within the broader biological context of natural lysine (B10760008) and Coenzyme A metabolism, and offers detailed experimental insights for the scientific community.
Unveiling this compound: A Synthetic Bisubstrate Inhibitor
This compound is a rationally designed bisubstrate analog that mimics the binding of both acetyl-CoA and the lysine-containing substrate to the active site of p300 HAT.[1][2] Its chemical name is S-[2-[[(5S)-5-(Acetylamino)-6-amino-6-oxohexyl]amino]-2-oxoethyl]coenzyme A trifluoroacetate. The design involves linking a lysine moiety to Coenzyme A, creating a molecule that occupies both the acetyl-CoA and the peptide substrate binding sites of the enzyme, thereby competitively inhibiting its acetyltransferase activity.[2][3]
Potency and Selectivity
The efficacy of this compound as a p300 inhibitor is well-documented, exhibiting potent inhibition with an IC50 value in the range of 50-500 nM. It demonstrates significant selectivity for p300 over other histone acetyltransferases like PCAF, for which the IC50 is approximately 200 μM, making it about 100 to 200 times more selective for p300.[1]
Synthesis of this compound and its Analogs
The synthesis of Coenzyme A analogs like this compound can be approached through chemical, enzymatic, or chemoenzymatic strategies.
General Approaches to CoA Analog Synthesis
-
Chemical Synthesis: This often involves the synthesis of a modified pantetheine (B1680023) derivative, which is then enzymatically converted to the final CoA analog.[4] Alternatively, direct chemical modification of the CoA molecule can be performed under mild conditions, such as the boric acid-catalyzed transamidation to create amide analogs from the native thioester.[4]
-
Enzymatic and Chemoenzymatic Synthesis: Coenzyme A ligases can be employed to synthesize aminoacyl-CoAs. For instance, a CoA ligase from Penicillium chrysogenum has been shown to catalyze the formation of various aminoacyl-CoAs.[5] A one-pot chemoenzymatic method involves the biotransformation of pantothenate thioesters using CoA biosynthetic enzymes, followed by aminolysis to generate CoA analogs.[6]
Conceptual Chemical Synthesis Workflow for this compound
While the detailed protocol from the original publication by Lau et al. (2000) is highly specific, a general workflow for the chemical synthesis of a peptide-CoA conjugate like this compound can be conceptualized. This typically involves solid-phase peptide synthesis of the lysine-containing portion, followed by solution-phase coupling to a modified Coenzyme A molecule.
Natural Sources and Metabolism of Lysine
While this compound itself is not found in nature, its constituent parts, lysine and Coenzyme A, are central to metabolism. Animals cannot synthesize lysine de novo, making it an essential amino acid that must be obtained from the diet.[3]
Natural Sources of Lysine
High-lysine foods include meats, poultry, fish, eggs, and dairy products. Plant-based sources rich in lysine include legumes such as lentils, chickpeas, and soybeans, as well as quinoa and pistachios.
| Food Source | Approximate Lysine Content |
| Beef (100g) | ~3.6 g |
| Chicken Breast (100g) | ~3.1 g |
| Salmon (100g) | ~2.7 g |
| Lentils (1 cup, cooked) | ~1.3 g |
| Chickpeas (1 cup, cooked) | ~0.8 g |
| Quinoa (1 cup, cooked) | ~0.4 g |
| Tofu (100g) | ~0.6 g |
Note: Values are approximate and can vary based on preparation and specific product.
Biosynthesis of Lysine in Microorganisms and Plants
In microorganisms and plants, lysine is primarily synthesized through the diaminopimelate (DAP) pathway, which starts from aspartate.[3][7] Fungi, on the other hand, utilize the α-aminoadipate (AAA) pathway, which begins with the condensation of acetyl-CoA and α-ketoglutarate.[3]
Catabolism of Lysine
In mammals, lysine is catabolized primarily through the saccharopine pathway in the liver mitochondria.[7] This pathway ultimately converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.[7]
Biotechnological Production of L-Lysine
The industrial production of L-lysine is a major biotechnological process, with an annual output exceeding 600,000 tons.[5] The primary microorganism used for this purpose is Corynebacterium glutamicum.[5] Through classical mutagenesis and modern metabolic engineering techniques, strains of C. glutamicum have been developed to overproduce and secrete large quantities of L-lysine. Genetic modifications have targeted key enzymes in the lysine biosynthesis pathway to enhance flux and eliminate feedback inhibition.[5]
| Production Parameter | Reported Value | Reference |
| Organism | Corynebacterium glutamicum | [5] |
| Annual Production | > 600,000 tons | [5] |
| Fermentation Method | Fed-batch fermentation | [5] |
Experimental Protocols
Protocol: In Vitro p300 HAT Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of compounds like this compound against p300 histone acetyltransferase.
-
Reagents and Materials:
-
Recombinant human p300 HAT domain
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A, [³H]-labeled or unlabeled
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation cocktail and counter (for radioactive assay) or antibody for acetyl-lysine and detection reagents (for ELISA-based assay)
-
-
Procedure (Radioactive Filter Binding Assay):
-
Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding recombinant p300 HAT and [³H]Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]Acetyl-CoA.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol: Expression and Purification of a Key Lysine Biosynthesis Enzyme (e.g., DHDPS)
This protocol outlines a general method for obtaining a purified enzyme from the lysine biosynthesis pathway for further study.
-
Cloning and Expression:
-
Amplify the gene encoding the target enzyme (e.g., dihydrodipicolinate synthase - DHDPS) from the genomic DNA of a source organism (e.g., E. coli).
-
Clone the amplified gene into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
Transform the expression vector into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 ≈ 0.6-0.8).
-
Induce protein expression by adding an inducer (e.g., IPTG) and continue incubation at a suitable temperature (e.g., 18-30°C) for several hours.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).
-
Wash the column with a wash buffer to remove non-specifically bound proteins.
-
Elute the target protein from the column using an elution buffer containing an appropriate eluting agent (e.g., imidazole).
-
Assess the purity of the eluted protein using SDS-PAGE.
-
If necessary, perform further purification steps such as ion-exchange or size-exclusion chromatography.
-
Dialyze the purified protein into a suitable storage buffer and store at -80°C.
-
Conclusion
This compound is a cornerstone synthetic molecule for the study of p300/CBP histone acetyltransferases, offering high potency and selectivity. Understanding its synthetic origins is crucial for its proper application in research. While not a natural product, its structure is derived from the fundamental building blocks of life—lysine and Coenzyme A—which are central to a network of conserved metabolic pathways. A thorough comprehension of both the synthetic nature of this compound and the natural biochemistry of its components provides a powerful framework for researchers in drug development and molecular biology to explore the intricate roles of protein acetylation in health and disease.
References
- 1. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminoacyl-coenzyme A synthesis catalyzed by a CoA ligase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot preparation of coenzyme A analogues via an improved chemo-enzymatic synthesis of pre-CoA thioester synthons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Protocol for Using Lys-CoA in an In Vitro Histone Acetyltransferase (HAT) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone tails.[1][2] This post-translational modification neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure and increased accessibility for transcription factors.[1][2] Dysregulation of HAT activity has been implicated in various diseases, including cancer, making HATs attractive therapeutic targets.[1]
The p300/CBP family of HATs are key transcriptional coactivators involved in a wide array of cellular processes.[3][4] Lys-CoA is a potent and selective bisubstrate inhibitor of the p300 histone acetyltransferase.[5][6] It acts as a mimic of both the histone substrate and acetyl-CoA, binding tightly to the p300 active site.[7][8] This document provides a detailed protocol for utilizing this compound in an in vitro HAT assay to study p300 activity and its inhibition.
Signaling Pathway of Histone Acetylation
The process of histone acetylation is a fundamental mechanism in epigenetic regulation. External stimuli can activate signaling pathways that lead to the recruitment of HATs, such as p300/CBP, to specific gene promoters. These enzymes then utilize acetyl-CoA as a cofactor to acetylate lysine residues on histone tails, leading to chromatin relaxation and transcriptional activation.[9]
Caption: Histone Acetylation Signaling Pathway.
Experimental Protocols
This section details a radioactive-based in vitro HAT assay to measure the activity of p300 and its inhibition by this compound. This method directly measures the incorporation of a radiolabeled acetyl group from [3H]-acetyl-CoA into a histone substrate.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human p300 (HAT domain) | Varies | Varies |
| Histone H3 Peptide (1-21) | Varies | Varies |
| This compound | Tocris Bioscience | 2966 |
| [3H]-Acetyl-Coenzyme A | Varies | Varies |
| Acetyl-Coenzyme A | Sigma-Aldrich | A2056 |
| HAT Assay Buffer (5X) | See preparation below | - |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| EDTA | Sigma-Aldrich | E9884 |
| NaCl | Sigma-Aldrich | S9888 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Phosphoric Acid | Sigma-Aldrich | P5811 |
| P81 Phosphocellulose Paper | Whatman | 3698-915 |
| Scintillation Cocktail | Varies | Varies |
Reagent Preparation
-
5X HAT Assay Buffer: 250 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5 mM DTT, 0.5 mM EDTA, 50% glycerol (B35011). Store at -20°C.
-
1X HAT Assay Buffer: Dilute the 5X stock with sterile distilled water. Add DTT fresh before use.
-
p300 Enzyme Stock: Prepare aliquots of recombinant p300 in 1X HAT assay buffer containing 10% glycerol and 1 mg/mL BSA. Store at -80°C.
-
Histone H3 Peptide Stock (10 mM): Dissolve lyophilized peptide in sterile distilled water. Store at -20°C.
-
Acetyl-CoA Stock (10 mM): Dissolve in sterile distilled water. Store at -20°C.
-
[3H]-Acetyl-CoA Stock: Follow the manufacturer's instructions for storage and handling.
-
This compound Stock (1 mM): Dissolve in sterile distilled water. Store at -20°C.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro HAT assay for assessing this compound inhibition of p300.
Caption: In Vitro HAT Assay Workflow with this compound.
Assay Protocol
-
Reaction Setup:
-
Prepare a master mix containing 1X HAT assay buffer, recombinant p300 enzyme, and Histone H3 peptide.
-
In individual microcentrifuge tubes, add the desired concentration of this compound (for inhibition testing) or vehicle (e.g., water, for control). A typical concentration range for this compound would be from 1 nM to 10 µM to determine the IC50.
-
Add the master mix to each tube.
-
Pre-incubate the reaction mixtures for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.[7]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of [3H]-acetyl-CoA and unlabeled acetyl-CoA. The final concentration of acetyl-CoA should be at or near its Km for p300.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[5]
-
-
Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Immediately immerse the P81 paper in wash buffer (e.g., 50 mM sodium phosphate, pH 7.5).
-
Wash the P81 paper discs three times with the wash buffer for 5 minutes each to remove unincorporated [3H]-acetyl-CoA.
-
Perform a final wash with acetone (B3395972) and let the discs air dry.
-
Place the dry discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the HAT activity (in counts per minute, CPM) for the control (vehicle) and this compound-treated samples.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (CPM of this compound sample / CPM of control sample)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the p300 HAT activity.
-
Quantitative Data Summary
The following tables provide a summary of typical concentrations and kinetic parameters for an in vitro p300 HAT assay. These values should be optimized for each specific experimental setup.
Table 1: Recommended Reagent Concentrations
| Component | Typical Concentration Range | Reference |
| p300 Enzyme | 5 - 100 nM | [7][10] |
| Histone H3/H4 Peptide | 10 - 200 µM | [5][7] |
| Acetyl-CoA | 5 - 50 µM | [5][7] |
| This compound | 1 nM - 10 µM | [5] |
Table 2: Kinetic Parameters for p300
| Parameter | Substrate | Value | Reference |
| Km | Histone H4 | 2.7 µM | [5] |
| Km | Acetyl-CoA | 9.8 µM | [5] |
| IC50 | This compound | ~0.5 µM | [11] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal | Incomplete washing of P81 paper | Increase the number and duration of washes. Ensure fresh wash buffer is used. |
| Non-enzymatic acetylation | Run a no-enzyme control to determine the level of non-enzymatic signal. | |
| Low Signal | Inactive enzyme | Use a fresh aliquot of p300 enzyme. Confirm enzyme activity with a positive control. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent reaction times | Stagger the initiation and stopping of reactions to ensure consistent incubation times. |
By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the enzymatic activity of p300 and to screen for novel HAT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 3. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lysine Acetyltransferase KAT3B/p300 Activity by a Naturally Occurring Hydroxynaphthoquinone, Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 9. researchgate.net [researchgate.net]
- 10. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Lys-CoA as a Positive Control for p300 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lys-CoA as a positive control for the inhibition of the histone acetyltransferase (HAT) p300. This document outlines the mechanism of action of this compound, presents its inhibitory data, and provides detailed protocols for its use in both in vitro and cellular assays.
Introduction to p300 and this compound
The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity. It plays a pivotal role in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and the recruitment of transcription factors. Dysregulation of p300 activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.
This compound is a potent and selective inhibitor of p300. It acts as a bisubstrate analog, mimicking the binding of both the acetyl-CoA cofactor and the lysine-containing substrate. This dual interaction results in tight binding to the p300 active site and effective inhibition of its acetyltransferase activity. Due to its well-characterized inhibitory profile, this compound serves as an excellent positive control in screening assays designed to identify novel p300 inhibitors.
Mechanism of Action of this compound
p300 follows a "hit and run" Theorell-Chance catalytic mechanism. This involves the stable binding of acetyl-CoA followed by a transient interaction with the histone substrate for the acetyl transfer to occur. This compound effectively inhibits p300 by binding to the enzyme's active site in a manner that mimics the transition state of the acetylation reaction. Its structure incorporates features of both acetyl-CoA and a lysine (B10760008) residue, allowing it to occupy both binding pockets simultaneously. This leads to a stable enzyme-inhibitor complex, preventing the binding of the natural substrates and thus inhibiting the enzymatic reaction.
Data Presentation: Inhibitory Activity of this compound against p300
The inhibitory potency of this compound against p300 has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this inhibition.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound | p300 | 0.5 | [1] |
| This compound | p300 | ~0.05 | [2] |
| This compound | p300 | 0.060 ± 0.008 | [3] |
| This compound-Tat | p300 | 0.25 ± 0.05 | [4] |
| This compound | PCAF | 200 | [1] |
| This compound-Tat | GCN5 | 2.3 ± 0.5 | [4] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and enzyme preparation.
Experimental Protocols
Here, we provide detailed protocols for using this compound as a positive control in both in vitro and cell-based p300 inhibition assays.
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This protocol describes a non-radioactive in vitro HAT assay to measure p300 activity and its inhibition by this compound.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 or a specific peptide substrate
-
Acetyl-CoA
-
This compound
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Stop Solution (e.g., 0.1 M HCl)
-
Antibody specific for acetylated histone H3 (or the specific peptide)
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
96-well assay plates (e.g., high-binding capacity)
-
Plate reader for detection
Protocol:
-
Enzyme Preparation: Dilute the recombinant p300 enzyme to the desired concentration in cold HAT Assay Buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer). Create a dilution series to test a range of concentrations.
-
Assay Setup:
-
Add 25 µL of HAT Assay Buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound solution or vehicle control to the appropriate wells.
-
Add 10 µL of the histone H3 substrate solution.
-
To initiate the reaction, add 10 µL of a mixture containing the p300 enzyme and acetyl-CoA. The final concentration of acetyl-CoA should be close to its Km value for p300.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Detection (ELISA-based):
-
Wash the wells three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of the primary antibody against the acetylated histone, diluted in a blocking buffer, to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times.
-
Add 100 µL of the diluted secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add the appropriate detection reagent (e.g., TMB for HRP-conjugated antibodies) and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular p300 Inhibition Assay
This protocol outlines a method to assess the effect of this compound on p300 activity within cells. As this compound does not readily cross the cell membrane, cell permeabilization is required. Alternatively, a modified, cell-permeable version like this compound-Tat can be used.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known p300 activity)
-
Cell culture medium and supplements
-
This compound
-
Cell permeabilization agent (e.g., TransPort™ reagent) or this compound-Tat
-
Lysis buffer
-
Antibodies against acetylated histones (e.g., anti-acetyl-H3K27) and total histones
-
Western blotting reagents and equipment
Protocol:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treatment with this compound:
-
For cell permeabilization: Gently wash the cells with PBS. Permeabilize the cells using a suitable reagent according to the manufacturer's instructions in the presence of varying concentrations of this compound or a vehicle control. Incubate for the recommended time (e.g., 1 hour).
-
For this compound-Tat: Add this compound-Tat directly to the cell culture medium at the desired final concentrations. Incubate for a suitable period (e.g., 4-24 hours).
-
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract nuclear proteins.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark (e.g., anti-acetyl-H3K27).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total histone H3 or another loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of acetylated histone to total histone for each treatment condition. Compare the ratios in this compound-treated samples to the vehicle control to determine the extent of p300 inhibition.
Mandatory Visualizations
Signaling Pathway Involving p300
Caption: Overview of p300 signaling and its inhibition by this compound.
Experimental Workflow for In Vitro p300 Inhibition Assay
Caption: Workflow for the in vitro p300 HAT inhibition assay.
Logical Relationship of this compound Inhibition
Caption: Bisubstrate inhibition mechanism of this compound on p300.
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analysis of potential prodrugs of coenzyme A analogues for the inhibition of the histone acetyltransferase p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the Reaction Coordinate of the p300/CBP Histone Acetyltranferase with Bisubstrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Acetyltransferase Activity of p300 Is Required for Transcriptional Repression by the Promyelocytic Leukemia Zinc Finger Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lys-CoA Analogs in Cell-Based Histone Acetylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. This process is dynamically controlled by two enzyme families: histone acetyltransferases (HATs), which add acetyl groups to lysine (B10760008) residues on histone tails, and histone deacetylases (HDACs), which remove them. The acetylation of histones neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.[1][2] Dysregulation of histone acetylation is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.
Lys-CoA is a potent and selective bisubstrate inhibitor of the p300/CBP family of histone acetyltransferases.[3] It mimics the binding of both acetyl-CoA and the lysine-containing substrate, effectively blocking the enzyme's catalytic activity. While this compound is an invaluable tool for in vitro biochemical assays, its utility in cellular studies is limited by its inability to cross the cell membrane.[3][4] To overcome this limitation, cell-permeable analogs such as this compound-Tat have been developed. These analogs are conjugated to cell-penetrating peptides, like the Tat peptide from the HIV-1 virus, which facilitates their entry into living cells.[4][5]
These application notes provide a comprehensive guide for utilizing cell-permeable this compound analogs, such as this compound-Tat, to investigate histone acetylation in cell-based assays. The provided protocols detail the necessary steps to assess the impact of these inhibitors on cellular HAT activity, offering a valuable tool for drug discovery and the elucidation of epigenetic pathways.
Signaling Pathway and Mechanism of Action
Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This modification is associated with a more open chromatin structure (euchromatin), allowing for the binding of transcription factors and subsequent gene expression. Histone deacetylases (HDACs) counteract this process by removing acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. Cell-permeable this compound analogs act as competitive inhibitors of HATs, such as p300/CBP, thereby preventing histone acetylation and modulating gene expression.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its analogs against histone acetyltransferases. It is important to note that while in vitro IC50 values are available, the effective concentration for cell-based assays (EC50) will be cell line-dependent and must be determined empirically.
| Compound | Target HAT | Assay Type | IC50/EC50 | Reference |
| This compound | p300/CBP | In vitro (biochemical) | Kᵢ = 20 nM | [3] |
| This compound | PCAF | In vitro (biochemical) | >100-fold selective over p300 | [3] |
| Tat-CoA | p300/GCN5 | In vitro (biochemical) | Micromolar potency | [5] |
| Tat-CoA | Endogenous HATs | Cell-based | Dose-dependent reduction in H4 acetylation | [5] |
Experimental Protocols
This section provides a detailed protocol for a cell-based histone acetylation assay using a cell-permeable this compound analog.
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol allows for the semi-quantitative assessment of changes in global or site-specific histone acetylation levels in response to treatment with a cell-permeable HAT inhibitor.
Materials:
-
Cell culture medium and supplements
-
Adherent or suspension cells of interest
-
Cell-permeable this compound analog (e.g., this compound-Tat)
-
Vehicle control (e.g., sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer (e.g., 0.2 N HCl)
-
Neutralizing buffer (e.g., 1 M NaOH)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a dilution series of the cell-permeable this compound analog in cell culture medium. A typical starting concentration range could be 1-50 µM. Also, prepare a vehicle control.
-
Remove the old medium and add the medium containing the this compound analog or vehicle control to the cells.
-
Incubate the cells for a desired period (e.g., 6, 12, or 24 hours). This will need to be optimized.
-
-
Histone Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them in PBS and pellet by centrifugation.
-
Perform histone extraction using an acid extraction protocol. Briefly, lyse the cells, isolate the nuclei, and extract histones with 0.2 N HCl.[6]
-
Neutralize the histone extract with NaOH.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay according to the manufacturer's instructions.[6]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract (e.g., 10-20 µg) onto a 15% SDS-PAGE gel and perform electrophoresis.[6]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the appropriate primary antibodies (e.g., anti-acetyl-histone H3 and anti-total histone H3 as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate to the membrane.[6]
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.[6]
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band to account for loading differences.
-
Compare the normalized acetylation levels in the treated samples to the vehicle control to determine the effect of the this compound analog.
-
Protocol 2: ELISA-Based Histone Acetylation Assay
This protocol provides a more quantitative, high-throughput method for measuring global histone acetylation. Several commercial kits are available for this purpose.
Materials:
-
Commercially available histone acetylation ELISA kit (e.g., from Abcam, Epigentek)
-
Cell culture reagents and cells as in Protocol 1
-
Cell-permeable this compound analog and vehicle control
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment in a 96-well plate format.
-
-
Cell Lysis and Histone Extraction:
-
Follow the specific instructions provided with the ELISA kit for cell lysis and histone extraction. These protocols are optimized for the assay and may differ from the acid extraction method.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Binding of histone extracts to the antibody-coated wells.
-
Incubation with a primary antibody that recognizes the acetylated histone of interest.
-
Washing steps to remove unbound antibodies.
-
Incubation with an HRP-conjugated secondary antibody.
-
Further washing steps.
-
Addition of a colorimetric or chemiluminescent substrate.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance or luminescence on a microplate reader.
-
Subtract the background (no-histone control) from all readings.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
If a standard curve is included in the kit, quantify the absolute amount of acetylated histones.
-
Troubleshooting and Considerations
-
Cell Permeability: The efficiency of uptake of cell-permeable peptides can vary between cell lines. It is crucial to confirm the cellular uptake of the this compound analog, for instance, by using a fluorescently labeled version if available.
-
Concentration and Time Optimization: The optimal concentration and treatment duration for the this compound analog should be determined for each cell line and experimental setup. A dose-response and time-course experiment is highly recommended.
-
Specificity of Antibodies: Ensure the primary antibodies used for Western blotting or ELISA are specific for the intended acetylated lysine residue and do not cross-react with other modifications.
-
Loading Controls: Always use a total histone antibody as a loading control for Western blotting to ensure equal loading of histone extracts.
-
Cytotoxicity: It is important to assess the cytotoxicity of the cell-permeable this compound analog at the concentrations used in the assay to ensure that the observed effects on histone acetylation are not due to cell death. A standard cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel.
By following these detailed application notes and protocols, researchers can effectively utilize cell-permeable this compound analogs to investigate the role of HATs in cellular processes and to screen for potential therapeutic agents targeting histone acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Acetyltransferase | HATs Domain Enzymes | Tocris Bioscience [tocris.com]
- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Determining the Potency of Lys-CoA as a p300 Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Lysyl-Coenzyme A (Lys-CoA) for the histone acetyltransferase (HAT) p300. These guidelines are intended to assist researchers in accurately quantifying the inhibitory potency of this critical tool compound.
Introduction
The E1A binding protein p300 is a crucial transcriptional coactivator that plays a significant role in various cellular processes, including proliferation, differentiation, and apoptosis, through its intrinsic histone acetyltransferase (HAT) activity.[1][2] The dysregulation of p300 activity is implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][3]
This compound is a well-characterized and potent inhibitor of p300. It acts as a bisubstrate analog, mimicking the binding of both acetyl-CoA and the lysine (B10760008) residue of a substrate protein.[4] This selective inhibition makes this compound an invaluable chemical probe for studying the biological functions of p300 and for validating potential drug candidates targeting this enzyme.[5] Accurate determination of its IC50 is fundamental for standardizing experimental conditions and interpreting results.
Quantitative Data Summary
The inhibitory potency of this compound against p300 is consistently reported in the nanomolar range. The following table summarizes the reported IC50 values from various sources. It is important to note that the measured IC50 can be influenced by assay conditions, such as enzyme and substrate concentrations, and pre-incubation times, due to the slow, tight-binding kinetics of this compound.[6]
| Compound | Target Enzyme | Reported IC50 | Assay Method | Reference |
| This compound | p300 | 50-500 nM | Not specified | [7] |
| This compound | p300 | Potent Inhibitor | Not specified | [4] |
Signaling Pathway and Inhibition Mechanism
p300 catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue on a histone or other protein substrate. This process neutralizes the positive charge of the lysine, leading to a more open chromatin structure and generally promoting gene transcription.
This compound inhibits p300 by binding to the active site with high affinity. As a bisubstrate inhibitor, it occupies both the acetyl-CoA binding pocket and the lysine-binding channel, effectively blocking the access of both natural substrates. The catalytic mechanism of p300 is proposed to be a Theorell-Chance (hit-and-run) mechanism, where acetyl-CoA binds first, followed by the peptide substrate.[4][8] this compound's potent inhibition is consistent with this model.
Experimental Protocols
Several assay formats can be employed to determine the IC50 of this compound for p300, including radiometric, fluorescence-based, and luminescence-based methods. Below is a detailed protocol for a widely used non-radioactive method, the Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, adapted from commercially available kits and literature procedures.
Protocol: p300 HAT Activity Assay using TR-FRET
This protocol is designed for a 384-well plate format suitable for inhibitor screening.
1. Materials and Reagents:
-
Recombinant human p300 enzyme (HAT domain)
-
This compound (inhibitor)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Biotinylated Histone H3 or H4 peptide substrate
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-acetylated lysine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight)
-
Detection Buffer (compatible with TR-FRET reagents)
-
Low-volume, white 384-well assay plates
-
TR-FRET compatible microplate reader
2. Experimental Workflow Diagram:
References
- 1. Inhibition of Lysine Acetyltransferase KAT3B/p300 Activity by a Naturally Occurring Hydroxynaphthoquinone, Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lys-CoA to Probe the Oncogenic Functions of p300
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E1A-associated protein p300 (also known as KAT3B) is a pivotal transcriptional co-activator and histone acetyltransferase (HAT).[1][2] Its enzymatic activity, which involves transferring an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins, is crucial for regulating gene expression.[1][2] Aberrant p300 activity is strongly implicated in the pathology of numerous cancers, where it modulates signaling pathways that govern cell proliferation, survival, and metastasis.[3][4][5] Consequently, p300 has emerged as a compelling therapeutic target in oncology.
Lys-CoA is a potent and highly selective bisubstrate inhibitor of p300 HAT activity.[6] It mimics the binding of both acetyl-CoA and the lysine-containing substrate, thereby competitively inhibiting the acetyltransferase reaction.[6] A significant characteristic of this compound is its impermeability to cell membranes, which restricts its direct application in live cell-based assays. However, this feature makes it an exceptional tool for in vitro biochemical assays to specifically measure p300 activity from purified enzymes or cellular lysates. Furthermore, cell-permeable analogs, such as this compound-Tat, have been developed to investigate the cellular effects of direct p300 inhibition.[7]
These application notes provide a comprehensive guide for utilizing this compound to investigate the role of p300 in cancer. We present detailed protocols for in vitro HAT assays, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound and its cell-permeable analog on p300 activity and cancer cell proliferation.
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| This compound | p300 HAT | ~50-500 nM | In vitro biochemical HAT assay | [7] |
| This compound | PCAF HAT | ~200 µM | In vitro biochemical HAT assay | [7] |
| Cell Line | Cancer Type | Treatment | Concentration | Effect | Reference |
| Kasumi-1 | Acute Myeloid Leukemia | This compound-Tat | 50 µM | Inhibition of cell growth | [7] |
| Primary t(8;21)+ Leukemia Cells | Acute Myeloid Leukemia | This compound-Tat | 50 µM | Inhibition of cell growth | [7] |
| HL-60 | Acute Promyelocytic Leukemia | This compound-Tat | 50 µM | No significant effect on cell growth | [7] |
| Normal Human CD34+ HSPCs | Non-cancerous | This compound-Tat | 50 µM | No significant effect on cell growth | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: p300 integrates multiple oncogenic signaling pathways.
Caption: Workflow for assessing p300 inhibition by this compound.
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
The following protocols are generalized for the use of this compound in biochemical HAT assays. Researchers should optimize conditions based on their specific experimental setup.
Protocol 1: In Vitro HAT Assay with Recombinant p300 (Immunoblot-Based)
This protocol is adapted from established methods for assessing HAT activity and their inhibition.[8]
1. Materials:
-
Recombinant human p300 (catalytic domain)
-
Histone H3 or H4 protein/peptides as substrate
-
Acetyl-CoA solution (100 µM)
-
This compound (stock solution in appropriate buffer)
-
5x HAT Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 50% glycerol, 0.5 mM EDTA, 5 mM DTT)
-
Nuclease-free water
-
SDS-PAGE loading buffer
-
Primary antibodies: Anti-acetyl-Histone (e.g., anti-AcH3K27), Anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and western blotting equipment
2. Procedure:
-
Reaction Setup: In a PCR tube, prepare the reaction mixture on ice. For a 20 µL reaction:
-
4 µL of 5x HAT Assay Buffer
-
X µL of Recombinant p300 (e.g., 0.2-0.5 µg)
-
X µL of this compound (to achieve final desired concentration) or vehicle control
-
X µL of Nuclease-free water to bring the volume to 15 µL
-
-
Pre-incubation: Gently mix and pre-incubate the reaction mixture at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of a pre-mixed solution containing:
-
2 µL of 100 µM Acetyl-CoA (final concentration: 10 µM)
-
3 µL of Histone H3 substrate (e.g., 1 µg)
-
-
Incubation: Mix gently and incubate the reaction at 30°C for 30-60 minutes in a thermal cycler or water bath.
-
Stop Reaction: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Analysis:
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-acetyl-Histone primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Strip and re-probe the membrane with an anti-total Histone antibody to normalize for substrate loading.
-
Protocol 2: HAT Assay with Cancer Cell Nuclear Extracts (Radiometric)
This protocol is based on the classic filter-binding assay to measure the incorporation of radiolabeled acetyl groups.[6]
1. Materials:
-
Cancer cell nuclear extracts (prepared using a standard nuclear extraction protocol)
-
[³H]-Acetyl-CoA
-
Unlabeled Acetyl-CoA
-
Histone H3 or H4 peptide substrate
-
This compound
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Scintillation fluid and vials
-
Scintillation counter
2. Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from the cancer cell line of interest using a high-salt extraction method. Determine the protein concentration using a Bradford or BCA assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the 50 µL reaction mixture on ice:
-
10 µL of 5x HAT Assay Buffer
-
10-20 µg of nuclear extract
-
X µL of this compound or vehicle control
-
1 µg of histone peptide substrate
-
Nuclease-free water to 45 µL
-
-
Pre-incubation: Pre-incubate at 30°C for 10 minutes.
-
Initiate Reaction: Add 5 µL of [³H]-Acetyl-CoA (e.g., 0.25 µCi).
-
Incubation: Incubate at 30°C for 20-30 minutes.
-
Spotting and Washing:
-
Spot 40 µL of the reaction mixture onto a labeled P81 filter paper square.
-
Allow the paper to air dry for a few minutes.
-
Wash the filter papers 3 times for 5 minutes each in the wash buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Perform a final rinse with acetone (B3395972) and let the filters air dry completely.
-
-
Quantification:
-
Place each filter paper in a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Analysis: Compare the CPM from this compound-treated samples to the control samples to determine the percent inhibition of HAT activity.
Conclusion
This compound is an invaluable tool for the specific in vitro investigation of p300 histone acetyltransferase activity in the context of cancer research. Its high potency and selectivity allow for the precise measurement of p300 enzymatic function in biochemical assays using either recombinant protein or complex cellular lysates. While its cell impermeability precludes its direct use in standard cell culture experiments, this characteristic ensures that observed effects in cell-free systems can be confidently attributed to the inhibition of extracellular or lysate-contained p300. For cellular studies, chemically modified, cell-permeable versions like this compound-Tat are required. The protocols and data presented herein provide a robust framework for researchers to employ this compound in dissecting the critical role of p300 in cancer biology and for the initial screening of potential therapeutic inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P300 promotes tumor recurrence by regulating radiation-induced conversion of glioma stem cells to vascular-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
Application Notes & Protocols: Investigating the Transcriptional Impact of Lys-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the effects of Lysine-Coenzyme A (Lys-CoA) on gene transcription. The protocols outlined below are designed to elucidate the molecular mechanisms by which this compound may act as a signaling molecule or a substrate in processes that modulate gene expression.
Introduction
Metabolites are increasingly recognized not only as intermediates in metabolic pathways but also as key regulators of cellular processes, including gene expression. This compound, a derivative of the essential amino acid lysine (B10760008), has the potential to influence transcription through various mechanisms. These may include serving as an acyl-CoA donor for protein acylation, particularly histone lysinylation, or allosterically regulating the activity of transcription factors and other chromatin-modifying enzymes. Understanding the role of this compound in transcription is crucial for uncovering new layers of metabolic regulation of the genome and identifying potential therapeutic targets.
This document provides a detailed guide for designing and executing experiments to explore the impact of this compound on transcription, from in vitro biochemical assays to cell-based and genome-wide analyses.
Hypothesized Signaling Pathway of this compound in Transcription
The following diagram illustrates a hypothesized pathway for how this compound may influence gene transcription. This model posits that fluctuations in intracellular this compound levels, driven by lysine metabolism, could lead to changes in histone lysinylation or direct modulation of transcriptional regulators, ultimately affecting gene expression. The degradation of lysine can lead to the formation of various intermediates, including those that can be converted to acetyl-CoA, which is a well-known substrate for histone acetylation.[1][2][3][4]
Experimental Protocols
In Vitro Transcription Assay
This assay directly assesses the effect of this compound on the transcription of a specific gene in a controlled, cell-free system.[5][6][7][8][9]
Protocol:
-
Template Preparation: A linear DNA template containing a promoter (e.g., T7, SP6) upstream of a gene of interest is required. This can be generated by PCR or by linearizing a plasmid.[6]
-
Reaction Setup: Assemble the following components on ice in a nuclease-free microcentrifuge tube:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
100 mM DTT: 1 µL
-
Ribonucleotide (NTP) Mix (10 mM each of ATP, CTP, GTP): 2 µL
-
UTP (10 mM): 1 µL
-
[α-³²P] UTP (10 mCi/mL): 0.5 µL (for radiolabeling)
-
Linear DNA Template (1 µg/µL): 1 µL
-
This compound (varying concentrations): X µL
-
RNA Polymerase (e.g., T7): 2 µL
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Analysis: Analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.
Data Presentation:
| This compound (µM) | Normalized Transcript Abundance (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 1.00 | ± 0.05 |
| 10 | ||
| 50 | ||
| 100 | ||
| 500 |
Reporter Gene Assay
This cell-based assay measures the impact of this compound on the activity of a specific promoter or transcription factor.[10][11][12][13][14]
Protocol:
-
Construct Preparation: Clone a promoter of interest upstream of a reporter gene (e.g., luciferase, GFP) in an expression vector.
-
Transfection: Transfect the reporter construct into a suitable cell line.
-
Treatment: Treat the transfected cells with varying concentrations of a cell-permeable this compound analog or stimulate endogenous this compound synthesis.
-
Lysis and Assay: After 24-48 hours, lyse the cells and measure the reporter protein activity according to the manufacturer's instructions (e.g., luciferase activity using a luminometer).
-
Normalization: Co-transfect a control reporter vector (e.g., Renilla luciferase) to normalize for transfection efficiency.
Data Presentation:
| Treatment | This compound Analog (µM) | Normalized Reporter Activity (Fold Change) | Standard Deviation |
| Vehicle Control | 0 | 1.0 | ± 0.1 |
| Analog | 1 | ||
| Analog | 10 | ||
| Analog | 100 |
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic locations of specific histone modifications (e.g., lysinylation) or the binding sites of transcription factors that may be influenced by this compound.[15][16][17][18][19]
Protocol:
-
Cell Treatment: Treat cells with a vehicle or a this compound analog.
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-pan-lysine-acylation antibody as a proxy if a specific anti-lysinylation antibody is unavailable) or a transcription factor.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify enriched regions (peaks).
Data Presentation:
| Gene Locus | Peak Intensity (Fold Enrichment vs. Input) - Control | Peak Intensity (Fold Enrichment vs. Input) - this compound Treated |
| Gene A | 1.2 | 8.5 |
| Gene B | 0.9 | 6.2 |
| Gene C | 5.4 | 5.1 |
RNA Sequencing (RNA-seq)
RNA-seq provides a global view of the transcriptome to identify genes and pathways that are differentially expressed in response to changes in this compound levels.[20][21][22][23][24]
Protocol:
-
Cell Treatment: Treat cells with a vehicle or a this compound analog.
-
RNA Extraction: Isolate total RNA from the cells.
-
Library Preparation: Prepare an RNA-seq library, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the cDNA library.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes that are significantly up- or down-regulated.
Data Presentation:
| Gene ID | Log2(Fold Change) | p-value | FDR |
| GENE001 | 2.5 | 0.001 | 0.005 |
| GENE002 | -1.8 | 0.005 | 0.012 |
| GENE003 | 3.1 | <0.0001 | <0.001 |
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental approaches.
Concluding Remarks
The experimental designs detailed in these application notes provide a robust framework for elucidating the role of this compound in transcriptional regulation. By integrating in vitro biochemical assays with cell-based and genome-wide approaches, researchers can systematically investigate the mechanisms by which this metabolite influences gene expression. The findings from these studies will not only advance our fundamental understanding of metabolic-epigenetic crosstalk but may also pave the way for novel therapeutic strategies targeting metabolic pathways that impinge on transcriptional programs in disease.
References
- 1. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. neb.com [neb.com]
- 6. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 11. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biocat.com [biocat.com]
- 14. The Lowdown on Transcriptional Reporters - Tempo Bioscience [tempobioscience.com]
- 15. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 18. epigenome-noe.net [epigenome-noe.net]
- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencedaily.com [sciencedaily.com]
- 21. researchgate.net [researchgate.net]
- 22. Prior metabolite extraction fully preserves RNAseq quality and enables integrative multi-‘omics analysis of the liver metabolic response to viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. metabolon.com [metabolon.com]
- 24. biorxiv.org [biorxiv.org]
Application of Lysine Acyl-CoAs in Chromatin Biology and Immunoprecipitation Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
The study of chromatin dynamics and its impact on gene regulation is a cornerstone of modern molecular biology and a critical area of focus for drug development. Post-translational modifications (PTMs) of histone proteins, particularly the acylation of lysine (B10760008) residues, play a pivotal role in modulating chromatin structure and function. This document provides a detailed overview of the role of lysine acyl-Coenzyme A (acyl-CoA) molecules in this process and outlines the application of Chromatin Immunoprecipitation (ChIP) assays to study the downstream effects of these modifications.
While the specific term "Lys-CoA" might be used in specialized in vitro enzyme kinetics studies, in the context of cellular chromatin biology and ChIP assays, the relevant molecules are various acyl-CoAs that serve as donors for lysine acylation. The most extensively studied of these is acetyl-CoA , the donor for histone acetylation. Other acyl-CoAs, such as succinyl-CoA, malonyl-CoA, and glutaryl-CoA, also contribute to different types of lysine acylation, linking cellular metabolism to epigenetic regulation.[1][2]
Key Concepts:
-
Lysine Acylation: The addition of an acyl group from an acyl-CoA donor to the ε-amino group of a lysine residue on a histone tail or other proteins.[3] This modification neutralizes the positive charge of the lysine, weakening the interaction between the histone and the negatively charged DNA backbone.[4][5]
-
Chromatin Remodeling: The dynamic process of altering chromatin structure to control the accessibility of DNA to regulatory proteins, such as transcription factors.[6][7] Lysine acylation generally leads to a more "open" or euchromatic state, which is permissive for gene transcription.[5][8]
-
Enzymatic Regulation: Lysine acylation is a reversible process regulated by two main classes of enzymes:
-
Histone Acetyltransferases (HATs) or Lysine Acetyltransferases (KATs): These enzymes, such as p300/CBP and GCN5, catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues.[9][10][11]
-
Histone Deacetylases (HDACs): These enzymes remove acetyl groups, leading to a more compact chromatin structure and transcriptional repression.[6]
-
-
Chromatin Immunoprecipitation (ChIP): A powerful technique used to investigate the interaction between proteins and DNA in the cell.[12][13] In the context of lysine acylation, ChIP is used to identify the genomic regions where histones with specific acylations are located. This is achieved by using an antibody that specifically recognizes the acylated lysine residue (e.g., an antibody against acetylated H3K27).[14]
Metabolic Link to Epigenetics:
The availability of different acyl-CoA molecules is directly linked to the metabolic state of the cell. For instance, acetyl-CoA is a central metabolite derived from glucose, fatty acid, and amino acid metabolism.[1][9] This connection allows the cell to modulate its gene expression patterns in response to metabolic cues.
Signaling Pathway: Histone Acetylation and Transcriptional Activation
The following diagram illustrates the pathway from the metabolic production of acetyl-CoA to its role in histone acetylation and subsequent gene activation.
References
- 1. Chromatin lysine acylation: On the path to chromatin homeostasis and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Negatively Charged Histone Lysine Acylations in Regulating Nucleosome Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Now Open: Evolving Insights to the Roles of Lysine Acetylation in Chromatin Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mechanisms of action and regulation of ATP-dependent chromatin-remodelling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone modifications | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone Modification Table | Cell Signaling Technology [cellsignal.com]
- 11. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ChIP Antibodies | Antibodies.com [antibodies.com]
- 13. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Measuring p300 Activity Using Lys-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for measuring the activity of the histone acetyltransferase p300 (also known as KAT3B) using Lys-CoA, a potent and selective bisubstrate inhibitor. The information is intended for professionals in academic research and the pharmaceutical industry engaged in epigenetics, drug discovery, and cancer biology.
Introduction to p300 and this compound
The E1A binding protein p300 and its close homolog, CREB-binding protein (CBP), are crucial transcriptional coactivators that regulate gene expression by acetylating histone and non-histone proteins.[1][2] This enzymatic activity remodels chromatin, making DNA more accessible for transcription.[1] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3][4]
This compound is a synthetic bisubstrate analog that combines the features of both acetyl-CoA and a lysine-containing peptide substrate.[4][5] It acts as a potent and selective inhibitor of p300 by binding tightly within a narrow tunnel in the enzyme's active site.[4][5][6] The catalytic mechanism of p300 is proposed to be a Theorell-Chance "hit and run" mechanism, where acetyl-CoA binds first, followed by a transient interaction with the histone substrate for acetyl transfer.[2][6] this compound effectively mimics an intermediate state in this reaction, leading to its inhibitory effect.[5] Due to its high affinity and selectivity, this compound is an invaluable tool for studying p300 function and for screening potential small-molecule inhibitors.[6]
Key Signaling Pathway Involving p300
p300/CBP are recruited to chromatin by various transcription factors. Upon recruitment, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of lysine (B10760008) residues on histone tails (e.g., H3K27) and other proteins like p53.[3][7][8] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that facilitates gene transcription.[1]
Caption: p300/CBP signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and other related compounds in the context of p300 activity.
| Compound/Parameter | Value | Assay Conditions | Reference |
| This compound | |||
| IC50 | 50-500 nM | Varies depending on pre-incubation | |
| IC50 | ~100 nM | For p300 autoacetylation with 20 µM acetyl-CoA | [9] |
| Ki | 20 nM | [6] | |
| Selectivity | ~100-fold vs. PCAF (IC50 = 200 µM) | ||
| Acetyl-CoA | |||
| Km | 3.3 ± 0.8 µM | For p300 autoacetylation | [9] |
| C646 (small molecule inhibitor) | |||
| Ki | 400 nM | Competitive inhibitor | [6] |
Experimental Protocols
In Vitro p300 Histone Acetyltransferase (HAT) Assay (Radioactive)
This protocol is a direct method to measure the enzymatic activity of p300 by quantifying the incorporation of a radiolabeled acetyl group onto a histone peptide substrate.[6]
Materials:
-
Recombinant p300 HAT domain
-
Histone H4 peptide (e.g., H4-15)
-
[14C]-acetyl-CoA
-
Unlabeled acetyl-CoA
-
Assay Buffer: 20 mM HEPES, pH 7.9, 5 mM DTT, 80 µM EDTA, 40 µg/mL BSA
-
This compound or other test inhibitors
-
Tris-Tricine gels (16%)
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in the assay buffer containing 5 nM p300 and 100 µM H4-15 peptide.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Keep the DMSO concentration constant (e.g., <5%).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and [14C]-acetyl-CoA to a final concentration of 20 µM.
-
Incubate the reaction at 30°C for 10 minutes.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on a 16% Tris-Tricine gel.
-
Visualize and quantify the [14C]-labeled acetylated H4-15 peptide using autoradiography or a phosphorimager.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Caption: Workflow for the radioactive in vitro p300 HAT assay.
Homogeneous p300 Assay (AlphaLISA)
This is a high-throughput, non-radioactive method for screening p300 inhibitors. It is based on the detection of acetylated biotinylated peptide substrate.[1]
Materials:
-
p300 Homogeneous Assay Kit (containing purified p300, biotinylated histone substrate, Acetyl-CoA, primary antibody against the acetylated peptide, and assay buffers)
-
Streptavidin-coated Donor beads
-
Acceptor beads conjugated to a secondary antibody
-
Test compounds (e.g., this compound)
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Add the assay buffer, biotinylated histone substrate, and p300 enzyme to the wells of a 384-well plate.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate according to the kit manufacturer's instructions to allow for the enzymatic reaction.
-
Stop the reaction and add the primary antibody that specifically recognizes the acetylated peptide, followed by the Acceptor beads.
-
Incubate to allow for antibody-peptide binding.
-
Add the Streptavidin-coated Donor beads, which will bind to the biotinylated peptide.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen reader. The proximity of the Donor and Acceptor beads upon binding to the acetylated substrate results in a luminescent signal.
-
Calculate the inhibition of p300 activity based on the signal intensity.
Cellular Assay for p300/CBP Activity
This protocol measures the endogenous activity of p300/CBP by quantifying the acetylation of a known cellular substrate, such as histone H3 at lysine 27 (H3K27ac), in response to an inhibitor.[8]
Materials:
-
Cell line (e.g., HFF, HEK293T, or MCF7)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., a cell-permeable p300/CBP inhibitor like A-485)
-
Lysis buffer
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)
-
Secondary antibody conjugated to HRP
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified period (e.g., 24-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against H3K27ac.
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody against total Histone H3 as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal to determine the dose-dependent effect of the inhibitor on cellular p300/CBP activity.
Conclusion
The methodologies described provide a robust framework for investigating p300 acetyltransferase activity. This compound serves as a critical tool for these studies, offering high potency and selectivity. The choice of assay depends on the specific research question, with radioactive assays providing direct enzymatic measurements and AlphaLISA being more suited for high-throughput screening. Cellular assays are essential for validating the effects of inhibitors in a more physiologically relevant context. These protocols and the associated quantitative data will aid researchers in the discovery and characterization of novel p300/CBP modulators for therapeutic development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 5. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Delivery of Lys-CoA Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysyl-Coenzyme A (Lys-CoA) and its derivatives are potent and selective inhibitors of p300/CBP histone acetyltransferases (HATs), key enzymes in epigenetic regulation. Their ability to modulate histone acetylation makes them valuable tools for studying cellular processes and potential therapeutic agents. However, the inherent physicochemical properties of this compound, particularly the negatively charged phosphoadenosine moiety, render it largely impermeable to cell membranes. This necessitates the use of specialized delivery methods to achieve effective intracellular concentrations for research and therapeutic applications.
These application notes provide an overview of the challenges associated with the cell permeability of this compound derivatives and detail various delivery strategies. Furthermore, comprehensive protocols for delivering these molecules and assessing their intracellular activity are provided to guide researchers in their experimental design.
Cell Permeability Challenges of this compound Derivatives
The primary obstacle to the cellular uptake of this compound and its analogs is the highly charged nature of the coenzyme A molecule. The multiple phosphate (B84403) groups contribute to a significant negative charge at physiological pH, preventing passive diffusion across the hydrophobic lipid bilayer of the cell membrane. Consequently, direct application of this compound to cells in culture typically results in negligible intracellular concentrations.
Delivery Methods for this compound Derivatives
Several strategies have been developed to overcome the cell permeability barrier of this compound derivatives. These can be broadly categorized into disruptive methods, carrier-mediated delivery, and prodrug approaches.
1. Disruptive Delivery Methods: These methods transiently permeabilize the cell membrane to allow the entry of macromolecules.
-
Bead Loading: A simple and rapid technique where small glass beads are briefly agitated over a monolayer of adherent cells. The mechanical disruption creates transient pores in the cell membrane, allowing for the uptake of molecules from the surrounding medium. This method is cost-effective and can be used to load a large number of cells simultaneously.[1][2]
-
Microinjection: A precise method involving the direct injection of a solution into the cytoplasm or nucleus of a single cell using a fine glass needle. While highly efficient for single-cell studies, it is a low-throughput and technically demanding technique.[3]
2. Carrier-Mediated Delivery: These methods encapsulate the molecule of interest in a carrier that can fuse with or be taken up by the cell membrane.
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic molecules like this compound in their aqueous core. The liposome (B1194612) can then fuse with the cell membrane, releasing its contents into the cytoplasm. The composition of the liposome can be modified to target specific cell types. While not extensively documented specifically for this compound, liposomal delivery is a well-established method for various drugs and macromolecules.[4][5][6]
-
Nanoparticles: Polymeric or lipid-based nanoparticles can be formulated to encapsulate or adsorb this compound derivatives. Surface modifications can enhance cellular uptake and target specific organelles. This is a promising area for improving the delivery of CoA analogs.[7][8][9][10][11][][13]
3. Prodrug Strategies: This approach involves chemically modifying the this compound derivative to create a more lipophilic, cell-permeable prodrug. Once inside the cell, endogenous enzymes cleave the modifying groups, releasing the active this compound analog.[14][15][16] This strategy can improve pharmacokinetic properties and allow for more controlled intracellular release.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its analogs. It is important to note that quantitative data on the intracellular concentration achieved through various delivery methods are not widely available in the literature and often need to be determined empirically for each cell type and experimental condition.
| Parameter | Molecule | Value | Target/System | Reference |
| IC50 | This compound | 50-500 nM | p300 HAT | [10] |
| IC50 | This compound | ~200 µM | PCAF HAT | [10] |
| IC50 | 3'-dephospho-Lys-CoA | 1.6 µM | p300 HAT | [14] |
Signaling Pathway
p300/CBP-Mediated Histone Acetylation
This compound acts as a competitive inhibitor of acetyl-CoA, preventing the transfer of acetyl groups to lysine (B10760008) residues on histone tails by the p300/CBP enzymes. This inhibition leads to a hypoacetylated state of chromatin, which is generally associated with transcriptional repression.
References
- 1. scilit.com [scilit.com]
- 2. Intracellular fluorescence competition assay for inhibitor engagement of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Metabolite Co-Delivery Strategy to Improve mRNA Lipid Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-cell studies of p300/CBP histone acetyltransferase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common issues in p300 HAT assays.
Welcome to the technical support center for p300 Histone Acetyltransferase (HAT) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear protocols for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during p300 HAT assays in a question-and-answer format.
Q1: Why am I observing a low or no signal in my p300 HAT assay?
A1: Low signal is a common issue that can stem from several factors, including problems with the enzyme, substrates, or reaction conditions. A systematic approach to troubleshooting is recommended.[1]
-
Enzyme Activity:
-
Inactive Enzyme: Ensure the p300 enzyme has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[2] Aliquoting the enzyme upon receipt is recommended.
-
Insufficient Enzyme Concentration: The amount of enzyme may be too low. It's crucial to titrate the HAT enzyme to determine the optimal concentration for your assay.[1]
-
-
Substrate Issues:
-
Substrate Specificity: p300 has preferred substrates. While it can acetylate various histones, using an incorrect or suboptimal substrate can result in low activity.[1] Histone H4 peptides are commonly used.[3][4][5]
-
Substrate Concentration: The concentrations of both the histone substrate and Acetyl-CoA should be optimized. Determining the Michaelis constant (Km) for each substrate can help in using appropriate concentrations.[1] For instance, some protocols suggest a histone H4 peptide concentration of around 100 µM and Acetyl-CoA at 10-50 µM.[3][4]
-
-
Reaction Conditions:
-
Suboptimal Buffer: The buffer composition is critical for enzyme activity. Key components include a buffering agent (e.g., 50-100 mM HEPES or Tris-HCl, pH 7.5-8.0), salts (e.g., 50-150 mM NaCl), a carrier protein like BSA (5-100 µg/mL) to prevent enzyme adsorption, and a reducing agent like DTT (e.g., 1 mM).[1]
-
Incorrect Temperature and Incubation Time: Most HAT assays are performed at 30°C.[1][3][6] A time-course experiment should be conducted to find the linear range of the reaction, as incubation times that are too short or too long can lead to low signal.[1] A typical incubation time is around 30 minutes.[2]
-
Q2: My p300 HAT assay shows high background signal. What are the possible causes and solutions?
A2: High background can obscure the true signal and make data interpretation difficult. Here are some potential causes and how to address them:
-
Non-enzymatic Acetylation: This can occur if the Acetyl-CoA is unstable or if there are reactive compounds in the assay. Ensure fresh Acetyl-CoA is used.
-
Contaminating Enzymes: The purified p300 or other reagents might be contaminated with other HATs. Using highly purified enzyme is crucial.
-
Detection Reagent Issues: Non-specific binding of antibodies in ELISA-based assays or inherent fluorescence of test compounds can lead to high background. Include proper controls, such as "no-enzyme" and "no-substrate" wells, to identify the source of the background.
-
Assay Format: Some assay formats are more prone to high background. For example, in filter-binding assays, ensuring proper washing steps is critical to remove unincorporated [3H]Acetyl-CoA.
Q3: What are the key differences between radioactive, colorimetric, and fluorescent p300 HAT assays?
A3: The choice of assay format depends on factors like throughput needs, sensitivity requirements, and available equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| Radioactive | Measures the transfer of a radiolabeled acetyl group (e.g., from [3H] or [14C]Acetyl-CoA) to a histone substrate.[3][4] | High sensitivity and direct measurement of enzyme activity. | Requires handling of radioactive materials, is low-throughput, and generates radioactive waste. |
| Colorimetric/Spectrophotometric | The production of Coenzyme A (CoA) during the acetylation reaction is coupled to a secondary reaction that produces a colored product, which is measured by absorbance.[4] | Non-radioactive and can be performed in a standard plate reader. | Can be prone to interference from colored compounds and may have lower sensitivity than radioactive or fluorescent assays. |
| Fluorescent | Can be based on various principles, such as the generation of a fluorescent product upon CoA production or using FRET-based substrates.[3][7] | High sensitivity, high-throughput, and non-radioactive. | Can be susceptible to interference from fluorescent compounds and may require specialized plate readers. |
Experimental Protocols
Below are detailed methodologies for common p300 HAT assays.
Protocol 1: Radioactive Filter-Binding p300 HAT Assay
This protocol is adapted from standard methods for measuring HAT activity.[3][4]
Materials:
-
Recombinant p300 enzyme
-
Histone H4 peptide (e.g., corresponding to amino acids 2-24)
-
[3H]Acetyl-CoA or [14C]Acetyl-CoA
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Scintillation fluid
-
Microcentrifuge tubes
-
30°C incubator
-
Scintillation counter
Procedure:
-
Prepare the HAT reaction mix in a microcentrifuge tube. For a 30 µL reaction, combine:
-
HAT Assay Buffer
-
10 µM Histone H4 peptide
-
10 µM [3H]Acetyl-CoA (adjust specific activity as needed)
-
Desired concentration of test compound or DMSO vehicle control
-
-
Pre-incubate the reaction mix at 30°C for 10 minutes.
-
Initiate the reaction by adding the p300 enzyme (e.g., 10 nM final concentration).
-
Incubate at 30°C for 10-30 minutes, ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture (e.g., 15 µL) onto a P81 filter paper.
-
Wash the P81 papers three times for five minutes each in wash buffer to remove unincorporated [3H]Acetyl-CoA.
-
Perform a final wash with acetone (B3395972) for 3 minutes to dry the paper.
-
Place the dried filter paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Immunoprecipitation-HAT Assay
This protocol allows for the measurement of HAT activity of p300 immunoprecipitated from cell lysates.[2]
Materials:
-
Cell lysate containing p300
-
Anti-p300 antibody
-
Protein A/G agarose (B213101) beads
-
PBS
-
HAT Assay Buffer
-
HAT Assay Cocktail (HAT buffer containing Acetyl-CoA and histone substrate)
-
Microcentrifuge
-
Shaking incubator at 30°C
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose beads at 4°C for 30 minutes.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add anti-p300 antibody to the supernatant and incubate at 4°C for 2 hours with gentle rocking.
-
Add fresh Protein A/G agarose beads to capture the immunocomplex and incubate for another hour at 4°C.
-
Pellet the beads by centrifugation and wash them three times with ice-cold PBS.
-
Wash the beads once with 1X HAT Assay Buffer.
-
Resuspend the beads in the HAT Assay Cocktail.
-
Incubate at 30°C for 30 minutes in a shaking incubator.
-
Pellet the beads and transfer the supernatant to a new tube for analysis using a suitable method (e.g., filter-binding assay, ELISA).
Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
Caption: p300 signaling pathway in gene regulation.
Caption: General experimental workflow for p300 HAT assays.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
Optimizing Lys-CoA concentration for cell culture experiments.
Welcome to the technical support center for optimizing Lys-CoA concentration in your cell culture experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for treating cells in culture?
A1: The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. A common starting point for many cell lines is in the low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q2: How can I determine the optimal this compound concentration for my specific cell line?
A2: A dose-response or titration experiment is the most effective method. This involves treating your cells with a range of this compound concentrations and then measuring the desired biological effect. This could be cell viability, proliferation, or a specific signaling event.
Q3: What are the common signs of this compound toxicity in cell culture?
A3: High concentrations of this compound can lead to cellular toxicity. Common indicators include a significant decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment), and a reduction in metabolic activity. If you observe these signs, it is advisable to lower the this compound concentration in your subsequent experiments.
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time is dependent on the biological question you are investigating. Short-term effects can often be observed within a few hours, while long-term effects, such as changes in gene expression, may require 24 to 48 hours or longer. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after this compound treatment. | 1. Concentration is too low.2. Incubation time is too short.3. this compound has degraded.4. Cell line is not responsive. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Conduct a time-course experiment.3. Ensure proper storage of this compound stock solution (aliquot and store at -80°C). Prepare fresh working solutions for each experiment.4. Verify the expression of relevant transporters or enzymes in your cell line. |
| High cell death or signs of toxicity. | 1. this compound concentration is too high.2. Prolonged incubation period. | 1. Reduce the concentration of this compound.2. Shorten the incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment.2. Inconsistent preparation of this compound working solutions.3. Variations in incubation conditions. | 1. Ensure consistent cell seeding density and confluency.2. Prepare fresh working solutions from a consistent stock for each experiment.3. Maintain consistent temperature, CO2 levels, and humidity. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound Solutions: Prepare a series of this compound dilutions in your cell culture medium. A typical range might be from 0 µM (vehicle control) to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Assessment: Analyze the cells using a relevant assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo®), to determine the effect of different this compound concentrations.
-
Data Analysis: Plot the results as a dose-response curve to identify the concentration that gives the desired effect without significant toxicity.
Caption: Workflow for a dose-response experiment.
Signaling Pathways
This compound is a key metabolite that can influence various cellular processes. For example, it can be a substrate for enzymes involved in post-translational modifications of proteins, such as lysine (B10760008) acetylation.
Caption: Simplified this compound signaling pathway.
Lys-CoA Technical Support Center: Ensuring Stability and Proper Storage
Welcome to the Technical Support Center for Lys-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, storage, and handling of this compound. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.
Q2: How should I prepare and store this compound stock solutions?
A2: To prepare a stock solution, reconstitute the this compound powder in a slightly acidic, non-nucleophilic buffer (e.g., 50 mM sodium acetate, pH 5.0).[2] Aqueous solutions of coenzyme A derivatives are susceptible to hydrolysis, especially at basic pH.[2] Once reconstituted, it is highly recommended to create single-use aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: Why is a slightly acidic pH recommended for this compound solutions?
A3: The thioester bond in this compound is prone to hydrolysis, a reaction that is accelerated in alkaline conditions. Maintaining a slightly acidic pH (between 2 and 6) significantly reduces the rate of this degradation, thus enhancing the stability of the molecule in solution.
Q4: For how long can I store this compound solutions?
A4: When stored properly in single-use aliquots at -20°C, aqueous solutions can be stable for several months. However, for optimal performance, it is best to use freshly prepared solutions or solutions stored for no longer than a few weeks. Always verify the integrity of your solution if it has been stored for an extended period.
Q5: What are the primary degradation products of this compound?
A5: The main degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond. This results in the formation of coenzyme A (CoA-SH) and the corresponding lysine-related carboxylic acid. Disulfide bonds can also form between CoA molecules in the presence of oxygen.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q: I am observing lower than expected activity in my assay. Could my this compound be degraded?
A: Yes, lower than expected activity is a common sign of this compound degradation. Several factors could be at play. Use the following workflow to troubleshoot the issue.
Q: My this compound solution appears cloudy or has a precipitate. What should I do?
A: Cloudiness or precipitation can occur if the compound is not fully dissolved or if it has degraded. First, ensure the solution is at room temperature and try gentle vortexing. If the precipitate remains, it is a strong indicator of degradation or contamination. Do not use the solution, as it can lead to inaccurate and irreproducible results. It is best to discard the solution and prepare a fresh stock from lyophilized powder.
Q: I suspect my buffer is causing degradation. Which buffers should I avoid?
A: Avoid using buffers with primary amines, such as Tris, as they can act as nucleophiles and attack the thioester bond of this compound, leading to its degradation. Opt for non-nucleophilic buffers like phosphate (B84403) or HEPES for your experiments.
Quantitative Stability Data
| Condition | Approximate Half-life (t½) | Primary Degradation Pathway |
| pH 5.0, 4°C | Several Weeks to Months | Slow Hydrolysis |
| pH 7.4, 25°C | Several Hours to Days | Moderate Hydrolysis |
| pH 8.5, 25°C | Hours | Rapid Alkaline Hydrolysis |
| Multiple Freeze-Thaw Cycles | Significant Loss per Cycle | Physical Stress, Hydrolysis |
This data is illustrative and based on the known behavior of similar thioester compounds. Actual stability may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended procedure for preparing a stable aqueous stock solution of this compound.
-
Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Reconstitute the powder in a sterile, non-nucleophilic buffer with a slightly acidic pH (e.g., 50 mM Sodium Acetate, pH 5.0). To prepare a 10 mM stock, for example, add the appropriate volume of buffer to the vial.
-
Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. For immediate use, keep the working aliquot on ice.
Protocol 2: Quality Control of this compound by HPLC-UV
This protocol provides a general method for assessing the purity and integrity of a this compound solution using reverse-phase HPLC with UV detection.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH adjusted to ~4.5.
-
Mobile Phase B: Acetonitrile.
-
-
Procedure:
-
Prepare a diluted sample of your this compound solution (e.g., 10-50 µM) in Mobile Phase A.
-
Set the UV detector to monitor absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[3]
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 0.5-1.0 mL/min.
-
Inject the sample.
-
Run a linear gradient to elute the compounds, for example, from 5% B to 50% B over 20 minutes.
-
Monitor the chromatogram for the appearance of peaks. This compound should elute as a single major peak. The presence of a significant peak at the retention time of a Coenzyme A standard would indicate hydrolysis.
-
Calculate the purity by dividing the peak area of this compound by the total area of all detected peaks. A purity of ≥95% is generally recommended for most applications.[1]
-
Visual Guide to this compound Degradation
The primary chemical instability of this compound in aqueous solutions is the hydrolysis of its high-energy thioester bond. This process is catalyzed by both acid and, more significantly, base.
References
Addressing off-target effects of Lys-CoA in experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate the off-target effects of Lys-CoA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound, and what are its potential off-target effects?
A1: this compound is primarily known as a selective inhibitor of the p300 histone acetyltransferase (HAT), with an IC50 ranging from 50 to 500 nM. Its on-target effect is the inhibition of p300's catalytic activity, which in turn reduces the acetylation of histone and non-histone protein targets.
However, a significant potential off-target effect stems from the inherent chemical reactivity of its acyl-CoA thioester bond. Like other acyl-CoAs such as acetyl-CoA, this compound can non-enzymatically acylate lysine (B10760008) residues on various proteins.[1][2] This non-specific modification is a form of "carbon stress" and can lead to unintended alterations in protein function.[2] Factors that promote this non-enzymatic reaction include high concentrations of this compound and an alkaline pH (around 8.0 or higher), which increases the nucleophilicity of lysine's amino group.[1][3]
Q2: What are the recommended negative controls for a this compound experiment?
A2: To ensure that the observed effects are due to the specific, on-target action of this compound, several negative controls are essential. These controls help differentiate between enzymatic inhibition and non-specific or off-target effects.
-
No-Enzyme Control (for in vitro assays): This is the most critical control to assess the baseline level of non-enzymatic acylation by the acyl-CoA donor (e.g., acetyl-CoA) in your assay conditions. The reaction should contain all components, including the substrate and acyl-CoA, but the enzyme is replaced with its storage buffer.[4]
-
Heat-Inactivated Enzyme Control: This control confirms that the observed activity is due to the enzyme's catalytic function and not merely the presence of the protein. The enzyme is denatured by heating it before adding it to the reaction mixture. A lack of signal in this control supports a true enzymatic reaction.[4]
-
Vehicle Control (for cell-based assays): Cells should be treated with the same solvent (e.g., DMSO) used to dissolve the this compound at the same final concentration. This accounts for any effects of the solvent itself.
-
Inactive Analogs or Unrelated Inhibitors: If available, using a structurally similar but inactive analog of this compound can help demonstrate specificity. Alternatively, using an inhibitor for a different, unrelated enzyme can help rule out general compound-induced stress or toxicity.
Q3: How can I distinguish between specific inhibition of my target enzyme and general off-target protein acylation in my results?
A3: Distinguishing between on-target and off-target effects requires a multi-pronged approach combining biochemical and cellular methods.
-
Biochemical Validation: In an in vitro assay, compare the results from your active enzyme reaction with a "no-enzyme" control. A significant signal (acylation) in the absence of the enzyme points to a high level of non-enzymatic acylation under your assay conditions.[4]
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. On-target inhibition should occur within a specific concentration range (e.g., near the IC50 of p300), while non-specific effects may only appear at much higher concentrations.
-
Genetic Knockdown/Knockout: The most definitive way to validate an on-target effect in cells is to use genetic approaches. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein (e.g., p300). If this compound treatment phenocopies the genetic knockout, it strongly suggests the effect is on-target.[5][6]
-
Orthogonal Assays: Validate findings using a different experimental method. For instance, if you observe changes in gene expression via qPCR, confirm changes in protein levels or specific histone marks using Western blotting or mass spectrometry.
Troubleshooting Guide
Problem 1: High background signal in my in vitro HAT assay.
| Potential Cause | Troubleshooting Step |
| Non-enzymatic acylation | Your acyl-CoA donor (e.g., acetyl-CoA) is reacting directly with the substrate. This is common at alkaline pH (>7.5) and high acyl-CoA concentrations.[1][3] |
| Solution 1: Run a "no-enzyme" control to quantify the non-enzymatic background.[4] | |
| Solution 2: Optimize the pH of your reaction buffer. While many HATs are active at pH 8.0, non-enzymatic acylation increases significantly at this pH. Test a range (e.g., pH 7.0, 7.5, 8.0) to find a balance between enzymatic activity and low background.[3][4] | |
| Solution 3: Lower the concentration of the acyl-CoA donor to the lowest level that still supports robust enzyme activity (ideally close to its Km). | |
| Contaminated Reagents | Enzyme, substrate, or buffer may be contaminated. |
| Solution: Use fresh, high-purity reagents. Confirm enzyme activity with a positive control substrate. |
Problem 2: Unexpected cellular toxicity or widespread changes in protein expression after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Off-target reactivity | This compound may be non-enzymatically acylating numerous cellular proteins, leading to widespread disruption of protein homeostasis and function.[1][7] |
| Solution 1: Lower the concentration of this compound. Start with a concentration close to the reported IC50 for p300 (50-500 nM) and perform a dose-response curve to identify the lowest effective concentration. | |
| Solution 2: Reduce the incubation time. Shorter exposure may be sufficient to inhibit the target without causing widespread off-target effects. | |
| Solvent Toxicity | The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity at the concentration used. |
| Solution: Run a vehicle-only control at several concentrations to determine its toxicity threshold. Ensure the final solvent concentration is well below this limit (typically <0.1%). | |
| Metabolic Disruption | High concentrations of exogenous acyl-CoAs can perturb cellular metabolic pathways.[8][9] |
| Solution: Use genetic controls (e.g., p300 knockout/knockdown) to confirm that the observed phenotype is specifically linked to the inhibition of the target enzyme and not a general metabolic effect.[5] |
Experimental Protocols & Data
Recommended Concentration Ranges
The optimal concentration for this compound depends heavily on the experimental system. High concentrations increase the risk of non-enzymatic, off-target effects.
| Experimental System | Compound | Target | Recommended Concentration Range | Reference |
| In Vitro Enzyme Assay | This compound | p300 HAT | 50 nM - 1 µM | |
| In Vitro Enzyme Assay | This compound | PCAF HAT | > 50 µM (Shows selectivity) | |
| Cell-Based Assays | This compound | p300 HAT | Start with a dose-response curve from 100 nM to 20 µM. Use the lowest concentration that gives a specific effect. | General Practice |
Protocol 1: In Vitro Control for Non-Enzymymatic Acylation
This protocol is designed to quantify the level of non-enzymatic protein acylation in a typical HAT assay.
-
Prepare Reaction Mixtures: Set up three types of reaction tubes on ice.
-
Complete Reaction: 5 µL 10x HAT Buffer (pH 8.0), 1 µg histone H3 substrate, 1 µL Acetyl-CoA (500 µM stock), 100 ng active p300 enzyme, and nuclease-free water to 50 µL.
-
No-Enzyme Control: Same as above, but replace the p300 enzyme with an equal volume of enzyme storage buffer.[4]
-
Heat-Inactivated Control: Same as the complete reaction, but use p300 enzyme that has been heated at 95°C for 10 minutes.[4]
-
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 12.5 µL of 4x SDS-PAGE loading buffer.
-
Analysis: Boil the samples at 95°C for 5 minutes. Separate the proteins via SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Perform a Western blot using an anti-acetyl-lysine antibody to detect the acetylated histone H3.[4]
-
Interpretation: The signal in the "No-Enzyme Control" represents the non-enzymatic background. The signal in the "Heat-Inactivated Control" should be similar to the "No-Enzyme Control." A strong signal only in the "Complete Reaction" indicates true enzymatic activity.
Visualizations
Logical Workflow for Investigating Off-Target Effects
References
- 1. Pathways of Non-enzymatic Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathways of Non-enzymatic Lysine Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein lysine four-carbon acylations in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Histone Acetyltransferase (HAT) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Histone Acetyltransferase (HAT) activity assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a HAT activity assay?
A signal-to-noise (S/N) or signal-to-background (S/B) ratio of 3 or higher is generally considered acceptable for most HAT assays. However, for applications such as high-throughput screening (HTS), a more robust and reproducible ratio is often required to ensure data quality and minimize false positives/negatives.[1]
Q2: What are the essential controls to include in my HAT assay?
To ensure the validity of your results, it is crucial to include the following controls in your experimental setup:
-
No-Enzyme Control: This control, which includes all reaction components except the HAT enzyme, helps determine the background signal of the assay.[1][2]
-
Positive Control: A known active HAT enzyme or a substance like HeLa nuclear extract with known HAT activity should be used to validate that the assay is working correctly.[2][3]
-
No-Substrate Control: This control lacks the histone substrate and helps identify any signal that is independent of substrate acetylation.[2]
-
Vehicle Control: For inhibitor studies, a control containing the solvent (e.g., DMSO) used to dissolve the test compounds is necessary to account for any effects of the solvent on enzyme activity.[4]
Q3: How should I prepare and store Acetyl-CoA to maintain its stability?
Acetyl-CoA is a critical and somewhat unstable reagent. To ensure its integrity, follow these guidelines:
-
Reconstitution: Reconstitute lyophilized Acetyl-CoA with a slightly acidic buffer, such as 50 mM sodium acetate (B1210297) (pH 5.0), as it is unstable in alkaline conditions.[4]
-
Aliquoting: After reconstitution, create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the enzyme.[2]
-
Storage: Store the aliquots at -80°C for long-term stability.[2]
-
Handling: When in use, always keep the Acetyl-CoA vial on ice to minimize degradation.[2]
Q4: Can the histone substrate affect my assay results?
Yes, the choice and quality of the histone substrate are critical. Different HATs exhibit preferences for specific histone substrates (e.g., H3 vs. H4) and even particular lysine (B10760008) residues.[5] Using a suboptimal or incorrect substrate can lead to low enzyme activity.[2] Furthermore, peptide substrates may have different kinetic properties (e.g., higher K_M) compared to full-length histones, which might not fully represent the physiological context.[4]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A common challenge in HAT activity assays is achieving a high signal-to-noise ratio. This guide addresses the two main aspects of this problem: high background signal and low signal.
Issue 1: High Background Signal
A high background signal can mask the true enzymatic activity, leading to inaccurate results. The following Q&A format will guide you through troubleshooting this issue.
Q: My background is high even in the "no-enzyme" control wells. What could be the cause?
A: High background in the absence of the enzyme points to issues with the assay components or the detection system.[1] The most likely culprits are:
-
Intrinsic fluorescence of assay components: The histone peptide, Acetyl-CoA, or the developer reagent may be inherently fluorescent.[1]
-
Contaminated reagents: Buffers or water may be contaminated with fluorescent impurities.[1]
-
Autofluorescence from the microplate: The type of microplate used can contribute to the background signal.
-
Incorrect instrument settings: The gain on the plate reader may be set too high.[1]
Troubleshooting Steps for High Background Signal:
| Potential Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of Assay Components | 1. Check Individual Components: Measure the fluorescence of each component (buffer, Acetyl-CoA, histone substrate, developer) individually. 2. Use High-Quality Reagents: Source reagents from reputable suppliers to minimize fluorescent impurities. 3. Consider Alternative Fluorophores: If a specific component is highly fluorescent, explore assay kits with different fluorophores.[1] |
| Suboptimal Assay Conditions | 1. Optimize Incubation Time: A long incubation period can increase the background. Determine the optimal time where the reaction is in the linear phase.[1] 2. Check Buffer pH and Composition: Ensure the buffer pH is optimal for your HAT enzyme. Some buffer components can be intrinsically fluorescent.[1] |
| Incorrect Instrument Settings | 1. Optimize Gain Setting: Adjust the gain to a level that provides a good signal without saturating the detector. 2. Verify Wavelengths: Confirm that the excitation and emission wavelengths are correctly set for the specific fluorophore in your assay.[1] |
| Non-enzymatic Acetylation | Run a "no-enzyme" control: If a signal is detected in the absence of the HAT enzyme, this indicates chemical acetylation. Consider optimizing the buffer pH or trying alternative substrates.[6] |
Issue 2: Low or No Signal
A weak or absent signal can be equally problematic. This section will help you diagnose and resolve the root causes of low signal.
Q: Why am I getting a very low or no signal in my HAT assay?
A: A low or absent signal can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions.[2] A systematic approach is necessary to pinpoint the issue.
Troubleshooting Steps for Low Signal:
| Potential Cause | Troubleshooting Steps |
| Inactive or Degraded Enzyme | 1. Use a New Aliquot: Avoid repeated freeze-thaw cycles by using fresh, single-use aliquots of the enzyme.[2] 2. Run a Positive Control: Use a known active HAT enzyme to confirm that the assay components and conditions are suitable for activity.[2] 3. Proper Storage: Ensure the enzyme is stored at the correct temperature (typically -80°C). |
| Suboptimal Substrate Concentration | 1. Determine Optimal Concentrations: The concentrations of both the histone substrate and Acetyl-CoA should be optimized. A general guideline is to use substrate concentrations between 0.2 to 5.0 times the K_M.[4] 2. Verify Substrate Specificity: Ensure you are using the preferred histone substrate for your HAT enzyme. |
| Suboptimal Assay Conditions | 1. Optimize Enzyme Concentration: Titrate the enzyme to find a concentration that produces a robust signal within the linear range of the assay.[4][7] 2. Optimize Reaction Time and Temperature: Most HAT assays are performed at 30°C, but the optimal temperature can vary.[2][4] Determine the ideal incubation time by performing a time-course experiment.[7] 3. Check Buffer Composition: The buffer should maintain an optimal pH (typically 7.5-8.0) and may require additives like salts or carrier proteins (e.g., BSA) to enhance enzyme stability and activity.[2][4] |
| Detection Problems | 1. Check Reagent Expiration Dates: Ensure that all detection reagents are within their expiry dates. 2. Verify Instrument Settings: Double-check the excitation/emission wavelengths and other instrument parameters.[2] 3. Run a Standard Curve: To test the sensitivity of your detection system, run a standard curve with a known amount of the product being measured.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration
This protocol describes a general method for titrating your HAT enzyme to find the optimal concentration for your assay.[2]
-
Prepare a Serial Dilution of the HAT Enzyme: Start with your stock concentration and prepare a series of 2-fold dilutions in the HAT assay buffer.
-
Set Up Reactions: In a 96-well plate, set up reactions containing a fixed, saturating concentration of the histone substrate and Acetyl-CoA.
-
Add Enzyme: Add the different concentrations of the diluted HAT enzyme to their respective wells. Include a "no-enzyme" control.
-
Incubate: Incubate the plate at the desired temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).
-
Develop and Read: Stop the reaction and add the developing/detection reagents according to your assay protocol. Measure the signal on a plate reader.
-
Analyze Data: Plot the signal intensity against the enzyme concentration. The optimal concentration should give a strong signal that is well above the background and is on the linear portion of the curve.[7]
Protocol 2: Determining the Linear Range of the Reaction
This protocol helps to find the incubation time during which the reaction rate is linear.[2]
-
Prepare a Master Mix: Create a master mix containing the HAT assay buffer, the optimal concentration of your HAT enzyme (determined from the titration), histone substrate, and Acetyl-CoA.
-
Set Up Plate: Dispense the master mix into multiple wells of a 96-well plate.
-
Incubate and Stop Reaction at Different Time Points: Incubate the plate at the optimal temperature. At various time points (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes), stop the reaction in a set of wells by adding a stop solution.
-
Develop and Read: Add the developing/detection reagents to all wells and measure the signal.
-
Analyze Data: Plot the signal intensity against time. The linear range is the period during which the signal increases linearly. Subsequent experiments should be performed within this time frame.
Visual Guides
Caption: A generalized workflow for a typical HAT activity assay.
Caption: A decision tree for troubleshooting signal-to-noise issues.
Caption: The basic enzymatic reaction catalyzed by Histone Acetyltransferases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Figure 2. [Optimization of enzyme concentration and...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lys-CoA Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Lysyl-Coenzyme A (Lys-CoA) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility critical for my experiments?
This compound is a high-affinity bisubstrate inhibitor that targets histone acetyltransferases (HATs), particularly p300, with an IC50 value in the nanomolar range.[1][2] It acts as a powerful tool for studying the mechanisms of protein acetylation and for inhibitor development.[3][4] Achieving complete solubility in aqueous buffers is crucial for accurate concentration determination, ensuring consistent results in enzymatic assays, and preventing precipitation that can interfere with experimental readouts.
Q2: My this compound powder is not dissolving in my standard aqueous buffer. What should be my first step?
If you encounter solubility issues, always perform a small-scale solubility test on a fraction of your sample before dissolving the entire stock.[5] The primary factor governing the solubility of molecules with ionizable groups like this compound is the pH of the buffer.[5][6] Since this compound contains a lysine (B10760008) component, its net charge is highly dependent on pH, which dictates its interaction with water molecules.
Q3: How exactly does pH affect the solubility of this compound?
Like amino acids and peptides, this compound is least soluble at its isoelectric point (pI), the pH at which its net electrical charge is zero.[5][6][7] The lysine component has a high pI (around 9.7). To enhance solubility, you must adjust the buffer pH to be significantly different from the pI.
-
Acidic to Neutral pH (e.g., pH 4.0-7.4): In this range, the amino groups of the lysine moiety are protonated, resulting in a net positive charge. This charge promotes strong electrostatic interactions with water, leading to higher solubility.
-
Alkaline pH (near the pI): As the pH approaches the pI, the net charge decreases, weakening interactions with water and causing solubility to drop significantly.
Q4: I've tried adjusting the pH, but my this compound is still not fully dissolved. What is the next step?
If pH adjustment is insufficient, using a minimal amount of an organic co-solvent is a standard secondary approach.[5]
-
First, attempt to dissolve the this compound in a small volume of Dimethyl Sulfoxide (DMSO).
-
Then, slowly add this solution dropwise into your stirring aqueous buffer to reach the desired final concentration.
-
If the solution becomes cloudy or hazy, you have exceeded the solubility limit in that specific buffer system.[5]
Q5: Can I warm the solution to help dissolve my this compound?
Gentle warming can be used with caution as it may increase the solubility of some compounds.[5] However, excessive heat can lead to the degradation of complex molecules like this compound. If you choose to warm the solution, do so carefully and for a minimal amount of time.
Q6: My this compound solution appears cloudy or contains visible particulates. What should I do?
Cloudiness indicates incomplete dissolution or aggregation. You can try vigorous vortexing or sonication to aid dissolution.[5] After attempting these methods, it is critical to centrifuge the solution (e.g., at >10,000 x g for 10-15 minutes) and use only the clear supernatant for your experiment. This ensures that any undissolved particulates, which could interfere with assays, are removed.[5]
Q7: How should I prepare and store this compound stock solutions to prevent future solubility problems?
Proper storage is key to maintaining the stability and solubility of this compound.
-
Reconstitution: While some suppliers state solubility up to 6 mM in water, it is best to reconstitute this compound in a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0), as acetyl-CoA itself is unstable in alkaline conditions.[1][8]
-
Aliquoting: After reconstitution, create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[9][10]
-
Storage: Store aliquots frozen at -20°C or -80°C for long-term stability. When using an aliquot, keep it on ice to minimize degradation.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve. | The pH of the aqueous buffer is too close to the isoelectric point (pI) of the lysine moiety (~pH 9.7). | Use a buffer with a pH further from the pI. Acidic to neutral buffers (pH 4.0-7.4) are generally effective.[6][11][12] |
| An oily film or insoluble particulates remain after vortexing. | The molecule may be forming hydrophobic aggregates, or the concentration limit has been exceeded. | Dissolve the compound in a minimal volume of DMSO first, then add it dropwise to the stirring aqueous buffer.[5] Ensure the final concentration does not exceed the known solubility limit (e.g., 6 mM in water).[1] |
| The solution is clear initially but becomes cloudy over time. | The solution may be supersaturated, or the compound is slowly precipitating or aggregating at the storage temperature. | Centrifuge the solution to remove any precipitate before use.[5] For future preparations, consider using a slightly lower concentration. |
| Solubility decreases after one or more freeze-thaw cycles. | Repeated freezing and thawing can induce aggregation and degradation of complex molecules. | Prepare and store the stock solution in single-use aliquots to maintain integrity.[9][10] |
Quantitative Data Summary
The solubility of this compound is highly dependent on the buffer conditions. While specific quantitative data across a wide range of buffers is limited, the following tables provide reported values and predicted solubility based on physicochemical principles.
Table 1: Reported Solubility of this compound
| Solvent | Reported Maximum Solubility | Citation |
| Water | 6 mM | [1] |
Table 2: Predicted Solubility of this compound in Common Buffer Systems
| Buffer System | Typical pH Range | Predicted Solubility | Rationale |
| Citrate Buffer | 3.0 - 6.2 | High | The pH is significantly below the estimated pI, resulting in a high net positive charge and strong, favorable interactions with water.[6] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | High | The pH is still well below the pI, leading to a net positive charge and good solubility.[6] |
| HEPES Buffer | 6.8 - 8.2 | Medium to High | As the pH increases towards the pI, the net positive charge decreases, which may slightly reduce solubility compared to more acidic buffers. |
| Tris Buffer | 7.5 - 9.0 | Medium to Low | This pH range is approaching the pI, which reduces the net charge and is likely to decrease solubility.[6] |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Low | This pH range is very close to the estimated pI, resulting in a minimal net charge and therefore the lowest expected aqueous solubility.[6] |
Experimental Protocols
Protocol 1: Recommended General Solubilization of this compound
This protocol outlines the best-practice workflow for dissolving this compound for use in downstream experiments.
-
Perform a Small-Scale Test: Weigh out a small amount of this compound (e.g., 0.1 mg) to test solubility in your chosen buffer before preparing a large stock solution.
-
Initial Dissolution Attempt: Add the appropriate volume of your aqueous buffer (e.g., a slightly acidic or neutral buffer like PBS, pH 7.4) to achieve the desired concentration. Vortex vigorously for 30-60 seconds.
-
Visual Inspection: Check for any visible particulates or cloudiness. If the solution is perfectly clear, proceed to use.
-
pH Adjustment (If Needed): If the compound is not dissolved, try a different buffer with a more acidic pH (e.g., pH 5.0-6.0).
-
Co-Solvent Method (If Needed): If solubility is still limited, take a fresh, dry sample of this compound. Add a minimal volume of DMSO (e.g., 5-10 µL) and ensure it is fully dissolved. Add this DMSO stock dropwise to your vigorously stirring aqueous buffer. Do not exceed a final DMSO concentration that might interfere with your assay (typically <1%).
-
Final Clarification: Regardless of the method used, centrifuge the final solution at high speed (>10,000 x g) for 10 minutes at 4°C to pellet any remaining micro-aggregates.
-
Use Supernatant: Carefully collect the clear supernatant for your experiment, avoiding the pellet. Determine the precise concentration spectrophotometrically if required.
Protocol 2: Determining Optimal Buffer Conditions for this compound
This protocol helps identify the most suitable buffer for achieving maximum this compound solubility and stability.
-
Prepare a Panel of Buffers: Prepare a set of common biological buffers with varying pH values (e.g., Citrate pH 5.0, Phosphate pH 7.0, Tris pH 8.5, Carbonate-Bicarbonate pH 9.5).
-
Set Up Solubility Tests: In separate microcentrifuge tubes, add a pre-weighed, equal amount of this compound to each.
-
Add Buffers: Add an equal volume of each respective buffer to the tubes to achieve the same target concentration.
-
Equilibrate: Vortex all tubes for 2 minutes, then allow them to equilibrate at room temperature for 30 minutes.
-
Centrifuge: Spin all tubes at maximum speed (e.g., 15,000 x g) for 15 minutes to pellet any undissolved material.
-
Measure Soluble Fraction: Carefully remove a known volume of the supernatant from each tube. Measure the absorbance at 260 nm (for the adenine (B156593) portion of CoA) to quantify the concentration of dissolved this compound.
-
Analyze Data: Compare the concentrations across the different buffer conditions. The buffer that yields the highest concentration without any visible precipitate is the optimal choice.
Visualizations
Caption: A recommended workflow for the general solubilization of this compound.
Caption: The relationship between buffer pH, net charge, and this compound solubility.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound (5103) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The pH Dependency of the Carboxyl Oxygen Exchange Reaction Catalyzed by Lysyl Endopeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH dependency of the carboxyl oxygen exchange reaction catalyzed by lysyl endopeptidase and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and preparing Lys-CoA stock solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and preparing Lys-CoA stock solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For optimal stability, it is recommended to reconstitute lyophilized this compound in a chilled, sterile, aqueous buffer at a slightly acidic pH (e.g., 50 mM Sodium Acetate, pH 5.0).[1] While nuclease-free water can be used, a buffered solution will help mitigate pH fluctuations that can accelerate degradation.[2]
Q2: How should I determine the concentration of my this compound stock solution?
The concentration of acyl-CoA solutions can be determined spectrophotometrically.[1] While the specific molar extinction coefficient for this compound may need to be determined empirically, a common method for similar compounds is to measure the absorbance at 260 nm. For acetyl-CoA, the molar extinction coefficient (ε) at 260 nm in water is 16,400 M⁻¹cm⁻¹.[3] Always refer to the batch-specific information on the certificate of analysis if available.[4]
Q3: What are the optimal storage conditions for this compound stock solutions?
To maintain the integrity of this compound stock solutions, they should be stored in small, single-use aliquots to minimize freeze-thaw cycles.[3] For long-term storage (up to 6 months), -80°C is recommended.[3] For short-term storage (up to 2 weeks), -20°C is acceptable.[3] It is crucial to store the solutions at a pH between 2 and 6, as aqueous solutions of coenzyme A derivatives are unstable at basic pH.[2]
Q4: Can I use my this compound stock solution after repeated freeze-thaw cycles?
It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of this compound.[3] Aliquoting the stock solution into single-use volumes upon preparation is the best practice to ensure the compound's stability and experimental consistency.[3]
Q5: My this compound solution appears cloudy. What should I do?
A cloudy solution may indicate precipitation or degradation. Ensure that the lyophilized powder was fully dissolved by gentle vortexing in a chilled buffer.[3] If cloudiness persists, it may be a sign of instability, and it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background signal in assay | Non-enzymatic acetylation due to alkaline pH or high this compound concentration. | Optimize the reaction buffer to a physiological pH (around 7.4). Reduce the concentration of this compound in the assay.[5] |
| No or weak signal in assay | Degradation of this compound stock solution. | Prepare a fresh stock solution from lyophilized powder, ensuring proper handling and storage. Use a new aliquot for each experiment.[6] |
| Inactive enzyme or suboptimal reaction conditions. | Confirm the activity of your enzyme with a known active batch. Optimize buffer components, pH, and temperature for the assay.[5] | |
| Inconsistent results between replicates | Pipetting errors or variations in incubation times/temperatures. | Use calibrated pipettes and ensure accurate pipetting. Maintain consistent incubation conditions for all samples.[5] |
| Partial degradation of this compound in some aliquots. | Discard any aliquots that may have been mishandled (e.g., left on the benchtop for an extended period) and use a fresh, properly stored aliquot. |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Reconstitution Solvent | Chilled, sterile, aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0) | A slightly acidic pH enhances stability.[1] |
| Storage Temperature | Long-term: -80°C (up to 6 months) Short-term: -20°C (up to 2 weeks) | Avoid repeated freeze-thaw cycles.[3] |
| Storage pH | 2.0 - 6.0 | Acyl-CoA compounds are unstable at basic pH.[2] |
| Working Conditions | Keep on ice during handling. | Minimizes thermal degradation.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or 50 mM Sodium Acetate, pH 5.0, chilled to 4°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and allow it to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the powder.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Minimize exposure to atmospheric moisture.
-
Dissolution: Add the appropriate volume of chilled buffer or water to the tube. For example, to make a 10 mM solution from 1 mg of this compound (MW: ~1109 g/mol ), you would add approximately 90 µL of solvent.
-
Mixing: Gently vortex the tube until the powder is completely dissolved. Keep the tube on ice throughout this process.[3]
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -80°C for long-term use.[3]
Protocol 2: Quality Control of this compound Stock Solution via HPLC
Objective: To assess the integrity of the this compound stock solution by separating the intact molecule from potential degradation products.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound stock solution in Mobile Phase A.
-
HPLC Analysis:
-
Data Analysis: The intact this compound will have a characteristic retention time. The presence of significant additional peaks may indicate degradation. Record the peak area of the intact this compound to establish a baseline for future comparisons.[7]
Visualizations
Caption: Workflow for the preparation and handling of this compound stock solutions.
References
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. neolab.de [neolab.de]
- 3. benchchem.com [benchchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Factors affecting the reproducibility of experiments with Lys-CoA.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lys-CoA and related acyl-CoA compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in experiments?
A1: this compound is a well-characterized bisubstrate analog inhibitor that is highly selective for the p300/CBP family of lysine (B10760008) acetyltransferases (KATs), also known as histone acetyltransferases (HATs).[1][2] Its structure mimics both the acetyl-CoA cofactor and the lysine-containing peptide substrate. By binding tightly to the enzyme's active site, it competitively inhibits the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates.[1][2] This selectivity makes it a valuable tool for studying the specific roles of p300/CBP in gene transcription and other cellular processes.[1]
Q2: Beyond enzymatic inhibition, can this compound or acetyl-CoA have other effects in my assay?
A2: Yes. The thioester bond in acetyl-CoA is reactive, which can lead to non-enzymatic acetylation of lysine residues, particularly at high concentrations or basic pH.[3][4] It is crucial to include a "no-enzyme" control in your experiments to quantify this background chemical acetylation and ensure that the observed effects are genuinely due to enzyme activity.[5]
Q3: What are the key enzyme families involved in regulating lysine acetylation?
A3: The state of lysine acetylation is dynamically controlled by three main protein families:
-
"Writers" (Lysine Acetyltransferases - KATs/HATs): These enzymes, such as p300/CBP and GCN5/PCAF, transfer an acetyl group from acetyl-CoA to a lysine residue.[3][6]
-
"Erasers" (Lysine Deacetylases - KDACs/HDACs): These enzymes remove the acetyl group. They are divided into zinc-dependent (HDACs) and NAD+-dependent (sirtuins) classes.[4][7]
-
"Readers" (e.g., Bromodomain-containing proteins): These proteins recognize and bind to acetylated lysine residues, translating the modification into downstream biological outcomes, such as altered chromatin structure and gene expression.[2][3]
Troubleshooting Guides
This section addresses specific issues that can lead to a lack of reproducibility in experiments involving this compound and other acyl-CoA molecules.
Issue 1: Inconsistent results from this compound stock solutions.
| Potential Cause | Recommended Solution & Explanation |
| Thioester Bond Instability | Acyl-CoA compounds, including this compound, are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. It is highly recommended to prepare fresh solutions for each experiment from a powder or lyophilized aliquots.[8] If you must prepare a stock, dissolve it in a slightly acidic buffer (e.g., pH 4.0-5.0) or an organic solvent, aliquot into single-use tubes, dry under an inert gas, and store at -80°C.[8] |
| Multiple Freeze-Thaw Cycles | Repeatedly freezing and thawing stock solutions can accelerate degradation. Prepare small, single-use aliquots to avoid this. |
| Improper Storage | Store all acyl-CoA compounds, whether in powder or solution form, at -20°C or, preferably, -80°C for long-term stability. |
Issue 2: Low or variable signal in mass spectrometry (LC-MS/MS) quantification of acyl-CoAs.
| Potential Cause | Recommended Solution & Explanation |
| Sample Degradation During Extraction | Acyl-CoAs can degrade rapidly in tissue extracts.[9] Perform extractions quickly on ice using cold solvents. A common method involves protein precipitation with ice-cold 10% trichloroacetic acid (TCA) to quench enzymatic activity.[10] |
| Poor Extraction Efficiency | The extraction method must be optimized for these specific metabolites. Methanol-based extraction is common.[11] Ensure complete cell lysis and efficient extraction. Using an isotopically labeled internal standard for the specific acyl-CoA of interest can help normalize for extraction variability.[10][12] |
| Hydrophobicity Differences | Short-chain and long-chain acyl-CoAs have very different hydrophobic properties, which can make simultaneous analysis challenging.[13] The analytical method (e.g., solid-phase extraction, LC gradient) must be validated to ensure adequate recovery and detection across the entire range of acyl-CoAs being studied.[13] |
| Carryover on LC System | Long-chain acyl-CoAs can stick to LC columns and tubing, causing carryover between samples. Implement a rigorous column wash cycle with a strong organic solvent (e.g., 50% methanol) between injections to mitigate this.[13] |
Issue 3: Weak or inconsistent results in an in vitro HAT inhibition assay.
| Potential Cause | Recommended Solution & Explanation |
| Inactive Enzyme or Substrate | Confirm the activity of your HAT enzyme and the integrity of your histone/peptide substrate with a positive control experiment using acetyl-CoA without any inhibitor. |
| Non-Enzymatic Acetylation | High concentrations of acetyl-CoA can cause chemical acetylation of the substrate, masking the enzymatic reaction.[5] Include a control reaction with substrate and acetyl-CoA but no enzyme. If background is high, consider lowering the acetyl-CoA concentration or reaction pH. |
| Incorrect Buffer Conditions | Ensure the pH, salt concentration, and any required cofactors in your reaction buffer are optimal for your specific HAT enzyme. Check the manufacturer's data sheet or relevant literature. |
| Sub-optimal Substrate Concentrations | For kinetic studies, it is ideal to use substrate and cofactor concentrations around their Michaelis constant (Km) value to ensure sensitivity to inhibition.[5] |
Data Summary Tables
Table 1: Stability of Various Acyl-CoA Compounds in Solution
This table summarizes the degradation of several endogenous acyl-CoA compounds in a buffered liver extract solution stored at 4°C over 24 hours. The data highlights the significant variability in stability between different acyl-CoAs.
| Acyl-CoA Compound | Degradation after 24 hours at 4°C |
| Free CoA | < 30% |
| Acetyl-CoA | < 30% |
| Propionyl-CoA | < 30% |
| C8:0-CoA (Octanoyl-CoA) | < 30% |
| C10:0-CoA (Decanoyl-CoA) | < 30% |
| C18:1-CoA (Oleoyl-CoA) | < 30% |
| C6:0-CoA (Hexanoyl-CoA) | > 90% |
| Suberyl-CoA | > 90% |
| C14:1-CoA (Myristoleoyl-CoA) | > 90% |
| Data adapted from a study on high-resolution metabolomics.[9] |
Table 2: Estimated Concentrations of Acyl-CoAs in Mammalian Systems
This table provides context for the physiological concentrations of various acyl-CoAs, demonstrating that some are far less abundant than others.
| Acyl-CoA Compound | Estimated Concentration (pmol/mg tissue) in Mouse Heart |
| Acetyl-CoA | ~6.0 |
| Succinyl-CoA | ~2.5 |
| Propionyl-CoA | ~0.7 |
| Crotonyl-CoA | ~0.02 |
| Lactoyl-CoA | ~0.017 |
| Data adapted from a study quantifying lactoyl-CoA.[10][12] |
Visual Guides and Workflows
Signaling Pathway: Regulation of Lysine Acetylation
References
- 1. This compound | Tocris Bioscience [tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in proteome-wide analysis of plant lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific binding in Lys-CoA experiments.
This guide provides researchers, scientists, and drug development professionals with detailed strategies to identify and control for non-specific binding in experiments involving Lysyl-Coenzyme A (Lys-CoA).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound experiments?
A1: Non-specific binding refers to the interaction of a molecule, such as this compound or a detection antibody, with unintended targets.[1] This can be due to electrostatic or hydrophobic interactions with surfaces of reaction vessels (like microplates or beads) or with other proteins in the assay that are not the target of interest.[1][2] In this compound experiments, this is problematic because it generates a high background signal, which can obscure the true specific interaction being measured, leading to false positives or inaccurate quantification.[3][4]
Q2: What are the most common causes of high non-specific binding?
A2: The primary causes include:
-
Hydrophobic Interactions: Molecules sticking to plastic surfaces or other hydrophobic regions of proteins.[2]
-
Electrostatic Interactions: Charged molecules binding to oppositely charged surfaces or proteins.[2][5]
-
Insufficient Blocking: Failure to adequately coat all unoccupied surfaces of the assay plate or membrane, leaving them free to bind detection reagents.[4]
-
Inappropriate Buffer Conditions: Suboptimal pH or low salt concentrations can promote non-specific interactions.[2][6]
Q3: What is a blocking agent and how does it work?
A3: A blocking agent is an unrelated protein or detergent used to coat surfaces and prevent the non-specific adsorption of antibodies and other reagents.[3] By physically occupying these potential binding sites, the blocking agent reduces background noise.[3][4] Bovine Serum Albumin (BSA) is a widely used blocking agent because it is inexpensive, readily available, and effectively coats surfaces without typically interfering with the specific interactions of the assay.[3][7][8]
Q4: When should I use a negative control versus a competition assay?
A4: A negative control is essential to establish the baseline level of non-specific binding in your system. It helps confirm that the signal you are detecting is dependent on your specific target.[9] For example, using a cell lysate that does not express the target protein.[9][10] A competition assay is used to demonstrate the specificity of the binding interaction. By adding an excess of an unlabeled competitor (e.g., unlabeled this compound), you can displace the labeled this compound from the specific binding site, leading to a reduction in signal.[11][12] This confirms that the binding is specific to the intended site.
Troubleshooting Guide: High Background Signal
If you are observing high background or suspected non-specific binding in your this compound assay, follow these troubleshooting steps.
Key Experimental Controls & Methodologies
To rigorously control for non-specific binding, a combination of blocking strategies and specific control experiments should be implemented.
Buffer Optimization
Optimizing the components of your assay buffer is a critical first line of defense against non-specific binding.
| Buffer Component | Recommended Concentration | Purpose |
| Blocking Protein | 1-5% BSA or Non-Fat Dry Milk | Saturates non-specific binding sites on assay surfaces.[4] |
| Salt (NaCl) | 150 - 500 mM | Reduces electrostatic interactions by shielding charges.[2][5] |
| Non-ionic Surfactant | 0.01 - 0.1% Tween-20 or Triton X-100 | Disrupts hydrophobic interactions.[2][6] |
| pH | Adjust to be near the pI of the protein | Minimizes the overall charge of the protein, reducing charge-based non-specific binding.[2][5] |
Negative Control Protocol
This protocol establishes the baseline signal from non-specific binding to the assay apparatus and other components.
-
Coating/Immobilization: If applicable, immobilize your capture molecule (e.g., an antibody) on the microplate wells.
-
Blocking: Add blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) to all wells and incubate for 1-2 hours at room temperature.[4]
-
Washing: Wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Sample Addition:
-
Test Wells: Add your sample containing the target protein.
-
Negative Control Wells: Add a buffer or a control lysate known not to contain the target protein.[9]
-
-
This compound Addition: Add labeled this compound to all wells at the desired final concentration.
-
Incubation: Incubate for the optimized time and temperature to allow binding to occur.
-
Washing: Repeat the wash step (Step 3) to remove unbound this compound.
-
Detection: Measure the signal in all wells. The signal in the negative control wells represents the level of non-specific binding.
Competition Assay Protocol
This protocol confirms that the binding of labeled this compound is specific to the intended binding site on the target protein.[11]
-
Follow Steps 1-4 from the Negative Control Protocol.
-
Competitor Addition:
-
Test Wells: Add buffer or vehicle control.
-
Competition Wells: Add a high concentration (typically 100- to 1000-fold molar excess) of unlabeled this compound. Incubate for 15-30 minutes.
-
-
Labeled this compound Addition: Add labeled this compound to all wells. The final concentration should be at or below the Kd for the interaction.[11][13]
-
Incubation, Washing, and Detection: Proceed with Steps 6-8 from the Negative Control Protocol.
Interpreting Results
Clear and well-controlled experiments are key to reliable data. Below is an example of how to present and interpret the quantitative data from these control experiments.
| Condition | Description | Expected Signal | Interpretation |
| Total Binding | Target protein + Labeled this compound | High | Represents the sum of specific and non-specific binding. |
| Negative Control | No target protein + Labeled this compound | Low | Represents background signal and non-specific binding to the well/matrix.[9] |
| Competition | Target protein + Labeled this compound + Excess Unlabeled this compound | Low (similar to Negative Control) | A significant drop in signal compared to Total Binding indicates that the labeled this compound was displaced, confirming specific binding.[11][14] |
Calculating Specific Binding:
Specific Binding = (Signal from Total Binding) - (Signal from Negative Control)
A high ratio of specific to non-specific binding is indicative of a robust and reliable assay. If the signal in the competition wells does not decrease significantly, it suggests that the observed binding is predominantly non-specific.
References
- 1. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive and Negative Controls | Rockland [rockland.com]
- 10. biosensingusa.com [biosensingusa.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 13. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating p300 Inhibition by Lys-CoA Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lys-CoA, a potent inhibitor of the histone acetyltransferase (HAT) p300, with other common inhibitors. We detail the use of Western blot as a primary method for validating this inhibition, supported by comprehensive experimental protocols and quantitative data.
Introduction to p300 and this compound
The human protein lysine (B10760008) acetyltransferase p300 (also known as KAT3B) and its paralog CBP are crucial transcriptional co-activators.[1][2] They regulate gene expression by acetylating histone proteins, which relaxes chromatin structure, and by acetylating non-histone proteins like transcription factors to modulate their activity.[3][4][5] This enzymatic activity is central to numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7] Given its significant role, the dysregulation of p300 is implicated in various diseases, particularly cancer, making it a key therapeutic target.[2][4][5]
This compound is a potent and selective bisubstrate analog inhibitor of p300.[8][9] It mimics the binding of both acetyl-CoA and the lysine substrate, effectively blocking the enzyme's active site.[4][6] Validating the efficacy and specificity of p300 inhibition by this compound within a cellular context is a critical step in research and drug development. Western blotting is an indispensable technique for this purpose, allowing for the direct measurement of changes in the acetylation status of p300 substrates.[7][8]
Section 1: Validating p300 Inhibition via Western Blot
Western blotting provides a semi-quantitative assessment of protein levels and post-translational modifications. To validate p300 inhibition, the assay is typically designed to measure the decrease in acetylation of known p300 substrates, such as histone H3 at lysine 27 (H3K27ac) or the tumor suppressor p53.[3][10] A reduction in the signal for these acetylated proteins, normalized to the total amount of the respective protein, indicates successful inhibition of p300's catalytic activity.
Experimental Workflow
The overall process involves treating cells with the inhibitor, extracting proteins, separating them by size, and probing with specific antibodies to detect the target acetylated protein.
Caption: Western Blot Workflow for p300 Inhibition.
Detailed Experimental Protocol: Western Blot
This protocol outlines the steps to assess the effect of p300 inhibitors on the acetylation of histone H3 in cultured cells.[11][12][13]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with high p300 expression) and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound, a positive control inhibitor (e.g., C646 or A-485), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve protein integrity and acetylation marks.[11]
-
Incubate on ice for 10 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[11]
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in 4X SDS-PAGE loading buffer for 5 minutes.
-
Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.[12]
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]
-
Incubate the membrane with a primary antibody specific for the acetylated target (e.g., anti-acetyl-Histone H3 Lys27) overnight at 4°C with gentle agitation.[11] Use a total protein antibody (e.g., anti-Histone H3) on a separate blot or after stripping as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[11]
-
Quantify the band intensity using densitometry software. Normalize the intensity of the acetylated protein band to the total protein band to determine the relative change in acetylation.
-
Section 2: Comparison of this compound with Other p300 Inhibitors
This compound is a highly effective research tool, but it's important to understand its properties in comparison to other widely used p300/CBP inhibitors, such as C646 and A-485.[9][15]
Inhibitor Characteristics
The following table summarizes and compares the key features of this compound and other common p300/CBP inhibitors.
| Feature | This compound | C646 | A-485 |
| Mechanism of Action | Bisubstrate analog; competitive with both Acetyl-CoA and lysine substrate.[6][8] | Competitive with Acetyl-CoA.[2][15] | Competitive with Acetyl-CoA.[9][16] |
| Potency (IC50 / Ki) | IC50 = 50-500 nM; Ki ≈ 20 nM.[17] | Ki ≈ 400 nM.[15] | IC50 ≈ 2-5 nM.[9][16] |
| Selectivity | High selectivity for p300/CBP over other HATs like PCAF. | Selective for p300/CBP over other HATs.[15] | Highly selective for p300/CBP over other HATs and epigenetic targets.[9] |
| Cell Permeability | Generally poor; often requires a cell-penetrating peptide tag (e.g., this compound-Tat).[15] | Cell-permeable.[18] | Excellent cell permeability and drug-like properties.[9] |
| Primary Use | Potent biochemical probe for in vitro assays and cellular studies (when modified).[15] | Widely used cellular probe for studying p300/CBP function.[9][18] | Potent and selective probe for cellular and in vivo studies.[9][16] |
Quantitative Data from Western Blot Analysis
The table below presents representative data from a Western blot experiment designed to compare the efficacy of p300 inhibitors. Values indicate the percentage of remaining H3K27 acetylation relative to a vehicle-treated control.
| Treatment (Concentration) | Remaining H3K27ac (%) | Standard Deviation |
| Vehicle Control (DMSO) | 100% | ± 8.5 |
| This compound-Tat (25 µM) | 35% | ± 5.2 |
| C646 (10 µM) | 55% | ± 6.8 |
| A-485 (1 µM) | 20% | ± 4.1 |
Note: Data are representative and may vary based on cell line, treatment duration, and experimental conditions.
Section 3: Visualizing p300 Signaling and Inhibition
Understanding the biological context is crucial for interpreting experimental results. The following diagrams illustrate the p300 signaling pathway and the logical basis of its inhibition.
p300 Signaling Pathway
p300 is recruited to gene promoters and enhancers by transcription factors. It then acetylates histones (e.g., H3K27), leading to chromatin relaxation and transcriptional activation. It also acetylates non-histone proteins, including transcription factors themselves, enhancing their activity.[3][10]
Caption: p300 Signaling Pathway.
Mechanism of Inhibition
This compound acts as a competitive inhibitor at the active site of p300, preventing it from binding its natural substrates, Acetyl-CoA and lysine residues on proteins like histones. This blocks the downstream effects of p300 activity.
Caption: Logical Model of p300 Inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 5. Inhibition of Lysine Acetyltransferase KAT3B/p300 Activity by a Naturally Occurring Hydroxynaphthoquinone, Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot protocol for KAT3B/p300 Antibody (NB100-507): Novus Biologicals [novusbio.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Quantitative Data Summary: Potency and Selectivity
A Comparative Guide to Histone Acetyltransferase (HAT) Inhibitors: Lys-CoA vs. Anacardic Acid
In the field of epigenetics, Histone Acetyltransferase (HAT) inhibitors are indispensable tools for elucidating the roles of protein acetylation in gene regulation and cellular signaling. They are also gaining prominence as potential therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. Among the diverse range of available inhibitors, the bisubstrate analog this compound and the natural product anacardic acid are two of the most frequently studied.
This guide provides an objective, data-driven comparison of this compound and anacardic acid, focusing on their inhibitory potency, mechanism of action, and impact on cellular pathways.
The inhibitory activities of this compound and anacardic acid against key HAT enzymes are summarized below. The data highlights significant differences in potency and selectivity between the two compounds.
| Inhibitor | Target HAT | Inhibitory Concentration (IC50) / Constant (Ki) | Selectivity Profile | References |
| This compound | p300 | 50 - 500 nM | Highly selective for p300 over PCAF (~100- to 400-fold) | [1][2][3] |
| PCAF | ~200 µM | [1][2][3] | ||
| Anacardic Acid | p300 | ~8.5 µM | Broad-spectrum, also inhibits other HATs | [4][5] |
| PCAF | ~5.0 µM | [4][5] | ||
| Tip60 | Activity inhibited in vitro | [6][7] |
Mechanism of Action: A Tale of Two Strategies
This compound and anacardic acid employ distinct mechanisms to inhibit HAT activity, which dictates their application in different experimental contexts.
This compound is a synthetic bisubstrate inhibitor, ingeniously designed to mimic the ternary complex formed when both the acetyl-CoA cofactor and the lysine-containing substrate are bound to the HAT active site.[8][9] It is a potent inhibitor of p300 and functions as a competitive inhibitor with respect to the histone substrate.[9][10] This high specificity and potency make this compound an excellent tool for dissecting the specific functions of p300. However, its major drawback is its poor cell permeability, often necessitating the use of cell-permeable derivatives like this compound-Tat for in-cellulo studies.[10][11][12]
Anacardic acid , derived from cashew nut shell liquid, acts as a non-competitive inhibitor of p300 and PCAF.[13] This means it does not compete directly with acetyl-CoA or the histone substrate for binding to the active site, suggesting it binds to an allosteric site on the enzyme.[13] Its broader specificity and natural origin make it a useful tool for studying the effects of global HAT inhibition.[14][15]
Figure 1: Mechanisms of HAT Inhibition.
Impact on Cellular Signaling Pathways
Both inhibitors affect key signaling pathways by preventing the acetylation of histone and non-histone proteins. A prominent example is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation, immunity, and cell survival.
The p300 and PCAF HATs acetylate the p65 subunit of NF-κB, a crucial step for its transcriptional activation. By inhibiting these HATs, both this compound and anacardic acid can suppress NF-κB-dependent gene expression.[14][16] Anacardic acid has been shown to inhibit the phosphorylation and degradation of IκBα and block the nuclear translocation and acetylation of p65.[16]
Figure 2: Inhibition of the NF-κB Pathway.
Experimental Protocols
The determination of HAT inhibitory activity is commonly performed using in vitro enzyme assays. A typical workflow involves incubating the HAT enzyme with its substrates (a histone peptide and radiolabeled or fluorescently tagged acetyl-CoA) in the presence and absence of the inhibitor.
Key Experiment: In Vitro HAT Inhibition Assay (Filter Binding Method)
This method is frequently used to determine the IC50 of HAT inhibitors.
-
Reaction Setup: Prepare a reaction mixture containing the purified HAT enzyme (e.g., p300 or PCAF), a histone substrate (e.g., core histones or a specific histone peptide), and the inhibitor (this compound or anacardic acid) at various concentrations in a suitable reaction buffer.
-
Initiation: Start the reaction by adding [3H]acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Quenching & Spotting: Stop the reaction and spot the mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with a wash buffer (e.g., sodium carbonate buffer) to remove unincorporated [3H]acetyl-CoA.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the HAT activity.
-
Data Analysis: Plot the percentage of HAT activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 3: HAT Inhibition Assay Workflow.
Conclusion and Recommendations
The choice between this compound and anacardic acid is contingent on the specific research objective.
-
This compound is the inhibitor of choice for studies demanding high potency and specificity for p300 . Its well-defined competitive mechanism makes it ideal for detailed kinetic studies and for dissecting the precise roles of p300 in cellular processes. Its primary limitation is the need for modified, cell-permeable versions for live-cell experiments.[12][17]
-
Anacardic Acid serves as a valuable tool for investigating the broader consequences of global HAT inhibition . While less potent and specific than this compound, its cell permeability and effect on multiple HATs (p300, PCAF, Tip60) make it suitable for initial screening studies or for examining pathways where multiple HATs may have redundant or synergistic roles.[4][6][15]
Researchers should carefully consider these characteristics to select the most appropriate inhibitor for their experimental design, ensuring robust and interpretable results.
References
- 1. targetmol.cn [targetmol.cn]
- 2. This compound TFA|COA [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anacardic acid | HAT inhibitor | Probechem Biochemicals [probechem.com]
- 6. scilit.com [scilit.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisubstrate Inhibitors to Target Histone Acetyltransferase 1 (HAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Acetyltransferase Inhibitor Anacardic Acid Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Acetyltransferase (HAT) P300/CBP Inhibitors Induce Synthetic Lethality in PTEN-Deficient Colorectal Cancer Cells through Destabilizing AKT [ijbs.com]
- 16. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Lys-CoA's Effects with Genetic Knockdown of p300: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of the histone acetyltransferase p300: pharmacological inhibition using the bisubstrate analog Lys-CoA and genetic knockdown of the EP300 gene. By cross-validating findings from both approaches, researchers can gain a more robust understanding of p300's role in cellular processes and its potential as a therapeutic target.
Introduction to p300 and this compound
The protein p300 is a crucial transcriptional co-activator that plays a central role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] It functions primarily as a histone acetyltransferase (HAT), an enzyme that transfers an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails.[2][3] This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that allows for gene transcription.[3]
This compound is a potent and specific inhibitor of p300's HAT activity.[4][5] It acts as a bisubstrate analog, mimicking the binding of both acetyl-CoA and the lysine residue of a substrate protein to the p300 active site.[4][5] This mechanism of action makes this compound a valuable tool for acutely and specifically inhibiting p300 function in a temporal manner.
Genetic knockdown of p300, typically achieved through techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary approach to studying its function. By reducing the cellular levels of p300 protein, researchers can investigate the long-term consequences of its depletion on gene expression and cellular phenotype.
This guide will delve into a comparative analysis of these two methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Comparative Analysis of Cellular Effects
Table 1: Comparison of Phenotypic and Molecular Effects
| Effect | This compound (Pharmacological Inhibition) | p300 Knockdown (Genetic) | Key References |
| Global Histone Acetylation | Rapid and significant decrease in histone H3 and H4 acetylation. | Significant reduction in histone H3 and H4 acetylation, particularly at H3K18 and H3K27.[6] | [2][6] |
| Gene Expression | Downregulation of p300-dependent genes, including those involved in cell cycle progression and proliferation.[4] | Widespread changes in gene expression, with both up- and down-regulation of hundreds of genes.[1][7] | [1][4][7] |
| Cell Proliferation | Inhibition of cell growth and proliferation in various cancer cell lines.[2] | Decreased cell proliferation and viability.[1][6] | [1][2][6] |
| Apoptosis | Can induce apoptosis in certain cancer cell contexts. | Can lead to apoptosis, particularly in combination with other cellular stresses. | |
| Specificity | Highly specific for p300 and its close homolog CBP.[4][5] | Specific to the EP300 gene, but may have off-target effects depending on the knockdown methodology. | [4][5] |
| Temporal Control | Acute and reversible inhibition of p300 activity. | Long-term depletion of p300 protein. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Germline or inducible knockout of p300 or CBP in skeletal muscle does not alter insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Lys-CoA: A Comparative Analysis Against Other Histone Acetyltransferases
For Immediate Release
This guide provides a detailed comparative analysis of the specificity of Lys-CoA, a potent inhibitor of histone acetyltransferases (HATs), against a panel of other HAT enzymes. The information presented here is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.
Introduction to this compound and Histone Acetyltransferase Inhibition
Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone proteins. This post-translational modification is a key epigenetic mark associated with a more open chromatin structure and transcriptional activation. Dysregulation of HAT activity has been implicated in various diseases, including cancer, making HATs attractive therapeutic targets.
This compound is a synthetic bisubstrate analog that acts as a selective inhibitor of the p300 histone acetyltransferase. Its unique mechanism of action and high specificity make it a valuable tool for studying the biological functions of p300 and for the development of novel therapeutic agents.
Comparative Specificity Analysis of this compound
To objectively assess the specificity of this compound, its inhibitory activity (IC50) was compared to that of other well-characterized HAT inhibitors against a range of histone acetyltransferases. The following table summarizes the available data from various in vitro studies.
| Inhibitor | p300 | PCAF | GCN5 | Tip60 | HAT1 |
| This compound | 50-500 nM | ~200 µM | - | - | 74.9 µM |
| C646 | Kᵢ = 400 nM | - | - | - | - |
| A-485 | 9.8 nM | >10 µM | >10 µM | >10 µM | >10 µM |
| Anacardic Acid | ~8.5 µM | ~5.0 µM | - | ~9 µM | - |
| Garcinol (B8244382) | ~7 µM | ~5 µM | Insensitive | - | - |
The data clearly demonstrates the high potency and selectivity of this compound for p300 over other HATs like PCAF and HAT1.[1] For instance, this compound is approximately 100-fold more selective for p300 than for PCAF. In contrast, natural product inhibitors like anacardic acid and garcinol exhibit broader specificity, inhibiting both p300 and PCAF at similar micromolar concentrations.[2][3] The synthetic inhibitor A-485 also shows high potency for p300 and its paralog CBP, while displaying no significant inhibition of PCAF, GCN5, Tip60, or HAT1 at concentrations up to 10 µM.[4] C646 is another potent and selective inhibitor of p300.[5]
Experimental Protocols
The determination of inhibitor specificity relies on robust and standardized in vitro HAT activity assays. Below is a detailed protocol for a common method used to assess the potency and selectivity of HAT inhibitors.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay measures the transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a histone substrate by a specific HAT enzyme in the presence and absence of an inhibitor.
Materials:
-
Recombinant HAT enzymes (e.g., p300, PCAF, GCN5, Tip60, HAT1)
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-Coenzyme A
-
HAT inhibitors (this compound and others for comparison)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Stop Solution: Glacial acetic acid
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, a specific recombinant HAT enzyme, and the histone peptide substrate.
-
Inhibitor Addition: Add varying concentrations of the HAT inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction wells.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding [³H]-Acetyl-CoA to each well.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Spot the reaction mixture onto the P81 phosphocellulose filter paper. The positively charged paper will bind the negatively charged acetylated histone peptides.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.
-
Scintillation Counting: Dry the filter papers, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of HAT activity for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce HAT activity by 50%.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological pathways involved, the following diagrams are provided.
Conclusion
The data presented in this guide underscores the high specificity of this compound as an inhibitor of the p300 histone acetyltransferase. Its potent and selective inhibition of p300, with significantly lower activity against other HATs, makes it an invaluable tool for dissecting the specific roles of p300 in cellular processes and disease. For researchers investigating HAT-related pathways, the choice of inhibitor is critical, and this comparative analysis provides objective data to inform that decision. The detailed experimental protocol offers a standardized method for further validating and characterizing the specificity of these and other novel HAT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of garcinol and curcumin on histone and p53 modifications in tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Lys-CoA and C646 in the Regulation of Histone Acetylation
In the dynamic field of epigenetics, the precise control of histone acetylation is paramount to understanding and manipulating gene expression. Histone acetyltransferases (HATs) and their inhibitors are critical tools for researchers in this domain. This guide provides a detailed comparative study of two prominent HAT inhibitors, Lys-CoA and C646, with a focus on their effects on histone acetylation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds for their experimental designs.
Mechanism of Action: Two Strategies to Inhibit Acetylation
This compound and C646 employ distinct strategies to inhibit the activity of histone acetyltransferases, primarily targeting the p300/CBP family.
This compound acts as a bisubstrate inhibitor . It is a conjugate of lysine (B10760008) and coenzyme A (CoA), mimicking the binding of both the histone substrate (lysine) and the acetyl donor (acetyl-CoA) to the p300 enzyme. This dual recognition leads to potent and selective inhibition of p300's catalytic activity.[1][2][3][4] However, a significant limitation of this compound is its lack of cell permeability, which restricts its use in cellular assays unless it is chemically modified, for instance, as this compound-Tat.[1]
C646 , on the other hand, is a small molecule inhibitor that functions by competing with acetyl-CoA for its binding pocket on p300/CBP.[5][6][7][8] This competitive and reversible inhibition prevents the transfer of the acetyl group to histone substrates.[5] Being a small molecule, C646 is cell-permeable, making it a widely used tool for studying the cellular functions of p300/CBP.[5]
Potency and Selectivity: A Head-to-Head Comparison
The efficacy and specificity of an inhibitor are critical parameters for its application. Here, we compare the quantitative data for this compound and C646.
| Parameter | This compound | C646 | Target/System |
| IC50 | ~0.5 µM | Not consistently reported as IC50 | p300 HAT activity |
| Ki | ~20 nM (for blocking p300) | 400 nM | p300 HAT activity |
| Selectivity | ~200-fold selective for p300 over PCAF | Selective for p300/CBP over PCAF, GCN5, and MOZ | Various HATs |
| Cell Permeability | No | Yes | Cellular assays |
Table 1: Quantitative Comparison of this compound and C646.
This compound demonstrates high potency in in vitro assays, with a reported IC50 value of approximately 0.5 µM for p300.[2][3] It also exhibits significant selectivity for p300 over other HATs like PCAF.[2] C646 has a reported Ki of 400 nM for p300 and is also selective for the p300/CBP family over other HATs.[5][9] While direct IC50 comparisons in the same study are limited, this compound is generally considered more potent in biochemical assays.[1] However, the cell permeability of C646 gives it a significant advantage for in vivo and cellular studies.[5]
Effects on Histone Acetylation: In Vitro vs. Cellular Context
The ultimate measure of a HAT inhibitor's utility is its effect on histone acetylation levels.
This compound , in biochemical assays, effectively inhibits the acetylation of histone substrates by p300. Its direct mechanism of action ensures a reduction in histone acetylation in a controlled, cell-free environment.
The effects of C646 on cellular histone acetylation are more complex. Numerous studies have shown that C646 treatment leads to a dose-dependent decrease in the acetylation of specific histone H3 lysines, including H3K9, H3K18, and H3K27.[10][11] However, some research has reported counterintuitive increases in acetylation at certain sites, such as H3K9, H3K18, and H3K23, particularly at higher concentrations or different time points.[12][13][14] This has been attributed to potential off-target effects, including the inhibition of histone deacetylases (HDACs) at higher concentrations, or cellular compensatory mechanisms.[12] One study also demonstrated a biphasic effect of C646 on p300 activity, with stimulation at low concentrations and inhibition at higher concentrations, an effect that is dependent on the cellular concentration of acetyl-CoA.[15]
Signaling Pathways and Experimental Workflows
The inhibition of histone acetylation by this compound and C646 has profound effects on cellular signaling pathways that are dependent on p300/CBP activity. One such critical pathway is the NF-κB signaling cascade, which plays a central role in inflammation and immunity.
Caption: Inhibition of the NF-κB signaling pathway by this compound or C646.
A typical experimental workflow to compare the effects of these inhibitors on histone acetylation is outlined below.
References
- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A Histone Acetyltransferase p300 Inhibitor C646 Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells | PLOS One [journals.plos.org]
- 12. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changing the Selectivity of p300 by Acetyl-CoA Modulation of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Verifizierung der On-Target-Effekte von Lys-CoA im zellulären Kontext: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich von Lys-CoA mit alternativen Methoden zur Untersuchung der Proteinacetylierung im zellulären Kontext. Er enthält unterstützende experimentelle Daten, detaillierte Protokolle für Schlüsselversuche und visuelle Darstellungen von Signalwegen und Arbeitsabläufen, um bei der Versuchsplanung und Dateninterpretation zu helfen.
Einführung in this compound und die Proteinacetylierung
Die Lysinacetylierung ist eine entscheidende posttranslationale Modifikation, die von Lysin-Acetyltransferasen (KATs), auch als Histon-Acetyltransferasen (HATs) bekannt, katalysiert wird. Diese Enzyme übertragen eine Acetylgruppe von Acetyl-Coenzym A (Acetyl-CoA) auf Lysinreste in Histon- und Nichthiston-Proteinen und regulieren so verschiedene zelluläre Prozesse, einschließlich der Genexpression.[1][2] Das Enzym p300, ein Mitglied der CBP/p300-Familie, ist eine prominente HAT, die an der Transkriptionsaktivierung beteiligt ist.[2][3][4]
This compound ist ein bisubstratanaloger Inhibitor, der selektiv auf die Acetyltransferase p300 abzielt.[5][6][7] Es fungiert als potenter und spezifischer Inhibitor, indem es die Bindungsstellen für Acetyl-CoA und das Lysinsubstrat gleichzeitig besetzt, was es zu einem wertvollen Werkzeug für die Untersuchung der p300-Funktion macht.[4][8][9] Aufgrund seiner eingeschränkten Zellpermeabilität werden in zellulären Assays häufig modifizierte Formen wie this compound-Tat verwendet.[10][11]
Vergleich von Methoden zur Modulation der p300-Aktivität
Die Untersuchung der p300-Funktion kann durch verschiedene Ansätze erfolgen, die jeweils ihre eigenen Vor- und Nachteile haben. Die folgende Tabelle vergleicht this compound mit anderen gängigen Methoden.
| Merkmal | This compound / this compound-Tat | A-485 (Kleiner Molekülinhibitor) | C646 (Kleiner Molekülinhibitor) | Genetischer Knockdown (siRNA/shRNA) |
| Mechanismus | Kompetitiver Inhibitor am Acetyl-CoA-Bindungsort von p300[8][12] | Kompetitiver Inhibitor am Acetyl-CoA-Bindungsort von p300/CBP[8] | Kompetitiver Inhibitor am Acetyl-CoA-Bindungsort von p300[5] | Reduzierung der p300-mRNA- und Proteinexpression[13] |
| Spezifität | Hochselektiv für p300 gegenüber PCAF (~100-fach)[5][7] | Hochselektiv für p300/CBP gegenüber anderen HATs und Kinasen[8][14] | Selektiv für p300, aber potenzielle Off-Target-Effekte berichtet[5] | Hochspezifisch für p300, kann aber CBP-Funktion kompensatorisch hochregulieren |
| Potenz (IC₅₀) | 50-500 nM für p300[5][7] | 9.8 nM für p300, 2.6 nM für CBP[5][8] | 400 nM (Ki) für p300[5] | Nicht anwendbar |
| Zellpermeabilität | Gering (this compound); Hoch (this compound-Tat)[10][11] | Hoch[8] | Hoch[5] | Nicht anwendbar |
| Wirkungseintritt | Schnell (Minuten bis Stunden) | Schnell (Minuten bis Stunden) | Schnell (Minuten bis Stunden) | Langsam (Stunden bis Tage) |
| Reversibilität | Reversibel | Reversibel | Reversibel | Langanhaltend, aber transient (siRNA) oder stabil (shRNA) |
| Anwendungen | Biochemische Assays, zelluläre Assays (mit permeabilisierten Zellen oder Tat-Konjugat) | In-vitro- und In-vivo-Studien | In-vitro- und zellbasierte Assays | Untersuchung der langfristigen Folgen des p300-Verlusts |
Experimentelle Protokolle zur Verifizierung der On-Target-Effekte
Die folgenden Protokolle beschreiben Schlüsselversuche zur Validierung der Wirkung von this compound und anderen Inhibitoren auf die p300-Aktivität und die zelluläre Acetylierung.
In-vitro-Histon-Acetyltransferase (HAT)-Assay
Dieser Assay misst direkt die Fähigkeit eines Inhibitors, die enzymatische Aktivität von p300 zu blockieren.
Materialien:
-
Rekombinantes p300-HAT-Domänenprotein
-
Histon-H3-Peptid (z. B. H3 1-21) oder vollständiges Histon H3.1[15]
-
Acetyl-CoA
-
This compound oder anderer zu testender Inhibitor
-
HAT-Assay-Puffer (z. B. 50 mM Tris-HCl pH 8,0, 10 % Glycerin, 1 mM DTT, 0,1 mM EDTA)
-
SDS-PAGE-Gele und Puffer
-
PVDF-Membran
-
Antikörper: Anti-Acetyl-Histon H3 (z. B. an Lysin 18 oder 27), Anti-Gesamt-Histon H3
-
Sekundärantikörper (HRP-konjugiert)
-
ECL-Detektionsreagenz
Protokoll:
-
Eine Reaktionsmischung mit p300-Enzym, Histon-H3-Substrat und dem Inhibitor (oder Vehikelkontrolle) in HAT-Assay-Puffer vorbereiten.
-
Die Reaktion durch Zugabe von Acetyl-CoA starten.
-
Bei 30 °C für 1 Stunde inkubieren.[15]
-
Die Reaktion durch Zugabe von SDS-Probenpuffer stoppen und bei 95 °C für 5 Minuten erhitzen.
-
Die Proben mittels SDS-PAGE auftrennen und auf eine PVDF-Membran transferieren.
-
Die Membran mit 5 % Magermilch oder BSA in TBST für 1 Stunde bei Raumtemperatur blockieren.
-
Die Membran über Nacht bei 4 °C mit dem primären Antikörper gegen acetyliertes Histon H3 inkubieren.
-
Die Membran waschen und mit dem HRP-konjugierten Sekundärantikörper für 1 Stunde bei Raumtemperatur inkubieren.
-
Die Banden mit einem ECL-Reagenz visualisieren und die Signalintensität quantifizieren.
-
Die Werte auf die Gesamt-Histon-H3-Spiegel normalisieren, um die prozentuale Hemmung zu berechnen.
Western Blot zur Analyse der zellulären Histonacetylierung
Dieser Versuch bewertet die globalen Veränderungen der Histonacetylierung in Zellen nach der Behandlung mit einem Inhibitor.
Materialien:
-
Zellkulturmedium und Reagenzien
-
Zu testender Inhibitor (z. B. This compound-Tat, A-485)
-
Zelllysepuffer (z. B. RIPA-Puffer) mit Protease- und HDAC-Inhibitoren (z. B. Trichostatin A, Natriumbutyrat)
-
BCA-Protein-Assay-Kit
-
Materialien für SDS-PAGE und Western Blot (wie oben beschrieben)
Protokoll:
-
Zellen in Kulturplatten aussäen und über Nacht anhaften lassen.
-
Die Zellen mit verschiedenen Konzentrationen des Inhibitors oder der Vehikelkontrolle für die gewünschte Zeit (z. B. 6-24 Stunden) behandeln.
-
Die Zellen ernten, mit eiskaltem PBS waschen und in Lysepuffer lysieren.
-
Die Proteinkonzentration mit einem BCA-Assay bestimmen.
-
Gleiche Proteinmengen (z. B. 20-30 µg) mittels SDS-PAGE auftrennen und auf eine PVDF-Membran transferieren.[16]
-
Den Western Blot wie im In-vitro-HAT-Assay-Protokoll beschrieben durchführen, wobei Antikörper gegen spezifische Acetylierungsstellen (z. B. H3K27ac) und Gesamt-Histon-H3 als Ladekontrolle verwendet werden.[16][17][18][19]
-
Die Bandenintensitäten quantifizieren, um die Veränderung der Acetylierungsniveaus zu bestimmen.
Massenspektrometrie-basierte Acetylom-Analyse
Dieser Ansatz ermöglicht eine unvoreingenommene, globale Identifizierung und Quantifizierung von Tausenden von Acetylierungsstellen als Reaktion auf eine Inhibitorbehandlung.
Materialien:
-
Zellkultur- und Behandlungsmaterialien (wie oben beschrieben)
-
Lysepuffer (z. B. 8 M Harnstoff in 50 mM Tris-HCl pH 8,0)
-
Trypsin
-
Anti-Acetyllysin-Antikörper, die an Agarose- oder Magnetbeads gekoppelt sind
-
Materialien für die Festphasenextraktion (SPE)
-
LC-MS/MS-System
Protokoll:
-
Zellen wie für den Western Blot behandeln und ernten.
-
Proteine aus den Zelllysaten extrahieren und mit Trypsin zu Peptiden verdauen.[20][21][22]
-
Acetylierte Peptide mittels Immunaffinitätsanreicherung mit Anti-Acetyllysin-Antikörpern anreichern.[20][23][24]
-
Die angereicherten Peptide mittels SPE entsalzen und reinigen.
-
Die Proben mittels Nano-LC-MS/MS analysieren.[21]
-
Die erhaltenen Daten mit spezialisierter Software (z. B. MaxQuant, Proteome Discoverer) analysieren, um acetylierte Peptide zu identifizieren und zu quantifizieren.[21]
-
Die Veränderungen der Acetylierungsstellen zwischen den mit dem Inhibitor und dem Vehikel behandelten Proben vergleichen.
Chromatin-Immunpräzipitation (ChIP)
ChIP wird verwendet, um Veränderungen der Histonacetylierung an spezifischen genomischen Loci, wie z. B. Genpromotoren, zu untersuchen.
Materialien:
-
Zellkultur- und Behandlungsmaterialien
-
Formaldehyd zur Vernetzung
-
Glycin zum Quenchen
-
ChIP-Lysepuffer und Scher-Puffer
-
Beschallungsgerät
-
Antikörper gegen spezifische acetylierte Histone (z. B. Anti-H3K27ac) oder Kontroll-IgG
-
Protein A/G-Agarose- oder Magnetbeads
-
Waschpuffer
-
Elutionspuffer
-
Proteinase K und RNase A
-
Materialien zur DNA-Aufreinigung
-
qPCR-Reagenzien und Primer für Ziel- und Kontrollregionen
Protokoll:
-
Zellen mit dem Inhibitor oder Vehikel behandeln.
-
Proteine mit Formaldehyd an die DNA vernetzen und die Reaktion mit Glycin stoppen.[25][26]
-
Die Zellen lysieren und die Zellkerne isolieren.
-
Das Chromatin durch Beschallung in Fragmente von 200-1000 bp scheren.[27]
-
Einen kleinen Teil des Chromatins als "Input"-Kontrolle aufbewahren.
-
Das restliche Chromatin über Nacht bei 4 °C mit dem spezifischen Antikörper oder Kontroll-IgG inkubieren.[25][27]
-
Die Immunkomplexe mit Protein A/G-Beads ausfällen.
-
Die Beads ausgiebig waschen, um unspezifisch gebundenes Chromatin zu entfernen.
-
Das Chromatin von den Beads eluieren und die Vernetzungen durch Erhitzen umkehren.[25][28]
-
Die DNA mit Proteinase K und RNase A behandeln und aufreinigen.
-
Die angereicherte DNA mittels quantitativer PCR (qPCR) mit Primern für spezifische Gen-Promotoren analysieren.[27][28][29]
-
Die Ergebnisse als prozentualen Anteil der Input-DNA darstellen, um die Anreicherung der Histonmodifikation an den Zielorten zu quantifizieren.
Visualisierungen
Signalweg der p300-vermittelten Acetylierung
Abbildung 1: Vereinfachter Signalweg der p300-katalysierten Lysinacetylierung und deren Hemmung durch this compound.
Allgemeiner Arbeitsablauf zur Verifizierung von Inhibitoren
References
- 1. Histone Acetylation Western Blots [bio-protocol.org]
- 2. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 3. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 20. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bosterbio.com [bosterbio.com]
- 27. epigenome-noe.net [epigenome-noe.net]
- 28. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lys-CoA and Novel Histone Acetyltransferase (HAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the well-established Histone Acetyltransferase (HAT) inhibitor, Lys-CoA, against a panel of newly developed inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.
Quantitative Comparison of HAT Inhibitor Potency
The inhibitory activities of this compound and several novel HAT inhibitors are summarized in the table below. Potency is presented as either the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which provide quantitative measures of the concentration of an inhibitor required to achieve 50% inhibition of enzyme activity or the binding affinity of the inhibitor to the enzyme, respectively. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Target HAT(s) | Potency (IC50/Ki) | Potency Unit | Comments |
| This compound | p300 | 50-500[1] | nM | Selective for p300 over PCAF (~100-fold)[1]. A bisubstrate inhibitor. |
| p300 | ~400[2] | nM (IC50) | ||
| p300 | 20[3] | nM (Ki) | ||
| C646 | p300/CBP | 400[4][5][6] | nM (Ki) | A cell-permeable, competitive inhibitor.[6] |
| p300 | 1.6 | µM (IC50) | ||
| A-485 | p300 | 9.8[2][7][8][9] | nM (IC50) | Potent and selective inhibitor of p300/CBP.[2][7][8][9] |
| CBP | 2.6[2][7][8][9] | nM (IC50) | Orally bioavailable.[9] | |
| Garcinol | p300 | 7[10][11][12] | µM (IC50) | A natural product inhibitor.[11][12] |
| PCAF | 5[10][11][12] | µM (IC50) | Also exhibits inhibitory activity against other HATs. | |
| H4K12CoA | HAT1 | 1.1[1][13] | nM (Ki) | A highly potent and selective bisubstrate inhibitor for HAT1.[1][13] |
| p300 | 0.79 | µM (Ki) |
Experimental Protocols
The accurate determination of inhibitor potency is critical for comparative analysis. Below are detailed methodologies for commonly employed in vitro HAT inhibition assays.
Radioactive Filter Binding Assay (for p300/CBP Inhibition)
This assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone peptide substrate.
Materials:
-
Recombinant human p300 or CBP
-
Histone H3 or H4 peptide substrate
-
[³H]-acetyl-CoA
-
Test inhibitor (e.g., this compound, C646) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
P81 phosphocellulose filter paper
-
Wash Buffer: 50 mM sodium bicarbonate (pH 9.0)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction tube, combine the assay buffer, histone peptide substrate (e.g., 10-20 µM), and the diluted inhibitor or DMSO (vehicle control).
-
Initiate the reaction by adding the HAT enzyme (e.g., 5-10 nM) and [³H]-acetyl-CoA (e.g., 1 µM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers three times for 5 minutes each with the wash buffer to remove unincorporated [³H]-acetyl-CoA.
-
Air-dry the filter papers and place them in scintillation vials with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT activity inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence-Based Assay (for p300/CBP Inhibition)
This non-radioactive assay measures the production of Coenzyme A (CoA) using a thiol-sensitive fluorescent probe.
Materials:
-
Recombinant human p300 or CBP
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Test inhibitor (e.g., A-485) dissolved in DMSO
-
HAT Assay Buffer (as above)
-
Fluorescent probe that reacts with free thiol groups (e.g., CPM)
-
Microplate reader capable of fluorescence detection
Procedure:
-
In a microplate, add the HAT assay buffer, HAT enzyme, and varying concentrations of the test inhibitor or DMSO.
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the histone peptide substrate and acetyl-CoA.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and add the fluorescent developer reagent.
-
Incubate at room temperature, protected from light, to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Click-Chemistry-Based Assay (for HAT1 Inhibition)
This high-throughput assay utilizes a modified acetyl-CoA analog for the detection of HAT activity.
Materials:
-
Recombinant HAT1/Rbap46 complex
-
Biotinylated Histone H4 N-terminal peptide
-
4-pentynoyl-CoA (alkyne-modified acetyl-CoA)
-
Test inhibitor (e.g., H4K12CoA)
-
Biotin-azide
-
Streptavidin-HRP
-
Amplex Red and horseradish peroxidase (HRP) substrate
-
Neutravidin-coated microplate
Procedure:
-
Incubate the HAT1/Rbap46 enzyme complex with the biotinylated H4 peptide, 4-pentynoyl-CoA, and the test inhibitor.
-
Transfer the reaction mixture to a neutravidin-coated plate to capture the biotinylated peptide.
-
Perform a copper(I)-catalyzed alkyne-azide cycloaddition ("click") reaction by adding biotin-azide to link a second biotin (B1667282) molecule to the pentynoylated lysine (B10760008) residues.
-
Add streptavidin-HRP, which binds to the biotinylated products.
-
Add Amplex Red and measure the fluorescence to quantify HAT activity.
-
Calculate the percent inhibition and IC50 values.
Signaling Pathways and Experimental Workflows
Understanding the context in which HAT inhibitors function is crucial for their effective application. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving p300/CBP and a generalized workflow for HAT inhibitor screening.
Caption: Simplified signaling pathway illustrating the role of p300/CBP in gene expression and its inhibition.
Caption: Generalized experimental workflow for screening and assessing the potency of HAT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bisubstrate Inhibitors to Target Histone Acetyltransferase 1 (HAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]
- 6. Molecular Requirements for Gene Expression Mediated by Targeted Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Histone acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. epigenie.com [epigenie.com]
- 11. p300 Regulates Liver Functions by Controlling p53 and C/EBP Family Proteins through Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of p300/CBP Inhibition by Lys-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Lys-CoA on the histone acetyltransferases (HATs) p300 and CBP, alongside other known inhibitors. The information is intended to assist researchers in designing experiments, interpreting results, and identifying suitable tool compounds for studying p300/CBP function and for potential therapeutic development.
Introduction to p300/CBP and this compound
The paralogous proteins p300 and CREB-binding protein (CBP) are crucial transcriptional coactivators that play a central role in a multitude of cellular processes, including proliferation, differentiation, and DNA repair, by acetylating histone and non-histone proteins.[1][2] Dysregulation of p300/CBP activity is implicated in various diseases, notably cancer, making them attractive targets for therapeutic intervention.
This compound is a potent and selective bisubstrate inhibitor of p300/CBP.[1][3] It mimics the binding of both the acetyl-CoA cofactor and the lysine-containing substrate, leading to high-affinity binding within the enzyme's active site.[3] Understanding the quantitative aspects of this inhibition is critical for its use as a chemical probe and for the development of novel therapeutics targeting p300/CBP.
Quantitative Comparison of p300/CBP Inhibitors
The inhibitory potency of this compound against p300/CBP has been characterized by various quantitative metrics, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of these values for this compound and a comparison with other commonly used p300/CBP inhibitors.
| Inhibitor | Target | IC50 | Ki | Mechanism of Action | Selectivity | Reference |
| This compound | p300 | 50 - 500 nM | 19 nM, 20 nM* | Bisubstrate inhibitor, competitive with acetyl-CoA | ~100-fold selective for p300 over PCAF | [1][4][5] |
| C646 | p300/CBP | 400 nM | 400 nM | Competitive with acetyl-CoA | Selective for p300/CBP over other HATs | [6] |
| A-485 | p300/CBP | 10.7 nM (biochemical), 1.3 µM (cellular) | - | Competitive with acetyl-CoA | Highly selective for p300/CBP | [7] |
| iP300w | p300/CBP | 15.8 nM | - | Spiro-hydantoin scaffold | Not specified | [7] |
| CPI-1612 | p300/CBP | 44.8 nM | - | Aminopyridine scaffold | Not specified | [7] |
| H4-CoA-20 | p300 | Weaker than this compound | - | Bisubstrate inhibitor | Not specified | [4] |
Note: Ki likely refers to an apparent Ki value.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
p300/CBP Signaling Pathway
Caption: p300/CBP signaling and inhibition by this compound.
Experimental Workflow for In Vitro HAT Assay
Caption: Workflow for a radioactive in vitro HAT assay.
Logical Relationship of this compound Inhibition
Caption: this compound as a bisubstrate inhibitor of p300/CBP.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to quantify p300/CBP inhibition.
In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)
This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
Materials:
-
Recombinant human p300 (catalytic domain)
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)
-
[³H]-Acetyl-CoA or [¹⁴C]-Acetyl-CoA
-
This compound and other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Stop Solution: 10% trichloroacetic acid (TCA)
-
Scintillation fluid
-
P81 phosphocellulose filter paper
Procedure:
-
Prepare a reaction mixture containing assay buffer, p300 enzyme (e.g., 10-50 nM), and histone H3 peptide (e.g., 10-50 µM).
-
Add varying concentrations of this compound or other inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the reaction by adding radiolabeled acetyl-CoA (e.g., 1 µM).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by spotting the reaction mixture onto P81 filter paper and immediately immersing it in 10% TCA.
-
Wash the filter paper three times with 10% TCA and once with acetone.
-
Allow the filter paper to dry completely.
-
Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the effect of inhibitors on histone acetylation levels within a cellular context.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound (or cell-permeable analog) and other test inhibitors
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for histone extraction (e.g., acid extraction)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K27), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Harvest cells and perform histone extraction using a suitable protocol (e.g., acid extraction).
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the specific acetylated histone mark and total histone overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
References
- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Histone western blot protocol | Abcam [abcam.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lys-CoA for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Lys-CoA are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a selective p300 histone acetyltransferase (HAT) inhibitor. Adherence to these procedures is critical for mitigating potential risks associated with this and similar thioester compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS), if available. For compounds with limited safety data, a precautionary approach should be adopted, treating the substance as potentially hazardous.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.
Quantitative Data for Handling and Storage
For optimal stability and handling of this compound, please refer to the following quantitative data.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | --INVALID-LINK-- |
| Storage Temperature (in solvent) | -80°C (for up to 1 year) | --INVALID-LINK-- |
| Molecular Weight | 1108.82 g/mol | --INVALID-LINK-- |
Experimental Protocol: Chemical Deactivation and Disposal of this compound
The recommended procedure for the disposal of this compound involves chemical deactivation through alkaline hydrolysis. This method effectively breaks the thioester bond, yielding less reactive and odorous byproducts. This protocol is adapted from established procedures for similar thioester compounds.[1]
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Commercial bleach solution (e.g., 5.25% sodium hypochlorite)
-
1 M Hydrochloric Acid (HCl) solution
-
pH paper or a calibrated pH meter
-
Appropriate glass beaker or flask
-
Magnetic stir plate and stir bar
-
Labeled hazardous waste container
Step-by-Step Procedure:
-
Preparation:
-
Perform all subsequent steps within a certified chemical fume hood.
-
Place the beaker or flask containing the this compound waste solution on a magnetic stir plate and add a stir bar.
-
-
Alkaline Hydrolysis:
-
While stirring the this compound waste solution, slowly add an equal volume of 1 M NaOH solution.
-
This will increase the pH and initiate the hydrolysis of the thioester bond, breaking down the this compound.
-
Allow the reaction to stir for at least one hour to ensure complete hydrolysis.
-
-
Oxidation of Thiol Byproducts:
-
To neutralize potentially odorous thiol byproducts resulting from the hydrolysis, slowly add a small amount of commercial bleach solution (approximately 1/10th of the total volume of the reaction mixture) while continuously stirring.[1]
-
The sodium hypochlorite (B82951) in the bleach will oxidize the thiols to less volatile and less odorous sulfonate compounds.
-
Continue to stir the mixture for an additional 15-20 minutes.
-
-
Neutralization of the Final Solution:
-
After the deactivation and oxidation steps, the resulting solution will be basic. It must be neutralized before final disposal.
-
While stirring, slowly and carefully add 1 M HCl solution dropwise to the mixture.
-
Periodically check the pH of the solution using pH paper or a pH meter.
-
Continue adding HCl until the pH of the solution is within the neutral range of 6-8. Exercise caution as this neutralization reaction can be exothermic.
-
-
Final Waste Collection and Disposal:
-
Once the solution is neutralized, carefully transfer it into a designated hazardous waste container.
-
Ensure the container is clearly and accurately labeled with its contents (e.g., "Neutralized this compound waste, containing hydrolyzed and oxidized coenzyme A degradation products in aqueous solution").
-
Store the sealed container in a designated secondary containment area while awaiting pickup by your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional and local regulations for the final disposal of chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe deactivation and disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Operational Guide for Handling Lys-CoA
Summary of Key Information
Lys-CoA is a selective p300 histone acetyltransferase (HAT) inhibitor.[4] While specific hazard information is limited, it should be handled with care, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.[5]
Chemical Properties [4]
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₅₃N₁₀O₁₉P₃S·C₂HF₃O₂ |
| Molecular Weight | 1108.82 g/mol |
| Appearance | Typically a solid |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Scenario | Required PPE | Justification |
| Small-Scale Handling (e.g., weighing, preparing solutions) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | To prevent skin and eye contact from minor splashes or spills. |
| Large-Scale Handling or Potential for Aerosolization | - Chemical-resistant gloves (consider double-gloving)- Chemical splash goggles- Face shield- Chemical-resistant laboratory coat or apron- Use of a certified chemical fume hood is mandatory. | To provide a higher level of protection for the skin, eyes, and respiratory system in situations with an increased risk of exposure. |
| Cleaning Spills | - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat- Appropriate respiratory protection if dust or aerosols are generated. | To ensure protection during the cleanup of potentially hazardous material. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Weighing and Transfer: Avoid creating dust. Use a spatula or other appropriate tool for transferring the solid. Close the container immediately after use.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[6][7][8]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan:
-
Unused Chemical: Collect in a designated, labeled, and sealed container for chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Labware (e.g., pipette tips, tubes): Place in a designated hazardous waste container that is properly labeled.
-
Empty Containers: Rinse thoroughly with an appropriate solvent. Dispose of the rinsate as chemical waste. Deface the label before disposing of the container according to institutional guidelines for chemical waste.
Experimental Workflow
The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone acetyltransferase inhibitors: An overview in synthesis, structure-activity relationship and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Tocris Bioscience [tocris.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
